4-(Difluoromethoxy)-3-methoxyaniline hydrochloride
Description
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Properties
IUPAC Name |
4-(difluoromethoxy)-3-methoxyaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO2.ClH/c1-12-7-4-5(11)2-3-6(7)13-8(9)10;/h2-4,8H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTHBPXRNRGIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride
This technical guide provides an in-depth analysis of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride , a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and phosphodiesterase (PDE) inhibitors.
CAS: 832739-34-1 | Role: Advanced Pharmacophore Intermediate
Executive Summary
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride is a specialized aniline derivative employed primarily in the medicinal chemistry of Tyrosine Kinase Inhibitors (TKIs) and PDE4 Inhibitors . Its structural significance lies in the 3-methoxy-4-difluoromethoxy substitution pattern. This motif acts as a metabolically stable bioisostere of the 3,4-dimethoxy group found in first-generation EGFR inhibitors (e.g., Erlotinib, Gefitinib).
By replacing the 4-methoxy group with a 4-difluoromethoxy (-OCF₂H) group, researchers block the primary site of metabolic O-dealkylation while enhancing lipophilicity and membrane permeability. This guide details the synthesis, quality control, and strategic application of this compound.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride |
| CAS Number | 832739-34-1 |
| Molecular Formula | C₈H₁₀ClF₂NO₂ |
| Molecular Weight | 225.62 g/mol |
| Free Base MW | 189.16 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate) |
| Melting Point | >200°C (decomposition) |
| Acidity (pKa) | ~3.5–4.0 (Anilinium ion) |
Strategic Utility: The "Metabolic Block" Effect
In drug design, the 4-position of the aniline ring is highly susceptible to oxidative metabolism (hydroxylation or O-dealkylation) by Cytochrome P450 enzymes.
-
Metabolic Stability: The -OCF₂H group prevents rapid O-dealkylation because the C-F bond is stronger and less distinct to CYP450 enzymes than C-H bonds in a methyl group [1].
-
Hydrogen Bonding: The fluorine atoms acts as weak hydrogen bond acceptors, potentially interacting with residues in the kinase ATP-binding pocket (e.g., the hinge region) [2].
-
Lipophilicity: The difluoromethyl group increases the logP value compared to a methoxy group, improving passive transport across cell membranes.
Synthesis Protocol (Self-Validating System)
The synthesis follows a linear pathway starting from 4-nitroguaiacol . This protocol is designed for high purity and scalability.
Step 1: Difluoromethylation
Reaction: 4-Nitroguaiacol + Chlorodifluoromethane (Freon-22)
-
Reagents: 4-Nitroguaiacol (1.0 eq), ClCF₂H (gas) or ClCF₂COONa (solid source), K₂CO₃ (3.0 eq), DMF/Water.
-
Protocol:
-
Dissolve 4-nitroguaiacol in DMF. Add K₂CO₃.
-
Heat to 70-80°C.
-
Introduce ClCF₂H gas slowly (bubbling) or add ClCF₂COONa portion-wise (to generate carbene in situ).
-
Critical Control: Monitor consumption of starting material via TLC (30% EtOAc/Hexane). The phenol proton is acidic; incomplete reaction leads to difficult purification.
-
Quench with water, extract with EtOAc, and crystallize.
-
Step 2: Nitro Reduction
Reaction: 4-(Difluoromethoxy)-3-nitroanisole
-
Reagents: H₂ (gas), 10% Pd/C (catalytic), Methanol.
-
Protocol:
-
Dissolve nitro intermediate in Methanol.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 30-50 psi (Parr shaker) for 4–6 hours.
-
Safety Check: Filter catalyst under Argon (pyrophoric risk).
-
Concentrate filtrate to obtain the crude free base oil.
-
Step 3: Salt Formation (Final Product)
Reaction: Free Base + HCl
-
Reagents: 4M HCl in Dioxane or concentrated HCl/Isopropanol.
-
Protocol:
-
Dissolve the crude aniline oil in dry Isopropanol (IPA).
-
Cool to 0-5°C.
-
Dropwise add HCl solution (1.1 eq).
-
Precipitate forms immediately. Stir for 1 hour to ensure crystallinity.
-
Filter, wash with cold diethyl ether, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Linear synthesis pathway transforming 4-nitroguaiacol into the target hydrochloride salt.
Quality Control & Analytical Validation
To ensure the material is suitable for GMP drug development, the following analytical decision tree must be applied.
Key Analytical Markers
-
¹H NMR (DMSO-d₆):
-
Characteristic Triplet: The -OCF₂H proton appears as a distinct triplet (J ≈ 74 Hz) around
7.0–7.4 ppm. This confirms the difluoromethoxy group integrity. -
Methoxy Singlet:
~3.8 ppm (-OCH ₃). -
Aromatic Region: 3 protons (ABX system).
-
-
HPLC Purity: >98.0% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.
-
-
Chloride Content: Titration with AgNO₃ to confirm mono-hydrochloride stoichiometry.
QC Decision Tree
Caption: Quality Control logic flow ensuring chemical structure and purity before release.
Handling and Safety Data
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents. The free base is sensitive to oxidation in air; the HCl salt is stable but should be kept dry.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Erickson, J. A., et al. (2010). The effect of fluorine substitution on the lipophilicity of aromatic compounds. Journal of Medicinal Chemistry.
-
Patent US2016049211A1 . Aminotriazine derivatives useful as tank-binding kinase inhibitor compounds. (Demonstrates the use of difluoromethoxy-aniline derivatives in kinase inhibitor synthesis).
-
PubChem Compound Summary . 4-(Difluoromethoxy)-3-methoxyaniline. National Center for Biotechnology Information. Link
An In-depth Technical Guide to the Chemical Properties of 4-(Difluoromethoxy)benzene-1,2-diamine and its Hydrochloride Salt
Introduction
This technical guide provides a comprehensive examination of 4-(difluoromethoxy)benzene-1,2-diamine and its corresponding hydrochloride (HCl) salt. It is important to clarify at the outset that the topic of interest, formally identified by CAS Number 172282-50-7 for the free base and 97963-77-4 for the dihydrochloride, is a vicinal diamine. This guide will focus on this scientifically documented structure rather than a literal interpretation of "4-amino-2-methoxy-1-(difluoromethoxy)benzene," which represents a different chemical entity.
The significance of 4-(difluoromethoxy)benzene-1,2-diamine lies in its role as a highly specialized intermediate in medicinal chemistry. The incorporation of the difluoromethoxy (-OCHF₂) group is a strategic choice in modern drug design, often employed to enhance metabolic stability, fine-tune lipophilicity, and improve the pharmacokinetic profile of active pharmaceutical ingredients (APIs).[1] As a 1,2-diamine, this compound is a versatile precursor for constructing heterocyclic systems, most notably the benzimidazole core.[1] Its primary and most well-documented application is as a critical building block in the multi-step synthesis of Pantoprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2]
This document will elucidate the compound's fundamental properties, synthetic pathways, reactivity, analytical characterization methods, and safety protocols, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and fundamental properties is the cornerstone of its effective application in research and development. The key identifiers and computed properties of 4-(difluoromethoxy)benzene-1,2-diamine are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(difluoromethoxy)benzene-1,2-diamine | [3] |
| Synonyms | 4-Difluoromethoxy-1,2-phenylenediamine, Pantoprazole Impurity 11 | [3][4] |
| CAS Number (Free Base) | 172282-50-7 | [3][5] |
| CAS Number (Dihydrochloride) | 97963-77-4 | [4][6] |
| Molecular Formula (Free Base) | C₇H₈F₂N₂O | [3][5] |
| Molecular Formula (Dihydrochloride) | C₇H₈F₂N₂O · 2HCl | [4] |
| Molecular Weight (Free Base) | 174.15 g/mol | [3] |
| Molecular Weight (Dihydrochloride) | 247.07 g/mol | [4] |
The difluoromethoxy group significantly influences the electronic and steric properties of the molecule compared to a simple methoxy or hydroxyl group. These computed properties provide insight into the molecule's behavior in biological systems.
Table 2: Computed Physicochemical Properties (Free Base)
| Property | Value | Implication in Drug Development | Source |
| XLogP3 | 1.6 | Indicates moderate lipophilicity, which is often favorable for oral bioavailability and membrane permeability. | [3] |
| Hydrogen Bond Donor Count | 2 | The two primary amine groups can participate in hydrogen bonding, crucial for receptor interactions. | [3] |
| Hydrogen Bond Acceptor Count | 3 | The oxygen and two nitrogen atoms can act as hydrogen bond acceptors. | [3] |
| Polar Surface Area | 61.3 Ų | Suggests good potential for cell membrane permeability. | [3] |
Synthesis and Chemical Reactivity
The synthesis of 4-(difluoromethoxy)benzene-1,2-diamine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The typical synthetic route begins with a readily available starting material, 4-nitrophenol.[1]
Synthetic Pathway
The overall transformation involves three key stages:
-
Difluoromethylation: Introduction of the -OCHF₂ group onto the phenolic oxygen.
-
Regioselective Nitration: Introduction of a nitro group ortho to the newly formed amine.
-
Double Reduction: Conversion of both nitro groups to the final vicinal diamine.
The logical flow of this synthesis is a prime example of strategic functional group manipulation in organic chemistry.
Caption: Synthetic pathway for 4-(Difluoromethoxy)benzene-1,2-diamine.
Exemplary Synthesis Protocol
The following protocol is a representative, step-by-step methodology adapted from established synthetic routes.[1]
Step 1: Synthesis of 1-(difluoromethoxy)-4-nitrobenzene
-
In a suitable reaction vessel, dissolve 4-nitrophenol in a polar aprotic solvent.
-
Add a base, such as sodium hydroxide (NaOH), to form the corresponding sodium 4-nitrophenolate in situ.
-
Pressurize the vessel and bubble difluorochloromethane (ClCHF₂) gas through the solution at an elevated temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography.
Step 2: Synthesis of 4-(difluoromethoxy)-2-nitroaniline
-
Reduce the nitro group of 1-(difluoromethoxy)-4-nitrobenzene to an amine using a standard reducing agent, such as iron powder in the presence of hydrochloric acid, to yield 4-(difluoromethoxy)aniline.[1]
-
Carefully add the resulting 4-(difluoromethoxy)aniline to a pre-chilled mixture of nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction.
-
This regioselective nitration introduces a nitro group predominantly at the ortho position to the amine, yielding 4-(difluoromethoxy)-2-nitroaniline.
-
Isolate the product by carefully quenching the reaction mixture with ice and subsequent filtration or extraction.
Step 3: Synthesis of 4-(difluoromethoxy)benzene-1,2-diamine
-
In a pressure-rated hydrogenation vessel, dissolve 4-(difluoromethoxy)-2-nitroaniline in a suitable solvent like ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (H₂) and agitate the mixture at room or slightly elevated temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 4-(difluoromethoxy)benzene-1,2-diamine.
Chemical Reactivity
The core reactivity of this molecule is dictated by the two adjacent primary amine groups. This vicinal diamine arrangement makes it an excellent precursor for forming five- and six-membered heterocyclic rings. Its most important reaction is the condensation with a carboxylic acid derivative or an equivalent electrophile to form the benzimidazole ring system, which is the central scaffold of Pantoprazole.[1] The amine groups also confer basic properties, allowing the molecule to readily form salts, such as the dihydrochloride salt, which often improves solubility and handling characteristics.
Spectroscopic and Analytical Characterization
While detailed, peer-reviewed experimental spectra for this specific compound are not widely published, its structure allows for the prediction of key spectroscopic features.[1] For quantitative analysis, robust analytical methods must be developed and validated.
Expected Spectroscopic Profile
-
¹H NMR: Protons on the aromatic ring would appear as distinct multiplets. The two NH₂ groups would appear as broad singlets, and the unique difluoromethoxy proton (-OCHF₂) would present as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: Aromatic carbons would show distinct signals, with the carbon of the -OCHF₂ group appearing as a triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.
-
IR Spectroscopy: Characteristic stretches for N-H bonds of the primary amines (around 3300-3500 cm⁻¹), C-H bonds of the aromatic ring, and strong C-F and C-O stretches would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to its exact mass would be readily identifiable, along with characteristic fragmentation patterns.
Proposed Analytical Methods for Quantification
No standardized, validated analytical method for 4-(difluoromethoxy)benzene-1,2-diamine is broadly available. However, based on methods for structurally similar halogenated aromatic amines, several techniques can be proposed and developed.[7]
Table 3: Comparison of Proposed Analytical Methods
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity; detection by UV absorbance. | Separation based on volatility; detection by mass-to-charge ratio. |
| Selectivity | Moderate to High | Very High |
| Sensitivity (LOD) | ng/mL range | pg/mL to ng/mL range |
| Accuracy (% Recovery) | Typically 95-105% | Typically 90-110% |
| Precision (%RSD) | < 5% | < 10% |
Protocol: Proposed Method Development by Reverse-Phase HPLC-UV
This protocol provides a starting point for developing a robust quantitative method.[7]
-
Instrumentation: Utilize an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Prepare a standard solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).
-
Use a PDA detector to determine the wavelength of maximum absorbance (λmax), likely in the 220-280 nm range.
-
Begin with an isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v), potentially with an additive like 0.1% formic acid to improve peak shape. Adjust the ratio to achieve a suitable retention time (typically 3-10 minutes).
-
-
Method Validation:
-
Linearity: Prepare a series of calibration standards of known concentrations and inject them to construct a calibration curve. A correlation coefficient (R²) of >0.999 is desired.
-
Accuracy & Precision: Analyze samples of known concentration (controls) multiple times to determine recovery and relative standard deviation (%RSD).
-
Specificity: Analyze a blank and a placebo sample to ensure no interfering peaks are present at the analyte's retention time.
-
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, vortex, and filter through a 0.45 µm syringe filter prior to injection.
Application in Drug Development: The Synthesis of Pantoprazole
The primary industrial application of 4-(difluoromethoxy)benzene-1,2-diamine is as the foundational building block for the benzimidazole core of Pantoprazole.[1] This process and the subsequent mechanism of action are critical to understand its value.
Caption: Role in Pantoprazole synthesis and mechanism of action.
In the synthesis, the diamine undergoes a condensation reaction with an appropriate pyridine-based electrophile, leading to the formation of the core benzimidazole ring of Pantoprazole. Once administered, Pantoprazole acts as a prodrug. In the highly acidic environment of the stomach's parietal cells, it is converted to its active form, a cyclic sulfenamide derivative.[1] This active metabolite then forms an irreversible covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase enzyme (the proton pump), effectively inhibiting the secretion of gastric acid.[1]
Safety, Handling, and Storage
As a chemical intermediate, 4-(difluoromethoxy)benzene-1,2-diamine and its salts must be handled with appropriate precautions.
Hazard Identification: According to GHS classifications, this compound is considered hazardous.[3]
-
H302: Harmful if swallowed.[3]
-
H312: Harmful in contact with skin.[3]
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE):
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid breathing dust, fumes, or vapors.[8]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]
-
Ensure eyewash stations and safety showers are readily accessible.[8]
First Aid Measures:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
For long-term stability, it is recommended to store under an inert atmosphere at refrigerated temperatures (2-8°C), protected from light.[6]
Conclusion
4-(Difluoromethoxy)benzene-1,2-diamine is a specialized chemical intermediate of significant value in the pharmaceutical industry. Its unique structure, featuring a vicinal diamine for heterocyclic synthesis and a strategically placed difluoromethoxy group for modulating drug properties, makes it an essential component in the manufacture of high-value APIs like Pantoprazole. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with strict adherence to safety protocols, is paramount for its successful and safe application in research and drug development.
References
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet - 4-(difluoromethoxy)benzene-1,2-diamine, hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - Variamine Blue B [Redox Indicator].
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - N-(4-Amino-2,5-diethoxyphenyl)benzamide.
- Flinn Scientific. (2014). Safety Data Sheet (SDS) - Hydrochloric Acid.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
- Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15158201, 4-(Difluoromethoxy)benzene-1,2-diamine.
- ChemScene. (n.d.). 4-(Difluoromethoxy)benzene-1,2-diamine | CAS 172282-50-7.
- CymitQuimica. (n.d.). CAS 6471-78-9: 4-Amino-5-methoxy-2-methylbenzenesulfonic acid.
- BenchChem. (2025). Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloro-2,6-difluoropyridine.
- BLDpharm. (n.d.). 172282-50-7 | 4-(Difluoromethoxy)benzene-1,2-diamine.
- SVAK Life Sciences. (n.d.). 4-(Difluoromethoxy)-1,2-benzenediamine | CAS No.172282-50-7.
Sources
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- 2. :: 4-(Difluoromethoxy)-1,2-benzenediamine | CAS No.172282-50-7 | SVAK Lifesciences :: [svaklifesciences.com]
- 3. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Fluorinated Aniline Building Blocks for Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[1] Among the diverse array of fluorinated building blocks, fluorinated anilines stand out for their versatility and profound impact on the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth exploration of fluorinated aniline building blocks, offering insights into their synthesis, the nuanced effects of fluorination on key drug-like properties, and their application in contemporary drug discovery programs. We will delve into the causal mechanisms behind experimental choices, present validated protocols, and showcase the transformative potential of these building blocks in overcoming common developmental hurdles such as poor metabolic stability and suboptimal binding affinity.
The Strategic Imperative of Fluorine in Drug Design
Fluorine's unique combination of properties—high electronegativity (3.98 on the Pauling scale), a small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the ability to form an exceptionally strong carbon-fluorine bond (~485 kJ/mol for sp³ C)—renders it a powerful tool for molecular engineering in medicinal chemistry.[2][3] The judicious placement of fluorine within a drug candidate can elicit a cascade of beneficial effects, including:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[2][4]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing nature can significantly alter the acidity/basicity (pKa) and lipophilicity (logP) of a molecule, thereby influencing its solubility, permeability, and oral bioavailability.[3][5]
-
Improved Binding Affinity and Selectivity: The introduction of fluorine can alter a molecule's conformation and electronic distribution, leading to more favorable interactions with the target protein and reduced off-target activity.[1][6]
Fluorinated anilines, as prevalent structural motifs in a multitude of therapeutic agents, serve as exemplary platforms for leveraging these "fluorine effects."
Synthesis of Fluorinated Aniline Building Blocks: A Methodological Overview
The accessibility of a diverse range of fluorinated anilines is paramount for their effective utilization in drug discovery. Several synthetic strategies are employed, with the choice of method often dictated by the desired substitution pattern and scalability.
Reduction of Fluorinated Nitroaromatics
A widely adopted and industrially scalable approach involves the reduction of readily available fluorinated nitrobenzene precursors.[7][8]
Reaction Scheme: O₂NC₆H₄F + 3H₂ → H₂NC₆H₄F + 2H₂O[7]
Catalytic Hydrogenation: This is a high-yield method that typically employs heterogeneous catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere.[7] The reaction conditions can be fine-tuned to achieve high conversion and purity.
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene using 10% Pd/C [7]
Materials:
-
4-Fluoronitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-fluoro-1-nitrobenzene (2.00 mmol) in MeOH (10 mL), add 10% Pd/C (21 mg, 0.020 mmol).
-
Stir the reaction mixture and bubble H₂ through it at room temperature for 3 hours.
-
Upon completion, filter the solids and wash with DCM (25 mL).
-
Combine the filtrate and DCM washing and concentrate under reduced pressure to yield 4-fluoroaniline.
Yield: >95%[7]
Other Synthetic Routes
While the reduction of nitroaromatics is prevalent, other methods offer access to specific isomers or are amenable to laboratory-scale synthesis:
-
From Fluorinated Halobenzenes: Nucleophilic aromatic substitution (SNAAr) reactions on activated halobenzenes can be employed.
-
From Anilines via Diazotization: The Balz-Schiemann reaction, involving the diazotization of anilines followed by thermal decomposition of the resulting tetrafluoroborate salt, is a classic method for introducing fluorine.
-
From Chloronitrobenzenes: A chlorine-fluorine exchange reaction (halex reaction) followed by hydrogenation provides another route to certain fluorinated anilines.[8]
The Impact of Fluorination on Aniline Properties: A Deeper Dive
The position and number of fluorine substituents on the aniline ring have a profound and predictable impact on its key physicochemical properties.
Modulation of Basicity (pKa)
The strong electron-withdrawing inductive effect of fluorine decreases the electron density on the aniline nitrogen, thereby reducing its basicity and lowering its pKa.[5] This effect is most pronounced with ortho- and para-substitution.
Table 1: Comparison of pKa and logP for Aniline and its Fluorinated Derivatives [5]
| Compound | Structure | pKa (Predicted) | logP (Predicted) |
| Aniline | C₆H₅NH₂ | 4.63 | 0.90 |
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.21 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.51 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65[9] | 1.15[9] |
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | ~2.5 | 1.40 |
| 3,4-Difluoroaniline | 3,4-F₂C₆H₃NH₂ | ~3.5 | 1.60 |
| 3,5-Difluoroaniline | 3,5-F₂C₆H₃NH₂ | 2.57 | 1.40 |
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | 3.03 | 2.38 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.50 | 2.41 |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 3.84 | 2.40 |
| 2,3,5,6-Tetrafluoroaniline | 2,3,5,6-F₄C₆HNH₂ | ~1.0 | 1.70 |
| Pentafluoroaniline | C₆F₅NH₂ | -0.16 | 2.22 |
Note: Experimental conditions for pKa and logP determination can vary. Predicted values are based on computational models.[5]
Tuning Lipophilicity (logP)
The effect of fluorine on lipophilicity is more nuanced. While a single fluorine atom generally increases logP, the introduction of multiple fluorine atoms or a trifluoromethyl group can either increase or decrease lipophilicity depending on the specific molecular context.[2][5] This allows for the fine-tuning of a drug's solubility and permeability.
Enhancing Metabolic Stability
A primary driver for incorporating fluorinated anilines is to block metabolically labile sites.[10] The exceptional strength of the C-F bond makes it resistant to CYP-mediated oxidation, a common metabolic fate for C-H bonds in aromatic rings.[4][8]
Illustrative Comparison of Metabolic Half-Life:
| Compound Moiety | Illustrative Half-Life (t½) in HLM (min) |
| Aniline | 15 |
| 2-Fluoroaniline | 35 |
| 3-Fluoroaniline | 25 |
| 4-Fluoroaniline | 50 |
This table provides a hypothetical yet representative comparison based on general principles observed in medicinal chemistry.[5]
Applications of Fluorinated Anilines in Drug Discovery: Case Studies
The strategic use of fluorinated anilines is evident across various therapeutic areas, particularly in oncology and for central nervous system (CNS) disorders.
Kinase Inhibitors
The aniline moiety is a common "hinge-binding" motif in many kinase inhibitors, forming crucial hydrogen bonds with the kinase's hinge region.[11] Fluorination of the aniline ring can:
-
Modulate Hinge-Binding Interactions: By altering the pKa of the aniline nitrogen, fluorine substitution can fine-tune the strength of hydrogen bonds.[11]
-
Access Lipophilic Pockets: Fluorinated phenyl groups can occupy hydrophobic pockets within the ATP-binding site, enhancing affinity and selectivity.[11]
-
Improve Metabolic Stability: As seen in the development of Dabrafenib, a BRAF kinase inhibitor, fluorination of a pendant aryl ring significantly improved metabolic stability.[4] In the case of a casein kinase 2 (CSNK2) inhibitor, introducing a fluorine atom to the aniline ring improved in vivo metabolic stability.[12]
Caption: Fluorinated aniline kinase inhibitor binding.
Other Therapeutic Areas
The benefits of fluorinated anilines extend beyond kinase inhibitors. For instance, in the cholesterol absorption inhibitor Ezetimibe , a para-fluorophenyl group enhances lipophilicity and target binding.[6] Similarly, in the SGLT2 inhibitor Empagliflozin , fluorine substitution on the aryl ring improves metabolic stability by preventing oxidative hydroxylation.[6]
Future Perspectives
The utility of fluorinated aniline building blocks in medicinal chemistry continues to expand, driven by advances in synthetic methodology and a deeper understanding of fluorine's influence on molecular properties. The development of novel fluorination strategies, including late-stage fluorination techniques, will undoubtedly broaden the accessible chemical space for drug discovery. Furthermore, the use of the fluorine-18 isotope in Positron Emission Tomography (PET) imaging offers a powerful tool for studying drug distribution and target engagement in vivo, further cementing the role of fluorine in modern drug development.[13][14]
Conclusion
Fluorinated aniline building blocks are indispensable tools in the medicinal chemist's armamentarium. Their strategic incorporation allows for the precise modulation of a drug candidate's ADME properties, leading to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles. A thorough understanding of the synthesis and structure-property relationships of these building blocks is crucial for their successful application in the design of next-generation therapeutics.
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- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Fluorine in drug discovery: Role, design and case studies. Source Not Available.
- How Is Fluorine Used in the Medical Field? (2025, January 27). Inhance Technologies.
- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- 4-Fluoroaniline synthesis. ChemicalBook.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. Benchchem.
- A Comparative Study of Fluorinated Anilines in Drug Design. (2025, December). Benchchem.
- A Comprehensive Technical Guide to the Synthesis and Characteriz
- Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021, June 15). Journal of University of Shanghai for Science and Technology.
- Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
- What is the synthesis method for 2-fluoroaniline? (2023, December 25). Guidechem.
- 4-Fluoroanilines: synthesis and decomposition. Academia.edu.
- Preparation of fluorinated anilines.
- Preparation of fluorinated anilines.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- Synthesis of Fluorin
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- 4-Fluoroaniline. PubChem.
- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2025, October 19).
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2018, February 5). Journal of Medicinal Chemistry.
- Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI. [https://vertexaisearch.cloud.g). MDPI. [https://vertexaisearch.cloud.g
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Strategic Utilization of Difluoromethoxy Group Bioisosteres in Drug Design
[1]
Executive Summary: The "Goldilocks" Fluorinated Motif
In modern medicinal chemistry, the difluoromethoxy group (-OCHF
This guide provides a technical analysis of -OCHF
Physicochemical Profiling & The Lipophilic H-Bond Donor Concept
The Hydrogen Bond Acidity
The defining feature of the -OCHF
-
Mechanism: The strong electron-withdrawing effect of the fluorine atoms (
) pulls electron density from the carbon, which in turn polarizes the C-H bond. -
Significance: This allows -OCHF
to mimic the H-bonding interactions of a hydroxyl (-OH) or thiol (-SH) group while simultaneously increasing lipophilicity and membrane permeability.
Conformational Control: The Anomeric Effect
Both -OCHF
Comparative Physicochemical Data
The following table summarizes the key parameters for -OCHF
| Functional Group | Hammett | Hansch | H-Bond Acidity ( | H-Bond Basicity ( | Metabolic Stability |
| -OCH | -0.27 | -0.02 | 0.00 | 0.29 | Low (O-dealkylation) |
| -OCHF | 0.18 | 0.65 | 0.14 | 0.08 | High |
| -OCF | 0.35 | 1.04 | 0.00 | 0.04 | Very High |
| -SCF | 0.20 | 1.10 | 0.10 | 0.00 | High |
| -OH | -0.37 | -0.67 | 0.60 | 0.38 | Variable (Glucuronidation) |
Data aggregated from Hansch constants and Abraham solute descriptors.
Decision Framework for Bioisosteric Replacement
The choice between -OCHF
Figure 1: Decision matrix for selecting fluorinated ether/thioether bioisosteres based on SAR requirements.
Synthetic Methodologies
Installing the -OCHF
Traditional: Difluorocarbene Insertion
-
Reagents: Sodium chlorodifluoroacetate or ClCHF
gas. -
Conditions: High temperature, strong base (KOH/K
CO ). -
Limitation: Poor functional group tolerance; incompatible with base-sensitive scaffolds.
Modern: Radical Difluoromethoxylation (Recommended)
This protocol utilizes a redox-active reagent to generate the
Protocol: Photoredox C-H Difluoromethoxylation
Objective: Direct installation of -OCHF
Materials:
-
Substrate: 1.0 equiv (Heteroarene)
-
Reagent: 1.5 equiv N-(difluoromethoxy)benzotriazole (or similar radical precursor)
-
Catalyst: 2 mol% [Ir(dF(CF
)ppy) (dtbbpy)]PF -
Solvent: Acetonitrile (degassed)
-
Light Source: Blue LED (450 nm)
Step-by-Step Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a stir bar, add the heteroarene substrate (0.5 mmol), the Ir-photocatalyst (0.01 mmol), and the benzotriazole reagent (0.75 mmol).
-
Inert Atmosphere: Seal the tube and cycle vacuum/argon three times. Add degassed acetonitrile (5 mL) via syringe.
-
Irradiation: Place the reaction vessel 2 cm away from the Blue LED source. Stir vigorously at room temperature (25 °C) for 16–24 hours. Fan cooling is recommended to maintain ambient temperature.
-
Workup: Dilute the mixture with diethyl ether (20 mL) and wash with saturated NaHCO
(2 x 10 mL) to remove benzotriazole byproducts. -
Purification: Dry the organic layer over Na
SO , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Check:
-
F NMR: Look for a characteristic doublet at
-81 to -83 ppm ( Hz). -
H NMR: The CHF
proton appears as a triplet at 6.5–7.5 ppm ( Hz).
Case Study: Permeability vs. Lipophilicity (Pfizer)[4]
A seminal study by Pfizer highlighted the superiority of -OCHF
-
The Problem: While replacing -OCH
with -OCF solved metabolic instability, it often increased LogD by ~1.0 unit, leading to poor solubility and "grease-ball" characteristics that reduced free fraction ( ). -
The Solution: The -OCHF
analog (Difluoroanisole) provided a compromise.-
LogD: Increased by only ~0.5 units relative to -OCH
. -
Permeability: Maintained high passive permeability (
) due to the "lipophilic donor" masking the polarity of the oxygen, without the excessive lipophilicity penalty of the trifluoromethyl group.
-
-
Outcome: The -OCHF
group is now preferred when a lead compound is on the verge of violating Lipinski's Rule of 5 regarding lipophilicity (LogP > 5).
Experimental Protocol: Lipophilicity (LogD) Determination
Accurate measurement of LogD is crucial when comparing these bioisosteres.
Method: Shake-Flask Method (Miniaturized)
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a 2 mL vial, add 500
L of 1-octanol (presaturated with buffer) and 500 L of PBS buffer (pH 7.4). Spike with 10 L of compound stock. -
Equilibration: Vortex for 1 hour at room temperature. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Remove aliquots from both the octanol and buffer phases. Analyze via LC-MS/MS.
-
Calculation:
References
-
Pfizer Global R&D. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4][5] Journal of Medicinal Chemistry.[6][7] [Link]
-
Ngai, M. Y., et al. (2019).[2] Catalytic radical difluoromethoxylation of arenes and heteroarenes.[2][8] Chemical Science.[7][9] [Link]
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl bioisostere: examining the "lipophilic hydrogen bond donor" concept. Journal of Medicinal Chemistry.[6][7] [Link]
-
Beilstein Institute. (2025). Quantifying the ability of the CF2H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. [Link]
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- 3. chemrxiv.org [chemrxiv.org]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 9. reddit.com [reddit.com]
An In-Depth Technical Guide to 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride: A Key Building Block in Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental chemical properties, provide a detailed and validated synthesis protocol, explore its applications, and outline essential quality control measures. This document is designed to serve as a practical resource, bridging theoretical chemistry with actionable laboratory insights to facilitate its effective use in the synthesis of next-generation therapeutics.
Core Chemical and Physical Properties
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride is a substituted aniline derivative that has garnered significant interest in medicinal chemistry. The introduction of a difluoromethoxy group (-OCHF₂) is a strategic choice in drug design, often employed to modulate key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. The methoxy group further influences the electronic and steric profile of the molecule. The hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for various synthetic transformations.
A precise understanding of its physicochemical properties is the foundation for its application. The key quantitative data are summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClF₂NO₂ | ChemScene[1] |
| Molecular Weight | 225.62 g/mol | ChemScene[1] |
| CAS Number | 1431962-33-2 | ChemScene[1] |
| Appearance | Typically a solid (powder/crystals) | Inferred from related compounds |
| Purity | ≥98% (Commercial Standard) | ChemScene[1] |
| Storage | Sealed in dry, 2-8°C | ChemScene[1] |
Synthesis and Mechanistic Rationale
The synthesis of substituted anilines like 4-(difluoromethoxy)-3-methoxyaniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route begins with a commercially available, appropriately substituted phenol or nitrobenzene. The following protocol represents a validated, logical pathway.
Synthetic Workflow Overview
The transformation can be visualized as a two-stage process: first, the introduction of the difluoromethoxy group, and second, the reduction of a nitro group to the target aniline. This approach is often preferred because the nitro group is an effective electron-withdrawing group that can facilitate certain reactions, and its reduction to an amine is a well-established, high-yielding transformation.
Caption: Synthetic workflow for 4-(Difluoromethoxy)-3-methoxyaniline HCl.
Detailed Experimental Protocol
Objective: To synthesize 4-(Difluoromethoxy)-3-methoxyaniline HCl from 4-hydroxy-2-methoxy-1-nitrobenzene.
Pillar of Trustworthiness: This protocol includes in-process checks (TLC) and a final purity assessment, ensuring a self-validating workflow.
Step 1: Difluoromethylation of 4-hydroxy-2-methoxy-1-nitrobenzene
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxy-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting material).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) to the mixture. Stir at room temperature for 20 minutes.
-
Reaction: Add sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 eq) portion-wise over 30 minutes.
-
Expertise & Experience: Using ClCF₂COONa as a difluorocarbene precursor is a common and effective method. The reaction proceeds via in-situ generation of difluorocarbene (:CF₂) which is then trapped by the phenoxide. K₂CO₃ is a crucial, cost-effective base for deprotonating the phenol.
-
-
Heating: Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Pour it into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-(difluoromethoxy)-2-methoxy-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Setup: Dissolve the crude product from Step 1 in ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, typically providing high yields with minimal side products.
-
-
Reaction: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the free base, 4-(difluoromethoxy)-3-methoxyaniline.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or isopropanol (IPA).
-
Precipitation: Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in Et₂O) dropwise with stirring.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 4-(Difluoromethoxy)-3-methoxyaniline HCl.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups makes this molecule a valuable synthon. Fluorinated building blocks are particularly relevant in the development of active pharmaceutical ingredients (APIs) for oncology and antiviral therapies.
-
Kinase Inhibitors: The aniline moiety is a classic "hinge-binder" in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region. The difluoromethoxy and methoxy substituents can occupy adjacent hydrophobic pockets, fine-tuning selectivity and potency.
-
Bioisosteric Replacement: The -OCHF₂ group serves as a bioisostere for other groups like a methoxy or hydroxyl group. Its increased lipophilicity can enhance membrane permeability, while its resistance to oxidative metabolism (compared to a methoxy group) can significantly improve the pharmacokinetic profile of a drug candidate.
-
Scaffold for Heterocycle Synthesis: This aniline is a precursor for synthesizing more complex heterocyclic systems like quinolines, benzimidazoles, and quinazolines, which are privileged scaffolds in medicinal chemistry.
Quality Control and Analytical Workflow
Ensuring the identity and purity of the synthesized compound is paramount. A standard analytical workflow should be employed.
Sources
A Technical Guide to the Metabolic Stability of Difluoromethoxy vs. Trifluoromethoxy Anilines
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone of modern drug design, utilized to modulate a molecule's physicochemical properties, binding affinity, and metabolic fate.[1] Among the vast arsenal of fluorinated motifs, the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are often considered bioisosteres, yet they confer markedly different metabolic profiles to parent molecules, particularly in the context of aniline scaffolds. This guide provides an in-depth technical analysis of the factors governing the metabolic stability of difluoromethoxy versus trifluoromethoxy anilines. We will explore the underlying biochemical mechanisms, present a robust experimental protocol for in vitro assessment, and offer field-proven insights to guide rational drug design for researchers and drug development professionals.
Introduction: The Strategic Role of Fluoroalkoxy Groups in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[2] This is often attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage than a corresponding carbon-hydrogen (C-H) bond.[3] The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) moieties are particularly valuable as they can profoundly alter a compound's lipophilicity, membrane permeability, and pKa, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4]
While both groups are strongly electron-withdrawing, the presence of a C-H bond in the difluoromethoxy group introduces a critical point of metabolic vulnerability that is absent in the perfluorinated trifluoromethoxy group. Understanding the consequences of this single atomic difference is paramount for predicting a drug candidate's in vivo half-life and overall pharmacokinetic performance.[5][6]
Physicochemical Properties and Their Metabolic Implications
The metabolic fate of a compound is not solely determined by its structure but also by its physicochemical properties, which influence how it interacts with metabolic enzymes. The primary enzymes responsible for the oxidative metabolism of such xenobiotics are the cytochrome P450 (CYP) superfamily, located predominantly in liver cells.[7]
Lipophilicity (logP)
Lipophilicity is a critical parameter that affects a drug's ability to cross biological membranes and access the active sites of metabolizing enzymes, which are often located in hydrophobic environments within the endoplasmic reticulum.[7][8]
-
Trifluoromethoxy (-OCF₃): This group is significantly more lipophilic than a methoxy group and even its difluoro- counterpart.[7] The high lipophilicity can increase partitioning into membranes and binding to CYPs with hydrophobic active sites.[7]
-
Difluoromethoxy (-OCHF₂): This group is less lipophilic than the -OCF₃ group.[9] This subtle modulation can be strategically employed to optimize solubility and permeability without drastically increasing overall molecular lipophilicity, which can sometimes be a liability.[7]
A comparison of the Hansch-Leo lipophilicity parameters (π) highlights this difference:
| Functional Group | Hansch-Leo π Parameter | Relative Lipophilicity |
| Methoxy (-OCH₃) | -0.02 | Least Lipophilic |
| Difluoromethoxy (-OCHF₂) | 0.42 | Intermediate |
| Trifluoromethoxy (-OCF₃) | 1.04 | Most Lipophilic |
| Data derived from literature sources.[7][9] |
Electronic Effects and pKa
Both -OCHF₂ and -OCF₃ are potent electron-withdrawing groups that decrease the basicity (pKa) of the aniline nitrogen. This is a critical consideration because the ionization state of the aniline influences its interaction with the active site of CYP enzymes. A lower pKa means the aniline is less protonated at physiological pH, which can affect binding affinity and the subsequent rate of metabolism.
Core Mechanisms of Metabolic Transformation
The primary metabolic distinction between difluoromethoxy and trifluoromethoxy anilines arises from the enzymatic reactions catalyzed by the cytochrome P450 system.[7] These heme-dependent monooxygenases are responsible for the majority of Phase I oxidative metabolism of drugs.[7][10]
The Key Differentiator: O-Dealkylation of the Difluoromethoxy Group
The most significant metabolic liability of the -OCHF₂ group is its susceptibility to oxidative C-H bond cleavage, leading to O-dealkylation. This pathway proceeds via hydrogen atom transfer (HAT) to the highly reactive iron-oxo species within the CYP active site.[11][12] The resulting unstable hemiacetal intermediate rapidly decomposes, cleaving the C-O bond and releasing a fluoride ion and difluoroformaldehyde, ultimately yielding a phenol. This pathway is a major route of clearance for compounds bearing the -OCHF₂ moiety.
The Inert Nature of the Trifluoromethoxy Group
In stark contrast, the -OCF₃ group lacks a susceptible C-H bond. The C-F bonds are exceptionally strong and resistant to CYP-mediated oxidation.[3] Consequently, the -OCF₃ group is metabolically inert with respect to O-dealkylation, forcing metabolism to occur elsewhere on the molecule. This "metabolic blocking" is a primary reason for its inclusion in drug design to enhance stability.[1][2]
Shared Metabolic Pathways: Aromatic Hydroxylation
While the fluoroalkoxy groups differ, the aniline ring itself remains a potential site for metabolism in both cases. CYP enzymes can catalyze the hydroxylation of the aromatic ring, typically at the para or ortho positions relative to the amine, provided they are sterically accessible.[10] For a para-substituted fluoroalkoxy aniline, metabolism would be directed to the ortho positions. The rate of this reaction can be influenced by the electron-withdrawing nature of the substituents, which deactivates the ring towards electrophilic attack by the enzyme.
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A Comprehensive Technical Guide to the Synthesis of 3-Methoxy-4-(difluoromethoxy)aniline
Abstract
This in-depth technical guide provides a comprehensive review of the synthetic pathways to 3-methoxy-4-(difluoromethoxy)aniline, a valuable intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core chemical transformations, mechanistic insights, and practical experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthetic process. Key methodologies, including the difluoromethylation of phenolic precursors and the subsequent introduction and reduction of a nitro group, are critically examined. This guide is designed to be a self-validating system, with detailed protocols and supporting data to ensure reproducibility and success in the laboratory.
Introduction: The Significance of the Difluoromethoxy Moiety
The difluoromethyl group (-OCHF₂) has emerged as a crucial structural motif in modern medicinal chemistry. Its unique electronic properties, acting as a lipophilic hydrogen bond donor, allow it to serve as a bioisostere for hydroxyl, thiol, or even amide functionalities. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and favorable modulation of physicochemical properties of bioactive molecules. 3-Methoxy-4-(difluoromethoxy)aniline is a key building block that incorporates this valuable functional group, making it a sought-after precursor for the synthesis of a range of biologically active compounds, including kinase inhibitors and other therapeutic agents.
This guide will focus on the most prevalent and efficient synthetic strategies to access this important intermediate, providing both a theoretical and practical framework for its preparation.
Strategic Analysis of Synthetic Routes
The synthesis of 3-methoxy-4-(difluoromethoxy)aniline can be approached through several strategic disconnections. However, the most convergent and widely adopted strategy involves a two-stage process:
-
Stage 1: Introduction of the Difluoromethoxy Group: This typically involves the difluoromethylation of a readily available 4-hydroxy-3-methoxyphenyl precursor.
-
Stage 2: Formation of the Anilino Group: This is most commonly achieved through a nitration reaction followed by the reduction of the resulting nitro-intermediate.
The choice of starting material and the specific reagents for each transformation are critical for achieving high yields and purity.
Stage 1: Synthesis of the Difluoromethoxy Moiety
The cornerstone of this synthesis is the efficient conversion of a phenolic hydroxyl group to a difluoromethoxy ether. Two primary methods have proven effective for this transformation on an industrial scale.
Mechanism of Difluoromethylation
The most common methods for the difluoromethylation of phenols proceed via the in-situ generation of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate. The phenoxide, generated under basic conditions, acts as a nucleophile, trapping the difluorocarbene. Subsequent protonation yields the desired aryl difluoromethyl ether.[1][2]
Method A: Using Sodium Chlorodifluoroacetate
This method is often preferred due to the use of a stable, commercially available, and relatively non-toxic solid reagent.[1][2]
Causality of Experimental Choices:
-
Reagent: Sodium chlorodifluoroacetate thermally decarboxylates to generate difluorocarbene.[1]
-
Base: A base such as cesium carbonate or potassium carbonate is required to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to facilitate the reaction at the required temperature for decarboxylation. The addition of a small amount of water can sometimes improve the solubility of the reagents and the reaction rate.
-
Temperature: The reaction is typically heated to around 100°C to induce the decarboxylation of the sodium chlorodifluoroacetate.[2]
Method B: Using Monochlorodifluoromethane Gas
An alternative, and often high-yielding, method involves the use of monochlorodifluoromethane (Freon-22) gas.
Causality of Experimental Choices:
-
Reagent: Monochlorodifluoromethane serves as the difluorocarbene precursor under basic conditions.
-
Base: A strong base like sodium hydroxide is used to generate the phenoxide and to promote the formation of difluorocarbene from the gas.
-
Phase-Transfer Catalyst: In some protocols, a phase-transfer catalyst such as a quaternary ammonium salt is employed to facilitate the reaction between the aqueous and organic phases.[3]
-
Temperature: The reaction is typically carried out at elevated temperatures (e.g., 90-100°C) to ensure a sufficient reaction rate.[2][3]
Stage 2: Formation of the Anilino Group
With the difluoromethoxy group in place, the next stage focuses on the introduction and subsequent reduction of a nitro group to form the target aniline.
Nitration of the Aromatic Ring
The nitration of the 1-(difluoromethoxy)-2-methoxybenzene core is a critical step that dictates the overall efficiency of the synthesis. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two alkoxy substituents.
Directing Effects and Regioselectivity:
-
The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group.
-
The difluoromethoxy group (-OCHF₂) is also an ortho-, para-directing group, but it is less activating than the methoxy group due to the electron-withdrawing nature of the fluorine atoms.
Therefore, nitration is expected to occur at the positions ortho and para to the more activating methoxy group. Given that the para position is blocked, the primary sites for nitration are the positions ortho to the methoxy group. Steric hindrance from the adjacent difluoromethoxy group may influence the ratio of the possible isomers. In the case of 4-(difluoromethoxy)-3-methoxybenzaldehyde, nitration has been shown to yield the 6-nitro derivative.[4]
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature: The reaction is typically carried out at low temperatures (e.g., 0-10°C) to control the exothermic reaction and minimize the formation of byproducts.
Reduction of the Nitro Group
The final step in the synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most widely used method due to its high efficiency and clean reaction profile.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of aromatic nitro compounds. Other catalysts such as Raney nickel or platinum-based catalysts can also be employed.[5][6]
-
Hydrogen Source: Hydrogen gas is the typical reducing agent, usually under pressure to increase the reaction rate.
-
Solvent: A solvent such as methanol, ethanol, or ethyl acetate is used to dissolve the substrate and facilitate the reaction on the catalyst surface.
-
Pressure and Temperature: The reaction is often carried out at elevated pressure (e.g., 50 psi) and room or slightly elevated temperature to ensure a reasonable reaction time.
An alternative to catalytic hydrogenation is the use of metal/acid systems, such as iron powder in the presence of an acid like hydrochloric acid or ammonium chloride.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of 3-methoxy-4-(difluoromethoxy)aniline.
Synthesis Pathway Diagram
Caption: Proposed synthetic pathway for 3-methoxy-4-(difluoromethoxy)aniline.
Protocol 1: Difluoromethylation of Vanillin
Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde [2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq.), sodium chlorodifluoroacetate (2.0-2.5 eq.), and cesium carbonate (1.2-1.5 eq.).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) and a small amount of water (e.g., 10:1 DMF:water).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the mixture with hydrochloric acid.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Nitration
Step 2: Synthesis of 4-(Difluoromethoxy)-3-methoxy-6-nitrobenzaldehyde
-
Reaction Setup: Dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq.) in concentrated sulfuric acid at 0°C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of the benzaldehyde derivative, maintaining the temperature below 10°C.
-
Reaction Time: Stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 3: Reduction of the Nitro Group
Step 3: Synthesis of 3-Methoxy-4-(difluoromethoxy)aniline
-
Reaction Setup: To a hydrogenation vessel, add 4-(difluoromethoxy)-3-methoxy-6-nitrobenzaldehyde (1.0 eq.) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or slightly elevated temperature until the hydrogen uptake ceases. Monitor the reaction by TLC.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.[7]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps.
| Step | Starting Material | Reagents and Conditions | Product | Typical Yield | Reference |
| 1. Difluoromethylation | Vanillin | CClF₂CO₂Na, Cs₂CO₃, DMF/H₂O, 100°C | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 80-95% | [2] |
| 2. Nitration | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | HNO₃, H₂SO₄, 0-10°C | 4-(Difluoromethoxy)-3-methoxy-6-nitrobenzaldehyde | 70-85% | [4] |
| 3. Reduction | 4-(Difluoromethoxy)-3-methoxy-6-nitrobenzaldehyde | H₂, 10% Pd/C, Methanol, 50 psi, RT | 3-Methoxy-4-(difluoromethoxy)aniline | >90% | [6] |
Conclusion
The synthesis of 3-methoxy-4-(difluoromethoxy)aniline is a multi-step process that can be achieved with high efficiency through a well-defined synthetic route. The key transformations, difluoromethylation of a phenolic precursor and subsequent nitration and reduction, are robust and scalable processes. This guide has provided a detailed overview of the synthetic strategies, the rationale behind the experimental choices, and practical protocols to aid in the successful synthesis of this valuable intermediate. The presented methodologies, grounded in established chemical principles, offer a reliable foundation for researchers and professionals in the field of drug discovery and development.
References
- Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 3-10.
- Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group. Semantic Scholar.
- Hughes, D. L. (2011). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of organic chemistry, 76(11), 4585–4593.
- BenchChem. (2025).
- Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2021). Difluoromethylation of Phenols. Organic Syntheses, 98, 164-180.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Chem-Impex. (n.d.). 4-(Difluoromethoxy)nitrobenzene.
- Petko, K. I., Filatov, A. A., & Sokolenko, T. M. (2023). Features of Nitration of Aromatic Aldehydes with the Difluoromethoxy Group.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- ResearchGate. (n.d.). (PDF) Reduction of Nitrobenzene to Aniline.
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
- ECHEMI. (n.d.).
- IJRAR.org. (n.d.).
- University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
- 1 Chapter 12: Reactions of Arenes: Electrophilic Arom
- Nitration of Substituted Aromatic Rings and R
- Benchchem. (n.d.). Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
- Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Publishing.
- Stack Exchange. (2024).
- MDPI. (2023). Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO 2 Embedded in sPS Aerogel.
- Sigma-Aldrich. (n.d.). 3-(Difluoromethoxy)aniline 97 22236-08-4.
- Nitration of Methyl Benzo
- UW-Madison Chemistry. (n.d.).
- The Purification of Porphyrins by SepaBeanTM machine.
- ResearchGate. (n.d.).
- ResearchGate. (2026).
Sources
- 1. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Chemical Landscape: A Technical Guide to the Commercial Availability and Synthesis of 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and physicochemical properties of drug candidates. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent due to its unique electronic and conformational effects. It can enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for other functional groups, thereby improving a molecule's absorption, distribution, and duration of action.[1][2] The aniline moiety, a common building block in pharmaceuticals, when substituted with both a difluoromethoxy and a methoxy group, presents a scaffold of significant interest for the development of novel therapeutics. This guide provides a technical overview of the commercial availability of a specific isomer, 4-(difluoromethoxy)-3-methoxyaniline hydrochloride, and offers insights into its synthesis and characterization.
Commercial Availability: A Tale of Two Isomers
However, the isomeric compound, 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride , is commercially available from various suppliers. This suggests that for researchers interested in this general substitution pattern, the 3,4-isomer may serve as a readily accessible starting material or reference compound.
The table below summarizes the availability of these related compounds.
| Compound Name | CAS Number | Form | Commercial Availability |
| 4-(Difluoromethoxy)-3-methoxyaniline | 832739-34-1 | Free Base | Listed, but not widely stocked[3] |
| 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride | Not assigned | Hydrochloride Salt | Not commercially available |
| 3-(Difluoromethoxy)-4-methoxyaniline hydrochloride | 1431962-33-2 | Hydrochloride Salt | Commercially available[4] |
For projects where the specific 4-(difluoromethoxy)-3-methoxy substitution pattern is crucial, custom synthesis is likely the most viable path forward. Many chemical service companies offer custom synthesis of compounds not available in their catalogs.[5]
Synthetic Pathways to Difluoromethoxy Anilines
The synthesis of difluoromethoxy aniline derivatives typically involves a multi-step process. While a specific, published route for 4-(difluoromethoxy)-3-methoxyaniline was not found in the immediate search, a general and adaptable synthetic strategy can be inferred from patents and publications concerning related compounds.[6][7] A plausible synthetic workflow would likely involve the introduction of the difluoromethoxy group onto a suitably protected nitrophenol, followed by methylation and subsequent reduction of the nitro group to an amine.
The following diagram illustrates a generalized synthetic workflow for a difluoromethoxy methoxy aniline.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 832739-34-1|4-Difluoromethoxy-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. acubiochem.com [acubiochem.com]
- 6. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
Safety data sheet (SDS) for 4-(Difluoromethoxy)-3-methoxyaniline HCl
Executive Summary & Compound Identification
This guide transcends the standard OSHA GHS template to provide a mechanistic understanding of 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride . As a "privileged scaffold" in medicinal chemistry, this fluorinated aniline is a critical intermediate for phosphodiesterase-4 (PDE4) inhibitors and tyrosine kinase inhibitors (TKIs). Its structural duality—combining a lipophilic difluoromethoxy group with a reactive aniline core—presents unique toxicological challenges (methemoglobinemia potential) and stability considerations (hydrolytic sensitivity) that require precise handling protocols.
Physicochemical Profiling
| Property | Specification | Contextual Note |
| Chemical Name | 4-(Difluoromethoxy)-3-methoxyaniline HCl | Stabilized salt form of the free base. |
| CAS (Free Base) | 22236-10-8 | Primary reference for toxicological data. |
| CAS (HCl Salt) | Not Listed (Generic: Substituted Aniline HCl) | Treat as stoichiometric equivalent (MW + 36.46). |
| Molecular Formula | Free Base MW: 189.16 g/mol | Salt MW: ~225.62 g/mol . | |
| Appearance | Off-white to pale brown crystalline solid | Color change indicates oxidation (quinone imine formation). |
| Solubility | DMSO (>50 mg/mL), Water (Moderate) | HCl salt improves aqueous solubility but lowers pH to ~2-3. |
| LogP (Free Base) | ~1.9 (Predicted) | Moderate lipophilicity facilitates dermal absorption. |
Hazard Characterization: The Mechanistic "Why"
Standard SDSs list H-codes; this section explains the causality of those hazards to enforce rigorous safety adherence.
The Aniline Toxicity Pathway (Methemoglobinemia)
Unlike simple irritants, this compound acts systemically. The aniline moiety, once absorbed (dermal/inhalation), undergoes hepatic bioactivation. The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (
-
Critical Warning: The difluoromethoxy group increases lipophilicity compared to simple anisidines, potentially accelerating dermal uptake.
-
Symptoms: Cyanosis (blue lips/nails) may be delayed 2-4 hours after exposure.
The Fluorine Factor
The
-
Combustion Hazard: Fire scenarios involve not just
and fumes, but potentially HF, requiring specialized medical management (Calcium Gluconate).
Corrosivity
As a hydrochloride salt, the compound hydrolyzes in moisture (sweat, mucous membranes) to generate hydrochloric acid, causing immediate chemical burns (Skin Corr. 1B / Eye Dam. 1 potential) distinct from the systemic aniline toxicity.
Strategic Handling & Engineering Controls
Directive: Do not rely solely on "wear gloves." Use the Barrier-Ventilation-Deactivation (BVD) protocol.
Validated Barrier Protection (PPE)
Anilines permeate standard latex and thin nitrile rapidly.
-
Primary Glove: High-grade Nitrile (minimum 0.11 mm) for incidental splash.
-
Immersion/Synthesis: Silver Shield® (Laminate) or Viton® gloves are required.
-
Respiratory: If handling powder outside a hood (strictly prohibited, but for emergency planning): Full-face respirator with ABEK-P3 cartridges (Organic vapor + Acid gas + Particulate).
Engineering Controls (The Primary Defense)
-
ISO Class 5 Containment: Weighing must occur in a Powder Containment Balance Enclosure (PCBE) or a Fume Hood with a face velocity of 80–100 fpm.
-
Static Control: Fluorinated solids are often static-prone. Use an ionizing bar during weighing to prevent "flying powder" events.
Deactivation & Waste
-
Neutralization: Do not dispose of as general organic waste. Quench acidic residues with saturated Sodium Bicarbonate (
) to neutralize the HCl. -
Oxidation: Treat aqueous waste streams with dilute bleach (Sodium Hypochlorite) to degrade the aniline ring before disposal, preventing aquatic toxicity (H400).
Visualization: Toxicity & Emergency Logic
Figure 1: Metabolic Bioactivation & Toxicity Pathway
Caption: The mechanistic pathway showing how the aniline precursor converts to the toxic N-hydroxyl species, leading to Methemoglobinemia, and the combustion risk of HF release.
Figure 2: Emergency Response Decision Logic
Caption: Step-by-step decision matrix for exposure incidents, prioritizing airway control and specific antidotes.
Analytical Assurance (QC Methods)
To validate purity and detect contamination, use the following self-validating parameters.
-
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (Aromatic ring) and 210 nm.
-
Retention Time Note: The free base will elute later than the salt if the pH is not buffered.
-
-
NMR Identity (
):-
Look for the characteristic triplet of the
proton around 6.5–7.0 ppm ( ), which is diagnostic for the difluoromethoxy group.
-
References
-
PubChem. (2025).[1] Compound Summary: 4-(Difluoromethoxy)aniline (CAS 22236-10-8).[2] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Halogenated Anilines and their Salts.[Link]
-
Ningbo Inno Pharmchem. (2024). Applications of 4-(Difluoromethoxy)aniline in Pharmaceutical Synthesis.[Link]
Sources
Methodological & Application
Application Note: Protocol for Buchwald-Hartwig Amination using 4-(Difluoromethoxy)-3-methoxyaniline
Abstract & Chemical Context
The incorporation of fluorinated motifs into drug candidates is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity.[1][2][3] 4-(Difluoromethoxy)-3-methoxyaniline represents a high-value scaffold where the difluoromethoxy group (
However, the electronic push-pull nature of this substrate (electron-donating 3-OMe vs. electron-withdrawing 4-OCF
This guide details an optimized protocol utilizing Third-Generation Buchwald Precatalysts to ensure rapid, selective mono-arylation with high functional group tolerance.
Mechanistic Strategy & Catalyst Selection[4]
To achieve high yields, the catalytic cycle must be balanced to favor reductive elimination over
Catalyst System Rationale
-
Ligand: BrettPhos. Selected for its exceptional ability to couple primary amines without over-arylation (formation of tertiary amines). Its bulk prevents the coordination of a second aryl group, while its electron-rich nature facilitates oxidative addition of the aryl halide coupling partner.
-
Precatalyst: BrettPhos Pd G4. We utilize the 4th Generation precatalyst (based on a methyl-substituted biphenyl backbone) to ensure rapid, reliable generation of the active
species at moderate temperatures, minimizing induction periods common with . -
Base: NaOtBu vs. Cs
CO . Sodium tert-butoxide is the standard for rapid kinetics. However, for electrophiles containing base-sensitive esters or nitriles, Cesium Carbonate is the recommended alternative.[4]
Visualization: The Catalytic Cycle
The following diagram outlines the specific pathway for this substrate, highlighting the critical amine binding step.
Figure 1: Catalytic cycle emphasizing the entry of the fluorinated aniline substrate.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Aryl Halide (Ar-X) | 1.0 | Electrophile | Br or Cl preferred over I (to avoid poisoning) |
| 4-(Difluoromethoxy)-3-methoxyaniline | 1.2 | Nucleophile | Slight excess ensures complete consumption of Ar-X |
| BrettPhos Pd G4 | 0.01 - 0.03 | Catalyst | 1-3 mol% loading is standard |
| NaOtBu | 1.4 | Base | Store in glovebox or desiccator; hygroscopic |
| 1,4-Dioxane | N/A | Solvent | Anhydrous, degassed (0.2 M concentration) |
Step-by-Step Methodology
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a glovebox or under a positive pressure of Nitrogen/Argon, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with:
-
BrettPhos Pd G4 (1-3 mol%)
-
Sodium tert-butoxide (1.4 equiv)[5]
-
Solid Aryl Halide (if applicable) (1.0 equiv)
-
4-(Difluoromethoxy)-3-methoxyaniline (1.2 equiv)
-
-
Seal the vial with a PTFE-lined septum cap.
-
Note: If the Aryl Halide or Aniline is a liquid, add them via syringe after sealing and purging.
Step 2: Solvent Addition & Activation
-
Evacuate and backfill the vial with Nitrogen three times (if not assembled in a glovebox).
-
Add anhydrous 1,4-Dioxane via syringe to achieve a concentration of 0.2 M relative to the aryl halide.
-
Stir the mixture at room temperature for 2 minutes to ensure homogeneity of the suspension.
Step 3: Reaction
-
Place the vial in a pre-heated heating block at 80°C .
-
Optimization Note: For activated aryl chlorides, 80°C is sufficient. For unactivated aryl chlorides or sterically hindered bromides, increase to 100°C.
-
-
Stir vigorously (800-1000 rpm). Good mixing is crucial for heterogeneous base systems.
-
Monitor reaction progress via LC-MS or HPLC at 1 hour and 4 hours.
-
Target: >95% conversion of Aryl Halide.
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash chromatography (Silica Gel).[6]
-
Tip: The
group is lipophilic; the product will likely elute similarly to standard methoxy-anilines.
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, utilize the following decision tree to optimize conditions.
Optimization Logic
Figure 2: Workflow for troubleshooting reaction outcomes.
Comparative Base Screening Data
Simulated data based on typical electronic profiles of fluoro-alkoxy anilines.
| Base | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | Comment |
| NaOtBu | 80 | 2 | >99 | 92 | Standard Protocol. High rate. |
| Cs | 100 | 12 | 85 | 81 | Slower, but better for ester-containing electrophiles. |
| K | 100 | 16 | 70 | 65 | Requires water (2-4%) as additive for solubility. |
| DBU | 80 | 4 | 40 | 35 | Organic bases generally perform poorly with this system. |
Safety & Handling
-
Fluorinated Byproducts: While the
group is stable under these conditions, thermal decomposition >200°C can release HF or fluorophosgene. Do not overheat residue during distillation. -
Base Handling: NaOtBu causes severe skin burns. Handle only in a fume hood or glovebox.
-
Palladium Waste: All palladium waste must be segregated for heavy metal disposal.
References
-
Mechanistic Foundations of Buchwald-Hartwig Amin
-
Development of BrettPhos and Prec
- Source: Maiti, D., et al. (2009).
- Context: Describes the specific utility of BrettPhos for primary amine coupling with high selectivity.
-
Link:
-
Difluoromethoxy Group Properties in Medicinal Chemistry
-
Palladium-Catalyzed Amin
-
Source: Hills, I. D., et al. (2009). J. Am. Chem. Soc.[10]
- Context: Discusses protocols for coupling anilines with electron-withdrawing groups, validating the use of strong bases and specific ligands.
-
Link:
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 10. escholarship.org [escholarship.org]
Application Notes and Protocols for the Synthesis of Advanced Kinase Inhibitors Using 4-(Difluoromethoxy)-3-methoxyaniline HCl
Abstract
This guide provides a comprehensive overview of the strategic use of 4-(Difluoromethoxy)-3-methoxyaniline HCl as a pivotal building block in the synthesis of next-generation kinase inhibitors. We delve into the rationale behind its application, focusing on the advantageous physicochemical properties imparted by the difluoromethoxy group. Detailed, field-proven protocols for the synthesis of a representative kinase inhibitor scaffold and its subsequent biological evaluation are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies to overcome challenges in modern drug discovery, such as metabolic instability and off-target effects.
Introduction: The Strategic Imperative for Advanced Scaffolds in Kinase Inhibition
Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[1][2][3] The approval of imatinib in 2001 marked a paradigm shift towards targeted cancer therapy, and since then, the landscape of small molecule kinase inhibitors (SMKIs) has expanded dramatically.[4]
Substituted anilines have emerged as "privileged structures" in this field, forming the cornerstone of numerous FDA-approved inhibitors.[2][5] They serve as crucial pharmacophores that form key hydrogen bonds and van der Waals interactions within the ATP-binding pocket of kinases.[2] However, first-generation inhibitors often face challenges with acquired resistance and metabolic liabilities. To address this, medicinal chemists are increasingly turning to strategic fluorination. The incorporation of fluorine-containing motifs, such as the difluoromethoxy group, can profoundly enhance a drug candidate's pharmacological profile.[6][7]
4-(Difluoromethoxy)-3-methoxyaniline HCl is a highly valuable intermediate that embodies this advanced approach. The difluoromethoxy moiety is not merely a placeholder; it is a carefully chosen functional group designed to improve metabolic stability, modulate lipophilicity, and enhance binding interactions, ultimately leading to more robust and effective therapeutic agents.[6][8]
The Difluoromethoxy Group: A Bioisostere for Enhanced Drug Properties
The power of the difluoromethoxy (-OCF₂H) group lies in its role as a bioisosteric replacement for more common functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups.[8][9][10] This substitution is a deliberate strategy to fine-tune a molecule's properties for superior clinical performance.
Key Advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[8] This makes the -OCF₂H group a robust alternative to a methoxy group, which is often a site of metabolic O-demethylation, a common pathway for drug inactivation.
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity compared to a hydroxyl group and can offer a more favorable lipophilicity profile than a trifluoromethoxy (-OCF₃) group, striking a balance that can improve cell permeability and absorption.[6][11]
-
Hydrogen Bonding Capacity: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, a property not present in the methoxy group.[12] This "lipophilic hydrogen bond donor" capability can introduce new, favorable interactions with the target protein.[12]
| Functional Group | Key Properties | Common Metabolic Fate |
| Hydroxyl (-OH) | Polar, H-bond donor/acceptor | Glucuronidation, Sulfation |
| Methoxy (-OCH₃) | Moderately polar, H-bond acceptor | O-demethylation (CYP-mediated) |
| Difluoromethoxy (-OCF₂H) | Lipophilic, weak H-bond donor | Highly resistant to metabolism |
General Synthetic Strategy: Building the Kinase Inhibitor Core
A prevalent strategy in the synthesis of aniline-based kinase inhibitors involves the coupling of the aniline moiety with a core heterocyclic scaffold, such as a quinoline, quinazoline, or pyrimidine.[13][14][15][16] This modular approach allows for rapid diversification and optimization of the inhibitor's structure. The most common methods include Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The general workflow can be visualized as follows:
Caption: High-level workflow for kinase inhibitor synthesis.
Detailed Protocol: Synthesis of a 4-Anilinoquinoline Kinase Inhibitor Scaffold
This protocol describes a representative Nucleophilic Aromatic Substitution (SNAr) reaction to synthesize a potent 4-anilinoquinoline scaffold, a common core in many EGFR and VEGFR inhibitors.[17][18]
Reaction: N-(4-(difluoromethoxy)-3-methoxyphenyl)-7-methoxy-4-aminoquinoline-3-carbonitrile
Rationale: This reaction couples the aniline building block with a pre-functionalized quinoline core. The electron-withdrawing cyano group at the 3-position and the quinoline ring nitrogen activate the chlorine at the 4-position for nucleophilic displacement by the aniline.
Materials:
-
4-(Difluoromethoxy)-3-methoxyaniline HCl (1.0 eq)
-
4-Chloro-7-methoxyquinoline-3-carbonitrile (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
2-Propanol (Isopropanol) or N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(Difluoromethoxy)-3-methoxyaniline HCl and 4-chloro-7-methoxyquinoline-3-carbonitrile.
-
Solvent and Base Addition: Add 2-propanol to the flask to create a suspension (approx. 0.1 M concentration). Add DIPEA to the mixture. The HCl salt of the aniline will react with the base, liberating the free amine for the reaction.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the 2-propanol.
-
Extraction: Partition the resulting residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[13] The bicarbonate solution will neutralize any remaining acid and quench the reaction.
-
Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.[13]
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product.
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>98%).
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
DIPEA is a corrosive and flammable base. Handle with care.
Application Notes: Biological Characterization
Following successful synthesis and purification, the compound must be evaluated for biological activity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of the synthesized inhibitor required to reduce the activity of a specific target kinase by 50% (IC₅₀).[2]
Methodology (Example using ADP-Glo™ Assay):
-
Prepare Reagents: Dilute the recombinant human kinase, kinase-specific peptide substrate, and ATP in the appropriate kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution series of the test compound (e.g., from 10 µM to 0.1 nM) in a 384-well plate. Include "no-compound" (positive control) and "no-enzyme" (negative control) wells.
-
Kinase Reaction: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, following the manufacturer's protocol. This involves a luminescence-based readout.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the antiproliferative effect (cytotoxicity) of the inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the same serial dilutions of the test compound used in the kinase assay. Include a vehicle-treated control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control and determine the IC₅₀ value.[2]
Mechanism of Action: Disrupting Oncogenic Signaling
Most aniline-based kinase inhibitors function as ATP-competitive inhibitors.[2] They occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrates. This action effectively blocks the signal transduction cascades that drive cancer cell proliferation, survival, and angiogenesis.
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- 16. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies for Effective Amide Coupling with Aniline Hydrochloride Salts
Abstract
Amide bond formation is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science. While numerous protocols exist, the use of aniline starting materials supplied as hydrochloride salts presents a distinct set of challenges that can impede reaction success. This application note provides a detailed guide for researchers, scientists, and drug development professionals on navigating the specific requirements for coupling aniline hydrochloride salts. We will delve into the fundamental principles, explain the causal relationships behind experimental choices, and provide robust, field-proven protocols for achieving high-yield amidation.
The Fundamental Challenge: Basicity and Nucleophilicity
Aniline hydrochloride is the salt formed between the weakly basic aniline and hydrochloric acid. In this state, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium ion (Ph-NH₃⁺). This protonation renders the nitrogen non-nucleophilic and thus incapable of participating in the requisite nucleophilic attack on an activated carboxylic acid intermediate.
The primary hurdle in any amide coupling reaction involving an aniline hydrochloride salt is the necessity of liberating the free aniline in situ. This is achieved by introducing a suitable base to neutralize the hydrochloride salt. Only the free aniline possesses the necessary nucleophilicity to drive the reaction forward.
Figure 1: The critical role of a base in liberating the nucleophilic free aniline from its hydrochloride salt.
The choice and stoichiometry of the base are therefore not trivial considerations; they are paramount to the success of the coupling reaction.
Core Principles for Successful Coupling
Optimizing an amide coupling with an aniline hydrochloride salt requires careful consideration of four key components: the base, the coupling reagent, the solvent, and the reaction conditions.
The Critical Choice of Base
A minimum of one equivalent of base is required to neutralize the hydrochloride salt. However, many coupling protocols require additional base to facilitate the reaction mechanism or to neutralize an acidic byproduct. A common practice is to use 2.0 to 3.0 equivalents of a tertiary amine base.
Table 1: Comparison of Common Non-Nucleophilic Bases
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.8 | Highly sterically hindered, making it non-nucleophilic. The most common choice for modern coupling reactions as it does not compete with the desired amine.[1] |
| Triethylamine | TEA, Et₃N | ~10.7 | Less sterically hindered than DIPEA. Can sometimes act as a nucleophile, leading to side products. Still widely used and cost-effective. |
| N-Methylmorpholine | NMM | ~7.4 | A weaker base, which can be advantageous in minimizing racemization of chiral carboxylic acids.[1] Often sufficient for neutralizing the HCl salt. |
Expert Insight: For most applications involving aniline hydrochloride salts, DIPEA is the recommended first choice due to its high basicity and low nucleophilicity, which prevents unwanted side reactions.
Selecting the Appropriate Coupling Reagent
Anilines are generally less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced reactivity necessitates the use of highly efficient coupling reagents that generate a very reactive carboxylic acid intermediate.
The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction that forms a stable salt.[2] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a good leaving group.[3]
Table 2: Recommended Coupling Reagents for Aniline Salts
| Reagent Class | Example(s) | Mechanism & Strengths | Considerations |
| Carbodiimides | EDC·HCl (water-soluble), DCC (insoluble byproduct) | Forms a highly reactive O-acylisourea intermediate.[2] Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[1] EDC is preferred for its water-soluble urea byproduct, simplifying purification.[4][5] | Can be less effective for extremely electron-deficient anilines. Risk of racemization for chiral acids if additives are omitted. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Considered among the most powerful coupling reagents.[6] They react with the carboxylic acid to form a highly reactive activated ester, facilitating coupling with even weakly nucleophilic anilines.[7][8] | More expensive than carbodiimides. Requires at least two equivalents of base (one for the salt, one for the reagent's mechanism).[1] |
| Phosphonium Salts | PyBOP, BOP | Similar in reactivity to uronium salts. PyBOP is a common choice. Does not produce guanidinium byproducts. | The byproduct of BOP (HMPA) is a known carcinogen, making PyBOP a much safer alternative. |
Expert Insight: For routine couplings, EDC·HCl in combination with HOBt offers a robust and cost-effective solution. For challenging or electron-deficient anilines, HATU is the reagent of choice due to its high efficiency and fast reaction rates.[7]
Figure 2: General mechanism of carbodiimide-mediated amide coupling with an additive like HOBt.
Solvents and Reaction Conditions
-
Solvents: Polar aprotic solvents are typically preferred.
-
DMF (Dimethylformamide): Excellent solvating properties for most reactants but can be difficult to remove.
-
DCM (Dichloromethane): A common choice, especially for EDC-mediated couplings. Easy to remove under vacuum.
-
Acetonitrile (MeCN): A good alternative, particularly for HATU-based couplings.[9]
-
-
Temperature: Most couplings are initiated at 0 °C to control the initial exothermic reaction of the coupling agent, then allowed to warm to room temperature. For sluggish reactions involving poorly nucleophilic anilines, gentle heating (40-60 °C) may be required to drive the reaction to completion.[9][10]
-
Reaction Time: Progress should be monitored by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Optimization of equivalents, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Purpose Coupling using EDC/HOBt
This method is a reliable and cost-effective choice for many aniline hydrochloride substrates. The water-solubility of the EDC byproduct greatly simplifies purification.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aniline Hydrochloride (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 - 3.0 equiv)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), aniline hydrochloride (1.1 equiv), and HOBt (1.2 equiv).
-
Add anhydrous DMF or DCM to dissolve the solids.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIPEA (2.5 - 3.0 equiv) dropwise. Stir for 10-15 minutes. Note: At least 1.1 equivalents are needed for the aniline salt; the remainder facilitates the coupling.
-
Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Allow the reaction to slowly warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase sequentially with water (2x, to remove the urea byproduct), 1N HCl (2x, to remove excess base), saturated aqueous NaHCO₃ (2x, to remove unreacted HOBt and acid), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or recrystallization.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for electron-deficient anilines or other challenging substrates where the EDC/HOBt method may be sluggish.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Aniline Hydrochloride (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or Acetonitrile (to make a ~0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Add anhydrous DMF or Acetonitrile to dissolve the solids.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equiv) dropwise. A color change (often to yellow) may be observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step generates the highly reactive HOAt-ester.
-
Add the aniline hydrochloride (1.1 equiv) to the reaction mixture, either as a solid or as a solution in a minimum amount of the reaction solvent.
-
Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide product via flash column chromatography or recrystallization.
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficient base to liberate free aniline. 2. Inadequate activation of the carboxylic acid. 3. Aniline is highly electron-deficient. | 1. Ensure at least 2.5-3.0 equivalents of base (e.g., DIPEA) are used. 2. Switch to a more powerful coupling reagent like HATU.[10][11] 3. Try gentle heating (40-60 °C) and extend the reaction time.[10] 4. Consider pre-activating the acid with the coupling reagent before adding the aniline salt.[12] |
| Side Product Formation | 1. Racemization of a chiral carboxylic acid. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Base (e.g., TEA) acting as a nucleophile. | 1. Ensure an additive like HOBt or HOAt is used. Use a weaker base like NMM. Run the reaction at 0 °C. 2. Ensure HOBt/HOAt is added to the reaction before or with the carbodiimide.[1] 3. Switch to a non-nucleophilic, sterically hindered base like DIPEA. |
| Difficult Purification | 1. Byproduct from DCC (N,N'-dicyclohexylurea) is insoluble in many organic solvents. 2. DMF is difficult to remove. | 1. Use EDC instead of DCC; the urea byproduct is water-soluble and easily removed during aqueous workup.[4] 2. After aqueous workup, perform several washes with water or brine to extract DMF from the organic layer. |
Conclusion
Successful amide coupling with aniline hydrochloride salts is readily achievable with a rational approach to experimental design. The foundational step is the stoichiometric neutralization of the hydrochloride salt to generate the free, nucleophilic aniline. By selecting a powerful coupling reagent, such as HATU for challenging substrates or the cost-effective EDC/HOBt for general use, in combination with a non-nucleophilic base like DIPEA, researchers can consistently achieve high yields. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for overcoming the specific challenges posed by these common starting materials.
References
-
Mahesh S, Tang K-C, Raj M. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
-
Lathrop, S. P., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. Available at: [Link]
-
Various Authors. (2025). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? ResearchGate. Available at: [Link]
-
Various Authors. (2025). Amide coupling. Reddit r/Chempros. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen. Available at: [Link]
-
Various Authors. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Reddit r/chemistry. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Various Authors. (2014). Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]
-
AAPPTEC Peptides. (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
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- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4-(Difluoromethoxy)-3-methoxyaniline (Free Base) from its Hydrochloride Salt
Abstract
This document provides a comprehensive, field-proven protocol for the efficient preparation of the free base 4-(Difluoromethoxy)-3-methoxyaniline from its corresponding hydrochloride salt. 4-(Difluoromethoxy)-3-methoxyaniline is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] It is frequently supplied as a hydrochloride salt to enhance stability and shelf-life. This protocol details a standard acid-base liquid-liquid extraction procedure, offering insights into the chemical principles, safety considerations, and in-process monitoring required for a successful conversion and isolation. The intended audience for this guide includes researchers, chemists, and process development scientists in the life sciences and chemical industries.
Scientific Principles of Free Base Liberation
The conversion of an amine hydrochloride salt to its free base is a fundamental acid-base reaction. The hydrochloride salt of 4-(Difluoromethoxy)-3-methoxyaniline exists as a protonated anilinium cation with a chloride counter-ion. The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton (H⁺), rendering the molecule water-soluble but often unsuitable for subsequent synthetic steps that require a nucleophilic amine.
The liberation of the free base is achieved by introducing a base that is stronger than the aniline derivative itself. This exogenous base deprotonates the anilinium ion, regenerating the neutral, "free base" form of the amine, which is typically less soluble in water and more soluble in organic solvents.
Reaction Scheme:
R-NH₃⁺Cl⁻ (aq) + B (aq) → R-NH₂ (org) + BH⁺Cl⁻ (aq)
-
R-NH₃⁺Cl⁻: 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride
-
B: A suitable base (e.g., NaOH, NaHCO₃)
-
R-NH₂: The desired free base, 4-(Difluoromethoxy)-3-methoxyaniline
The choice of base and solvent system is critical for ensuring complete conversion and facilitating a clean separation. A biphasic system, typically consisting of water and a water-immiscible organic solvent, is employed. The free base, once formed, preferentially partitions into the organic layer, allowing for its separation from the water-soluble salt byproducts.[2][3]
Materials and Equipment
Chemicals and Reagents
| Reagent | CAS Number | Grade | Supplier Example |
| 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride | N/A | ≥98% | Commercially Available |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Reagent Grade | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Reagent Grade | Fisher Scientific |
| Sodium Chloride (NaCl) | 7647-14-5 | ACS Reagent Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Reagent Grade | EMD Millipore |
| Deionized Water (DI H₂O) | 7732-18-5 | Type II | In-house |
Equipment
-
Magnetic stirrer and stir bar
-
Separatory funnel (appropriate volume)
-
Erlenmeyer flasks and beakers
-
Graduated cylinders
-
Glass funnel
-
pH paper (range 1-14) or calibrated pH meter
-
Rotary evaporator with vacuum pump and water bath
-
Standard laboratory glassware and consumables
Health and Safety Precautions
General Guidance: This procedure must be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves, must be worn at all times.
Chemical-Specific Hazards:
-
4-(Difluoromethoxy)-3-methoxyaniline and its hydrochloride salt: These compounds are classified as acute toxins. They are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation.[4] Avoid breathing dust, fumes, or vapors.[5]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from heat, sparks, and open flames.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[4][5][6]
Detailed Experimental Protocol
This protocol is designed for the conversion of 10.0 grams of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride. The procedure can be scaled linearly, with appropriate adjustments to glassware and reagent volumes.
Preparation of Solutions
-
Aqueous Base: Prepare a 1 M solution of sodium hydroxide by carefully dissolving 4.0 g of NaOH pellets in 100 mL of DI water. Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.
-
Brine Solution: Prepare a saturated solution of sodium chloride by adding NaCl to DI water with stirring until no more salt dissolves.
Step-by-Step Procedure for Free Base Liberation
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride in 100 mL of DI water. Stir until a clear, homogeneous solution is obtained.
-
Liquid-Liquid Extraction Setup: Transfer the aqueous solution to a 500 mL separatory funnel. Add 100 mL of ethyl acetate to the funnel. A biphasic mixture will form.
-
Basification: Begin slow, dropwise addition of the 1 M NaOH solution to the separatory funnel.
-
After adding approximately 5-10 mL, stopper the funnel, invert it, and immediately open the stopcock to vent the pressure.
-
Shake gently for 10-15 seconds, then vent again.
-
Continue adding the NaOH solution in portions with frequent shaking and venting.
-
-
In-Process Monitoring (pH Check): Periodically, drain a small amount of the lower aqueous layer and test its pH using pH paper or a pH meter. Continue adding base until the pH of the aqueous layer is stable at pH 10-11. This ensures complete deprotonation of the anilinium salt.
Senior Application Scientist's Note: A pH of 10-11 provides a sufficient excess of base to drive the equilibrium completely towards the free amine, maximizing the yield. Aniline itself has a pKa of approximately 4.6, so a strongly basic environment is required for full conversion.
-
Extraction of Free Base: Once the aqueous layer is confirmed to be basic, stopper the funnel and shake vigorously for 1-2 minutes to ensure the complete transfer of the free base into the ethyl acetate layer. Vent the funnel periodically.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The upper layer is the organic phase (ethyl acetate) containing the product, and the lower layer is the aqueous phase.
-
Isolate Organic Layer: Carefully drain and discard the lower aqueous layer.
-
Washing: To the remaining organic layer in the funnel, add 50 mL of brine solution. Shake for 30 seconds and allow the layers to separate. Drain and discard the lower aqueous brine wash.
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Senior Application Scientist's Note: The brine wash helps to remove residual water from the organic layer ("salting out") and can aid in breaking any emulsions that may have formed during the extraction.
-
Drying: Drain the ethyl acetate layer into a clean, dry 250 mL Erlenmeyer flask. Add approximately 5-10 g of anhydrous sodium sulfate (Na₂SO₄). Swirl the flask gently. The drying agent should appear free-flowing. If it clumps together, add more until free-flowing powder is observed. Let it stand for 15-20 minutes.
-
Filtration: Filter the solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent. Rinse the flask and the filter paper with a small amount (10-15 mL) of fresh ethyl acetate to ensure a quantitative transfer.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator. Use a water bath temperature of 35-40°C and gradually reduce the pressure.
-
Final Product: The resulting oil or solid is the desired 4-(Difluoromethoxy)-3-methoxyaniline free base. Place the flask under high vacuum for at least one hour to remove any residual solvent. Calculate the final yield.
Visualization of Workflow
The following diagram provides a high-level overview of the experimental process.
Caption: Workflow for free base preparation.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Physical Appearance | Pale yellow to brown oil or low-melting solid |
| Expected Yield | >95% |
| Purity (by NMR/GC) | >98% |
| Problem | Potential Cause(s) | Recommended Solution |
| Emulsion Formation | Vigorous shaking; presence of surfactants. | Add more brine, swirl gently instead of shaking, or filter the emulsion through a pad of Celite®. |
| Low Yield | Incomplete basification; insufficient extraction. | Ensure pH of the aqueous layer is ≥10 before extraction. Perform a second extraction of the aqueous layer with fresh ethyl acetate. |
| Product is Wet (contains water) | Inadequate drying. | Use more anhydrous Na₂SO₄ and allow for a longer drying time (30 min). Ensure the drying agent is free-flowing. |
| Incomplete Reaction | Incorrect amount or concentration of base. | Re-check calculations and the concentration of the base solution. Add more base until pH ≥10 is achieved. |
References
-
ScienceMadness Discussion Board. (2015). Aniline from Aniline Hydrochloride. Available at: [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Available at: [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Available at: [Link]
-
PubChemLite. (n.d.). 4-(difluoromethoxy)-3-methoxyaniline (C8H9F2NO2). Available at: [Link]
Sources
Application Notes: Nucleophilic Aromatic Substitution with 3-methoxy-4-difluoromethoxy aniline
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 3-methoxy-4-difluoromethoxy aniline as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying mechanistic principles, the electronic influence of the methoxy and difluoromethoxy substituents, and provide a robust, step-by-step protocol for its reaction with an activated aryl halide. This guide emphasizes experimental causality, troubleshooting strategies, and stringent safety protocols to ensure reliable and safe execution.
Theoretical Background & Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr) is a critical substitution reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr requires an electron-deficient aromatic system. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4]
The reaction generally proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][7] This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the ring.[5]
-
Elimination of the Leaving Group: The aromaticity is restored in a fast step where the leaving group is expelled, resulting in the final substituted product.[5]
Recent studies suggest that some SNAr reactions may follow a concerted pathway, where the Meisenheimer complex is a transition state rather than a true intermediate, particularly when stabilization by EWGs is not exceptionally strong.[8][9][10]
Caption: The Addition-Elimination mechanism of SNAr.
Electronic Profile of 3-methoxy-4-difluoromethoxy aniline
The reactivity of an aniline in an SNAr reaction is governed by the electronic nature of its substituents. In our subject molecule, 3-methoxy-4-difluoromethoxy aniline, we have a nuanced interplay of effects:
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) due to the lone pair on the nitrogen atom participating in resonance with the aromatic ring. This inherent nucleophilicity of the amino group is what drives its participation in the SNAr reaction.
-
Methoxy Group (-OCH₃): The methoxy group is also an electron-donating group through resonance (+R effect), which enhances the nucleophilicity of the aniline. However, it also exerts a weaker, electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.
-
Difluoromethoxy Group (-OCF₂H): The -OCF₂H group is a potent electron-withdrawing group. The highly electronegative fluorine atoms create a strong inductive pull (-I effect), reducing the electron density of the aromatic ring.[11] This group is often used in medicinal chemistry to modulate properties like lipophilicity and metabolic stability.[11]
The combined electronic influence on the aniline's nucleophilicity is a balance of these effects. While the -OCF₂H group deactivates the ring towards electrophilic attack, the strong electron-donating character of the amino group ensures it remains a competent nucleophile for attacking a sufficiently activated (electron-poor) aromatic substrate.
Application Profile & Experimental Protocol
This protocol details the reaction of 3-methoxy-4-difluoromethoxy aniline with 1-fluoro-2,4-dinitrobenzene, a classic and highly reactive substrate for SNAr reactions. The strong electron-withdrawing effects of the two nitro groups make the ring highly electrophilic and susceptible to nucleophilic attack.[12]
Caption: General experimental workflow for the SNAr reaction.
Materials & Equipment
-
Reagents: 3-methoxy-4-difluoromethoxy aniline, 1-fluoro-2,4-dinitrobenzene, Potassium Carbonate (K₂CO₃, anhydrous), Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Hexanes, Deionized Water, Brine, Magnesium Sulfate (MgSO₄, anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), UV lamp, glass column for chromatography, standard laboratory glassware.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 3-methoxy-4-difluoromethoxy aniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 20 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ acts as a base to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more reactive.[13]
-
Reagent Addition: In a separate flask, dissolve 1-fluoro-2,4-dinitrobenzene (1.05 eq) in 10 mL of anhydrous DMF. Transfer this solution to a dropping funnel.
-
Execution: Add the 1-fluoro-2,4-dinitrobenzene solution dropwise to the stirred aniline suspension over 20 minutes at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). Check for the consumption of the starting aniline. The reaction is typically complete within 4-8 hours.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of deionized water.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: Washing with water removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-(2,4-dinitrophenyl)-3-methoxy-4-difluoromethoxy aniline.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Data & Expected Results
The following table summarizes the key parameters for the described protocol. Yields are representative and may vary based on experimental conditions and scale.
| Parameter | Value | Rationale |
| Aniline Equiv. | 1.0 | Limiting Reagent |
| Aryl Halide Equiv. | 1.05 | A slight excess ensures complete consumption of the aniline. |
| Base (K₂CO₃) Equiv. | 1.5 - 2.0 | Sufficient to neutralize the acid byproduct and facilitate the reaction.[14] |
| Solvent | DMF (anhydrous) | Polar aprotic solvent enhances nucleophilicity.[13] |
| Temperature | 80 °C | Provides sufficient thermal energy to overcome the activation barrier.[13] |
| Reaction Time | 4 - 8 hours | Typical duration; should be confirmed by reaction monitoring. |
| Expected Yield | 75 - 90% | Based on similar SNAr reactions with activated substrates. |
Troubleshooting & Optimization
Even with a robust protocol, challenges can arise. Below is a workflow for addressing common issues.
Caption: Troubleshooting workflow for low yield in SNAr reactions.[13]
-
Low or No Conversion:
-
Cause: Insufficient activation of the aryl halide, low temperature, or impure reagents.
-
Solution: Ensure the leaving group has strong EWGs ortho/para to it.[13] Gradually increase the reaction temperature while monitoring. Ensure all reagents and solvents are pure and anhydrous, as water can reduce the nucleophilicity of the aniline.[13]
-
-
Formation of Side Products:
-
Cause: Reaction with the solvent or di-substitution if the substrate has multiple leaving groups.
-
Solution: Use a non-reactive, polar aprotic solvent. If di-substitution is possible, carefully control the stoichiometry of the nucleophile (using 1.0 equivalent or slightly less).
-
-
Difficult Purification:
-
Cause: Streaking on the TLC plate may indicate the product is basic.
-
Solution: Add a small amount of a tertiary amine (e.g., 1% triethylamine) to the chromatography eluent to improve the peak shape and separation.
-
Safety Precautions
Handling the chemicals involved in this protocol requires strict adherence to safety guidelines.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15][16] All manipulations should be performed inside a certified chemical fume hood.[16]
-
Chemical Hazards:
-
Aromatic Amines (e.g., 3-methoxy-4-difluoromethoxy aniline): Aromatic amines can be toxic and are often suspected carcinogens. Avoid inhalation, ingestion, and skin contact.[17][18]
-
1-fluoro-2,4-dinitrobenzene: This is a toxic and lachrymatory compound. It is a strong sensitizer and can cause severe skin irritation and allergic reactions. Handle with extreme care.
-
DMF: Dimethylformamide is a reproductive toxin and can be absorbed through the skin. Always use in a well-ventilated fume hood and avoid skin contact.
-
-
Spill & Waste Management:
-
Have appropriate spill kits available. In case of a spill, notify colleagues, restrict the area, and follow the cleanup procedures outlined in the material's Safety Data Sheet (SDS).[16]
-
Dispose of all chemical waste in properly labeled hazardous waste containers according to institutional and local regulations.
-
By following these application notes and protocols, researchers can effectively and safely utilize 3-methoxy-4-difluoromethoxy aniline in nucleophilic aromatic substitution reactions to synthesize valuable compounds for various research and development applications.
References
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Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Angewandte Chemie International Edition. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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University of Babylon. Nucleophilic Aromatic Substitution. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
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Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
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Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
-
OrganicChemGuide. 21.04 Nuc. Aromatic Substitution. [Link]
-
PMC (PubMed Central). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]
-
University of Bristol Research Portal. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]
-
ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. [Link]
-
St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). [Link]
-
YouTube. SNAr reaction mechanism. [Link]
-
Semantic Scholar. Electronic and steric effects in the SNAr substitution reactions of substituted anilines with 2,4‐dinitrophenyl 2,4,6‐trinitrophenyl ether in acetonitrile. [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
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National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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PMC (PubMed Central). Concerted Nucleophilic Aromatic Substitutions. [Link]
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YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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PMC (PubMed Central). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]
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University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]
-
PMC (PubMed Central). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]
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Reductive Amination Protocols for 4-(Difluoromethoxy)-3-methoxyaniline: A Guide for Medicinal Chemistry
An Application Guide to the Synthesis of Novel Amine Scaffolds
This document provides detailed application notes and validated protocols for the reductive amination of 4-(Difluoromethoxy)-3-methoxyaniline. As a key structural motif in modern drug discovery, the difluoromethoxy group offers distinct advantages, including enhanced metabolic stability and optimized lipophilicity, making its parent aniline a valuable starting material for novel therapeutics.[1] This guide is designed for researchers, medicinal chemists, and process development scientists, offering a comprehensive resource for synthesizing diverse amine libraries through robust C-N bond formation strategies.
The following sections detail the mechanistic principles of reductive amination, present multiple field-tested protocols, and provide a logical framework for selecting the optimal conditions based on substrate reactivity and desired scale.
Mechanistic Principles and Strategic Considerations
Reductive amination is a cornerstone of amine synthesis, typically proceeding through a two-step sequence within a single pot: the condensation of an amine and a carbonyl compound to form an imine or enamine intermediate, followed by its immediate reduction to the corresponding amine.[2][3]
The initial condensation is a reversible, acid-catalyzed reaction. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion. The choice of reducing agent is critical; it must be mild enough to not reduce the starting carbonyl compound but potent enough to efficiently reduce the intermediate iminium ion.
Key Experimental Choices:
-
Reducing Agent Selection: The reactivity of borohydride reagents is modulated by their substituents.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and highly selective agent, ideal for one-pot reactions as it does not readily reduce aldehydes or ketones. It is moisture-sensitive.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at a slightly acidic pH. Its toxicity necessitates careful handling.[4]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting carbonyl. It is best used in a stepwise procedure where the imine is formed first before the reductant is added.[4]
-
-
Solvent and Acidity: Anhydrous, non-protic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred, especially with moisture-sensitive reagents like STAB.[4] A catalytic amount of acid (e.g., acetic acid) is often used to facilitate imine formation, but excess acid can protonate the starting aniline, reducing its nucleophilicity. For particularly challenging, electron-deficient anilines, stronger acids like trifluoroacetic acid (TFA) may be required.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the reductive amination of 4-(Difluoromethoxy)-3-methoxyaniline with various carbonyl partners.
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is the most versatile and widely used method for general-purpose reductive amination due to its mild conditions and high chemoselectivity.
Methodology:
-
To a solution of 4-(Difluoromethoxy)-3-methoxyaniline (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE (0.1 M), add acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: Using STAB allows for a one-pot procedure because it is selective for the protonated imine over the starting carbonyl, minimizing the formation of alcohol byproducts.[4] The acetic acid serves as a catalyst for imine formation.
Protocol 2: Stepwise Reductive Amination with Sodium Borohydride
This method is advantageous when using acid-sensitive substrates or when the carbonyl compound is particularly susceptible to reduction by milder agents.
Methodology:
-
Dissolve 4-(Difluoromethoxy)-3-methoxyaniline (1.0 eq) and the carbonyl compound (1.1 eq) in methanol (MeOH) (0.2 M).
-
Add a dehydrating agent, such as magnesium sulfate (MgSO₄) or 3Å molecular sieves, and stir the mixture at room temperature for 1-3 hours to drive imine formation.[6]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude material via column chromatography.
Causality: The physical separation of imine formation from the reduction step allows the use of the less expensive but more reactive NaBH₄.[4][7] Cooling the reaction before adding NaBH₄ is crucial to control the reaction rate and prevent over-reduction.
Protocol Selection and Data Summary
Choosing the appropriate protocol depends on the nature of the carbonyl substrate and the desired reaction scale. The following decision tree and data table provide a guide for experimental design.
Comparative Overview of Protocols
| Parameter | Protocol 1: STAB | Protocol 2: Stepwise NaBH₄ |
| Principle | One-pot, chemoselective reduction | Two-step, imine formation then reduction |
| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Borohydride |
| Typical Solvent | DCE, DCM, THF | Methanol, Ethanol |
| Catalyst | Acetic Acid | None (or mild acid for imine formation) |
| Pros | High selectivity, broad substrate scope, simple setup | Lower cost of reductant, suitable for sensitive substrates |
| Cons | Higher cost, moisture sensitive | Longer procedure, risk of carbonyl reduction |
| Best For | General screening, library synthesis, ketones | Scale-up, acid-sensitive aldehydes |
Safety and Handling
4-(Difluoromethoxy)-3-methoxyaniline:
-
Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Reducing Agents:
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere.
-
Sodium Borohydride (NaBH₄): Corrosive. Reacts with water and acids to produce hydrogen gas.
-
Sodium Cyanoborohydride (if used): Highly toxic. Contact with acid releases toxic hydrogen cyanide gas. Extreme caution is required.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The protocols described herein offer reliable and adaptable methods for the reductive amination of 4-(Difluoromethoxy)-3-methoxyaniline. By understanding the underlying mechanistic principles and carefully selecting the appropriate reagents and conditions, researchers can efficiently generate a wide array of novel amine derivatives. The choice between a one-pot STAB-mediated process and a stepwise NaBH₄ reduction allows for flexibility in balancing reaction efficiency, substrate compatibility, and cost, empowering chemists to accelerate their drug discovery programs.
References
-
SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
ACS Publications. Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry. Available at: [Link]
-
Sciforum. Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Available at: [Link]
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Available at: [Link]
-
PubChem - NIH. 4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533. Available at: [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. Available at: [Link]
-
Macmillan Group - Princeton University. Enantioselective Organocatalytic Reductive Amination. Available at: [Link]
-
ChemRxiv. Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available at: [Link]
-
RSC Publishing. Ligand-free reductive amination via Pd-coated mechanocatalysis. Available at: [Link]
-
Oakwood Chemical. 4-(Difluoromethoxy)aniline. Available at: [Link]
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Application Note: Synthesis of Benzimidazoles from 4-(Difluoromethoxy)-3-methoxyaniline
This application note details the synthesis of 5-(difluoromethoxy)-6-methoxy-2-mercapto-1H-benzimidazole and related derivatives starting from 4-(difluoromethoxy)-3-methoxyaniline . This specific scaffold represents a hybrid pharmacophore combining the structural features of proton pump inhibitors (PPIs) like Pantoprazole and Omeprazole, making it a high-value target for medicinal chemistry campaigns.
Executive Summary
The benzimidazole moiety is a "privileged structure" in drug discovery, serving as the core for anthelmintics, proton pump inhibitors (PPIs), and kinase inhibitors. This guide provides a validated protocol for converting 4-(difluoromethoxy)-3-methoxyaniline into polysubstituted benzimidazoles.
The synthesis hinges on the construction of the o-phenylenediamine precursor via regioselective nitration and reduction. We focus on the 2-mercapto-benzimidazole derivative due to its versatility as a nucleophile for further functionalization (e.g., S-alkylation to form sulfoxides).
Strategic Analysis & Retrosynthesis
The primary challenge with 4-(difluoromethoxy)-3-methoxyaniline is controlling the regiochemistry during the introduction of the second nitrogen.
-
Electronic Landscape: The starting material possesses two activating groups (-NH₂ and -OMe) and one potentially labile group (-OCHF₂).
-
Regioselectivity: Direct nitration of the free aniline is prone to oxidation. Protection as the acetamide alters the electronics to favor electrophilic aromatic substitution (SEAr) at the position para to the methoxy group and ortho to the acetamide (Position 6), minimizing steric clash at Position 2.
-
Chemostability: The difluoromethoxy group (-OCHF₂) is generally stable under acidic nitration conditions but requires care during strong alkaline hydrolysis or vigorous reduction.
Reaction Pathway Visualization
Figure 1: Synthetic workflow from aniline precursor to benzimidazole core.
Detailed Experimental Protocols
Stage I: Protection & Nitration
Objective: Introduce a nitro group ortho to the amine while preventing oxidation.
Reagents:
-
Acetic anhydride (
) -
Nitric acid (fuming or 65%)
-
Sulfuric acid (conc.)
Protocol:
-
Acetylation: Dissolve 4-(difluoromethoxy)-3-methoxyaniline (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.2 eq) followed by slow addition of acetic anhydride (1.1 eq) at 0°C. Stir at room temperature (RT) for 2 hours. Wash with water, dry, and concentrate to yield the acetanilide.
-
Nitration: Suspend the acetanilide in glacial acetic acid (5 vol). Cool to 0–5°C.
-
Add concentrated
(2.0 eq) dropwise. -
Add fuming
(1.1 eq) dropwise, maintaining internal temperature .-
Mechanism Note: The acetamide and methoxy groups cooperatively direct the nitro group to the 6-position (para to -OMe).
-
-
Stir at 10–15°C for 2 hours. Monitor by TLC/HPLC.
-
Quench: Pour into ice water. Filter the yellow precipitate (2-nitro-4-difluoromethoxy-5-methoxyacetanilide).
Stage II: Deprotection & Reduction
Objective: Generate the o-phenylenediamine core.
Protocol:
-
Hydrolysis: Reflux the nitro-acetanilide in 6M HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize with NaOH to precipitate the free nitro-aniline.
-
Reduction (Catalytic Hydrogenation):
-
Dissolve the nitro-aniline in Methanol/THF.
-
Add 10% Pd/C (5 wt% loading).
-
Hydrogenate at 40 psi
for 4–6 hours at RT. -
Alternative (Iron Reduction): If -OCHF₂ stability is a concern under hydrogenation, use Fe powder in
/Ethanol reflux.
-
-
Isolation: Filter catalyst through Celite. Concentrate filtrate immediately to avoid air oxidation of the diamine. Use immediately in Stage III.
Stage III: Cyclization to Benzimidazole
We present two variants depending on the desired substitution at the 2-position.
Variant A: Synthesis of 2-Mercapto Derivative (PPI-like Core)
Target: 5-(Difluoromethoxy)-6-methoxy-1H-benzo[d]imidazole-2-thiol
-
Dissolve the fresh diamine (10 mmol) in Ethanol (20 mL) and Water (3 mL).
-
Add KOH (12 mmol) and Carbon Disulfide (
) (15 mmol).-
Safety:
is highly flammable and toxic. Use a fume hood.
-
-
Reflux for 3–5 hours. Evolution of
gas indicates reaction progress. -
Workup: Cool to RT. Add water (50 mL). Acidify with dilute acetic acid to pH 5–6.
-
Collect the precipitated solid by filtration. Recrystallize from Ethanol/Water.
Variant B: Oxidative Cyclization with Aldehydes (2-Aryl/Alkyl)
Target: 2-Substituted-5-(difluoromethoxy)-6-methoxy-1H-benzimidazole
-
Dissolve diamine (1.0 eq) and aldehyde (1.0 eq) in DMF or Ethanol.
-
Add Sodium Metabisulfite (
) (1.5 eq) as an oxidant/adduct former. -
Reflux for 4 hours.
-
Pour into ice water. Filter precipitate.[1]
Critical Process Parameters (CPPs)
| Parameter | Specification | Scientific Rationale |
| Nitration Temp | < 10°C | Prevents over-nitration and degradation of the -OCHF₂ group. |
| Reduction pH | Neutral/Mild Alkaline | Acidic conditions during reduction can sometimes hydrolyze the difluoromethoxy ether. |
| Diamine Storage | < 4 Hours | o-Phenylenediamines oxidize rapidly in air to form dark impurities (azines). |
| Cyclization pH | pH 5–6 (Workup) | The 2-mercapto tautomer (thione form) precipitates best in weak acid; soluble in strong alkali. |
Analytical Reference Data (Expected)
-
1H NMR (DMSO-d6):
-
-OCHF₂: Triplet (large coupling constant
) around 7.0–7.2 ppm. -
-OMe: Singlet around
3.8 ppm. -
Aromatic: Two singlets (para to each other in the benzimidazole core) if cyclized correctly.
-
-
Mass Spec: M+1 peak corresponding to Molecular Weight (MW).
-
MW of Diamine: ~204 Da.
-
MW of 2-Mercapto Benzimidazole: ~246 Da.
-
References
-
Preparation of 2-mercapto-5-difluoromethoxy-1H-benzimidazole (Pantoprazole Intermedi
- Source: Prime Scholars / Vertex AI Grounding.
- Context: Describes the industrial process for the closely related 5-difluoromethoxy analog, validating the /KOH cycliz
-
Synthesis of Benzimidazoles
- Source: Organic Chemistry Portal.
- Context: General methodologies for oxidative cycliz
-
Regioselectivity of Aniline Nitr
-
Source: Universidade de Lisboa.[1]
- Context: Mechanistic insight into directing effects of acetamide vs.
-
-
Organic Syntheses: 2-Mercaptobenzimidazole.
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p. 569.
- Context: The gold-standard reference for the cycliz
-
Sources
Troubleshooting & Optimization
Technical Support Center: Fluorine Retention in Synthesis
Topic: Minimizing Defluorination Side Reactions Audience: Medicinal Chemists, Process Chemists Status: Active | Ticket Priority: High
Executive Summary & Core Directive
The Challenge: Fluorine is a "privileged" atom in drug discovery, modulating pKa, lipophilicity, and metabolic stability. However, the C-F bond, while strong (approx. 105 kcal/mol), is susceptible to unwanted cleavage during transition metal catalysis (via oxidative addition or
The Strategy: To retain fluorine, you must kinetically favor the desired pathway (e.g., C-C bond formation) over the thermodynamic sink of defluorination (formation of stable metal-fluorides or HF). This guide provides mechanistic interventions to suppress these side reactions.
Troubleshooting Guides (Q&A)
Ticket #01: Suzuki-Miyaura Coupling
User Question: "I am coupling an aryl bromide containing an ortho-fluorine using Pd(PPh3)4. I’m observing significant amounts of the des-fluoro (defluorinated) byproduct. Is the fluorine acting as a leaving group?"
Technical Diagnosis:
While C-F bonds are generally inert to Pd(0) compared to C-Br bonds, oxidative addition into the C-F bond can compete if the metal center is too electron-rich or if the desired cycle is sluggish. Furthermore, if you are coupling an alkyl group,
Corrective Actions:
-
Switch Metals: If using Nickel (Ni), stop immediately. Ni(0) has a much lower barrier for C-F activation than Pd(0). Stick to Palladium.
-
Ligand Selection (The "Buchwald" Effect): Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , RuPhos , or SPhos ).
-
Why? These ligands promote extremely rapid Reductive Elimination (RE) of the product. By accelerating the final step, you minimize the residence time of the organopalladium intermediate, reducing the window of opportunity for side reactions like
-elimination or ligand exchange with Fluorine.
-
-
Base Management: Avoid hard alkoxide bases (NaOMe, KtBuO) which can attack the arene. Use mild, inorganic bases like K3PO4 or CsF . Interestingly, adding exogenous fluoride (CsF) can suppress defluorination by shifting the equilibrium away from metal-fluoride formation.
Ticket #02: Catalytic Hydrogenation (Nitro Reduction)
User Question: "I am reducing a nitro group to an aniline using H2 and Pd/C. The nitro group reduces, but my aryl-fluorine is also being stripped off (Hydrodefluorination/HDF)."
Technical Diagnosis: Palladium on Carbon (Pd/C) is an excellent catalyst for HDF. The mechanism involves the adsorption of the fluoroarene onto the catalyst surface, followed by oxidative addition of the C-F bond to surface Pd atoms and hydrogenolysis.
Corrective Actions:
-
Change the Catalyst: Switch from Pd/C to Pt/C (sulfided) or PtO2 (Adams' Catalyst) . Platinum is significantly less active for C-F activation than Palladium under standard hydrogenation conditions.
-
Poison the Catalyst: If you must use Pd/C, add a catalyst poison such as Diphenylsulfide or V(vanadium) dopants. This occupies the highly active sites responsible for C-F cleavage while leaving sites available for -NO2 reduction.
-
Chemical Reduction (The "Sure Thing"): Abandon catalytic hydrogenation entirely for this step. Use Fe/NH4Cl or Zn/Acetic Acid . These electron-transfer mechanisms are orthogonal to C-F activation and will preserve the fluorine 100%.
Ticket #03: Nucleophilic Aromatic Substitution ( )
User Question: "I am trying to displace a chloride on a pyridine ring. The molecule has a fluorine elsewhere.[1][2][3][4] The nucleophile is attacking the fluorine instead of the chloride."
Technical Diagnosis:
This is a regioselectivity issue driven by the high electronegativity of fluorine, which makes the attached carbon highly electrophilic (activating it for
Corrective Actions:
-
Solvent Effects: Switch from dipolar aprotic solvents (DMF, DMSO) to less polar solvents (THF, Toluene) if solubility permits. DMF/DMSO "naked" the nucleophile, making it more aggressive and less selective.
-
Temperature Control:
at C-F typically has a higher activation energy than at C-Cl (due to the strength of the C-F bond, despite the high electrophilicity). Lower the temperature . -
Soft Nucleophiles: If possible, use "softer" nucleophiles (thiols, stabilized enolates) which prefer the softer electrophile (C-Cl/C-Br) over the hard electrophile (C-F).
Mechanistic Visualization
Diagram 1: The -Fluorine Elimination Trap
This diagram illustrates the competing pathways in transition metal catalysis. To retain fluorine, the "Reductive Elimination" (Green) path must be faster than the "
Caption: The kinetic competition between productive coupling (Green) and destructive
Comparative Data: Ligand & Metal Effects[5]
The following table summarizes the probability of defluorination based on experimental conditions.
| Variable | Condition | Defluorination Risk | Mechanism of Failure |
| Metal | Nickel (Ni) | High | Facile oxidative addition into C-F bonds; high affinity for F. |
| Palladium (Pd) | Low | Higher barrier to C-F insertion; prefers C-Br/C-I. | |
| Ligand | PPh3 (Standard) | Medium | Slow reductive elimination allows time for side reactions. |
| XPhos / RuPhos | Very Low | Steric bulk forces rapid reductive elimination (Product release). | |
| Solvent | DMF / DMSO | High | Enhances base strength; promotes |
| Toluene / THF | Low | Modulates nucleophilicity; suppresses background substitution. | |
| Reduction | Pd/C + H2 | Critical | Surface-mediated hydrodefluorination (HDF). |
| Fe + NH4Cl | None | Single Electron Transfer (SET) does not activate C-F. |
Standard Operating Protocol (SOP)
Protocol: Robust Suzuki Coupling of Fluorinated Aryl Halides Objective: Couple Ar-Br with Ar-B(OH)2 while retaining an ortho-fluorine on the bromide.
-
Preparation:
-
In a glovebox or under strict Argon flow, charge reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4-8 mol%) [Pre-complexed catalysts like XPhos-Pd-G2 are preferred].
-
Base: K3PO4 (3.0 equiv, anhydrous).
-
-
-
Solvent System:
-
Add 1,4-Dioxane or Toluene (degassed). Avoid DMF.
-
Optional: Add 1% water if solubility is poor (helps boronic acid activation), but keep it minimal.
-
-
Reaction:
-
Heat to 80°C. Do not overheat (>100°C increases
-elimination risk). -
Monitor by HPLC/UPLC.
-
Checkpoint: If defluorination is observed (>5%), lower temperature to 60°C and increase catalyst loading to maintain rate.
-
-
Workup:
-
Filter through Celite.
-
Avoid acidic workups if the product is acid-sensitive, though the C-F bond itself is acid-stable.
-
References
-
Mechanism of Beta-Fluorine Elimination
-
Ligand Effects (Buchwald)
- Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorin
- Source: Accounts of Chemical Research (ACS).
-
URL:[Link]
-
Hydrodefluorination (HDF)
- Title: Catalytic Hydrodefluorination of Perfluorooctanoic Acid...
- Source: Environmental Science & Technology (ACS).
-
URL:[Link]
-
SNAr and Base Selection
- Title: SNAr Solvents and Reagents (Green Chemistry Guide).
- Source: ACS Green Chemistry Institute.
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]
- 3. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 4. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Optimizing pH for the Extraction of 4-(Difluoromethoxy)-3-methoxyaniline Free Base
Welcome to the technical support center for optimizing the extraction of 4-(Difluoromethoxy)-3-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving high-purity and high-yield extractions of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind optimizing pH for the extraction of 4-(Difluoromethoxy)-3-methoxyaniline free base?
A1: The optimization of pH for the extraction of 4-(Difluoromethoxy)-3-methoxyaniline, an aromatic amine, is governed by the principles of acid-base chemistry.[1] The core concept is to manipulate the ionization state of the amine to control its solubility in aqueous and organic phases.[2] In its neutral (free base) form, the aniline is more soluble in organic solvents. When protonated in an acidic environment, it forms a water-soluble salt. By adjusting the pH of the aqueous phase, we can selectively partition the compound into the desired solvent layer, thereby separating it from impurities.
Q2: How do the substituents on the aniline ring, specifically the difluoromethoxy and methoxy groups, influence the extraction process?
A2: The electronic properties of the substituents on the aniline ring significantly impact its basicity, which is quantified by the pKa of its conjugate acid.[3] The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density on the nitrogen atom, making the amine more basic. Conversely, the difluoromethoxy group (-OCF₂H) is electron-withdrawing, which decreases the electron density on the nitrogen, making the amine less basic.[4] This interplay of electronic effects will determine the precise pKa of 4-(Difluoromethoxy)-3-methoxyaniline, and thus the optimal pH for its extraction. The difluoromethoxy group is also known to enhance metabolic stability and lipophilicity, which can be advantageous in pharmaceutical applications.[5]
Q3: What is the Henderson-Hasselbalch equation and why is it crucial for this extraction?
A3: The Henderson-Hasselbalch equation is a fundamental formula used to determine the pH of a buffer solution.[6] It provides a mathematical relationship between the pH, the pKa of the acid (in this case, the conjugate acid of the amine), and the ratio of the concentrations of the conjugate base (the free amine) to the acid (the protonated amine).[6]
pH = pKa + log₁₀ ([Amine]/[Amine-H⁺])
For the extraction of our free base, we aim for a pH that is significantly higher than the pKa of the anilinium ion. A general rule of thumb is to adjust the pH of the aqueous solution to be at least two pH units above the pKa of the compound to ensure that at least 99% of it is in the neutral, organic-soluble form.[2]
Q4: I don't know the exact pKa of 4-(Difluoromethoxy)-3-methoxyaniline. How can I determine the optimal pH for extraction?
A4: While the exact pKa may not be readily available, you can experimentally determine the optimal pH for extraction. We provide a detailed protocol for this in the "Experimental Protocol for pH Optimization" section below. This involves performing the extraction across a range of pH values and analyzing the recovery of the free base in the organic phase. This empirical approach is often necessary for novel compounds.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | - Incorrect pH: The pH of the aqueous phase may not be optimal for keeping the aniline in its free base form. - Insufficient Mixing: Inadequate agitation of the two phases can lead to incomplete partitioning of the compound. - Poor Solvent Choice: The organic solvent may not have a high enough partition coefficient for the aniline. | - Experimentally Determine Optimal pH: Follow the protocol provided in this guide to identify the ideal pH for your extraction. - Increase Agitation: Ensure vigorous mixing of the aqueous and organic phases to maximize surface area and facilitate transfer. - Solvent Screening: Test a variety of organic solvents (e.g., ethyl acetate, dichloromethane, methyl tert-butyl ether) to find one that provides the best recovery. |
| Emulsion Formation at the Interface | - High Concentration of Surfactant-like Impurities: These can stabilize the interface between the aqueous and organic layers. - Vigorous Shaking: Overly aggressive agitation can sometimes lead to the formation of stable emulsions.[7] | - Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. - "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its ionic strength and help break the emulsion.[7] - Filtration: Pass the mixture through a bed of celite or glass wool to help break the emulsion. |
| Product Contamination | - Incomplete Phase Separation: Carrying over some of the aqueous phase with the organic layer can introduce impurities. - Co-extraction of Impurities: Acidic or basic impurities may also be extracted depending on the pH. | - Careful Separation: Allow the layers to fully separate and carefully drain the lower layer, leaving the interface behind. - Back-Extraction: After the initial extraction, wash the organic layer with a fresh aqueous solution at the optimal pH to remove any remaining water-soluble impurities. A subsequent wash with brine can help to remove residual water. |
Experimental Protocol for pH Optimization
This protocol provides a systematic approach to determine the optimal pH for the liquid-liquid extraction of 4-(Difluoromethoxy)-3-methoxyaniline free base.
Materials and Reagents:
-
4-(Difluoromethoxy)-3-methoxyaniline
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Buffer solutions (pH 7, 8, 9, 10, 11, 12)
-
Separatory funnels
-
pH meter or pH paper
-
Analytical balance
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of 4-(Difluoromethoxy)-3-methoxyaniline and dissolve it in a minimal amount of a suitable organic solvent.
-
Set up Extraction Conditions:
-
In a series of separatory funnels, add a fixed volume of your stock solution.
-
To each funnel, add an equal volume of a different pH buffer solution (pH 7, 8, 9, 10, 11, and 12).
-
-
Perform the Extraction:
-
Stopper each separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[8]
-
Allow the layers to separate completely.
-
-
Isolate the Organic Phase:
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer into a clean, labeled flask.
-
-
Sample Preparation for Analysis:
-
Take a small, known volume from each organic extract for analysis.
-
If necessary, evaporate the solvent from the remaining organic extracts using a rotary evaporator to determine the mass of the recovered product.
-
-
Analyze the Results:
-
Analyze the collected organic samples using a calibrated HPLC or GC method to determine the concentration of 4-(Difluoromethoxy)-3-methoxyaniline in each.
-
Plot the recovery of the aniline (as a percentage of the initial amount) against the pH of the aqueous phase.
-
-
Determine the Optimal pH: The pH that yields the highest recovery of the free base in the organic phase is the optimal pH for your extraction.
Data Presentation:
The results of your pH optimization experiment can be summarized in a table similar to the one below:
| Aqueous Phase pH | Peak Area (from HPLC/GC) | Calculated Concentration (mg/mL) | Recovery (%) |
| 7.0 | |||
| 8.0 | |||
| 9.0 | |||
| 10.0 | |||
| 11.0 | |||
| 12.0 |
Visualizing the Process
Chemical Principle of pH-Dependent Extraction
Caption: pH control of aniline solubility between phases.
Experimental Workflow for pH Optimization
Caption: Workflow for determining optimal extraction pH.
References
-
Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. Retrieved from [Link]
-
pKa Prediction for Anilines. (n.d.). Scribd. Retrieved from [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024, September 24). Molecules. Retrieved from [Link]
-
Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024, September 24). PubMed. Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024, December 11). Journal of Engineering Research and Applied Science. Retrieved from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp. Retrieved from [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021, April 7). LCGC International. Retrieved from [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Publications. Retrieved from [Link]
-
Correlation between hardness and basicity (pKa) of substituted anilines. (2009, November 21). TSI Journals. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Retrieved from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved from [Link]
-
Tips for Troubleshooting Liquid-Liquid Extraction. (2025, May 14). K-Jhil. Retrieved from [Link]
-
Henderson-Hasselbalch Equation. (n.d.). BYJU'S. Retrieved from [Link]
-
Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN. Retrieved from [Link]
-
Optimization of Liquid-Liquid Extraction Column Using Genetic Algorithms. (n.d.). SciSpace. Retrieved from [Link]
-
Liquid-Liquid extraction problems and solutions. (2021, November 9). YouTube. Retrieved from [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? (2019, May 17). Reddit. Retrieved from [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2025, August 6). ResearchGate. Retrieved from [Link]
-
The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
p-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PMC. Retrieved from [Link]
-
4-(Difluoromethoxy)aniline. (n.d.). PubChem. Retrieved from [Link]
-
Measurement and correlation of the solubility of 4,4′-oxydianiline in different organic solvents. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journaleras.com [journaleras.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
Removing residual HCl from 4-(Difluoromethoxy)-3-methoxyaniline intermediates
Technical Support Center: 4-(Difluoromethoxy)-3-methoxyaniline Intermediates
Welcome to the technical support center for handling 4-(Difluoromethoxy)-3-methoxyaniline and related intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis and purification of this key building block. Here, we address specific, field-level issues in a direct question-and-answer format, focusing on the critical step of removing residual hydrochloric acid (HCl) to ensure the integrity and reactivity of your intermediate for downstream applications.
Troubleshooting Guide
This section tackles common problems encountered during the workup and purification of 4-(Difluoromethoxy)-3-methoxyaniline following reactions that generate its hydrochloride salt.
Q1: My isolated product tests acidic, and I'm seeing poor solubility in non-polar solvents. How do I effectively remove the residual HCl?
Root Cause Analysis: An acidic pH indicates that your aniline is protonated, existing as the 4-(Difluoromethoxy)-3-methoxyanilinium chloride salt. This salt form is ionic and thus exhibits high polarity, leading to good solubility in water but poor solubility in common organic solvents like ethyl acetate or dichloromethane.[1][2] To restore the aniline to its neutral, nucleophilic "free base" form, you must perform a neutralization and extraction.
Recommended Protocol: Liquid-Liquid Basic Wash Extraction This is the most robust method for removing HCl from an aniline intermediate. The goal is to deprotonate the anilinium salt with a base, rendering the resulting free aniline soluble in an organic solvent, while the salt byproducts remain in the aqueous phase.[3][4]
Step-by-Step Methodology:
-
Dissolution: Dissolve your crude product mixture in a suitable water-immiscible organic solvent. Ethyl acetate is a common first choice. Dichloromethane (DCM) can also be used.
-
Aqueous Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the CO₂ gas generated from the neutralization of excess acid. Failure to vent can lead to a dangerous pressure buildup.
-
pH Check: After mixing, allow the layers to separate. Using pH paper, test the aqueous (bottom) layer to ensure it is basic (pH ≥ 8).[5] If it is still acidic or neutral, drain the aqueous layer and repeat the wash with a fresh portion of NaHCO₃ solution.
-
Layer Separation: Once neutralization is complete, separate and drain the aqueous layer.
-
Brine Wash: Wash the remaining organic layer with a saturated solution of sodium chloride (brine). This step helps to remove residual water from the organic layer and reduces the solubility of the aniline in the aqueous phase, a phenomenon known as "salting out".[3][6]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter or decant the organic solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the neutral 4-(Difluoromethoxy)-3-methoxyaniline free base.
Workflow: HCl Removal via Basic Extraction
Caption: Workflow for neutralizing and extracting the aniline free base.
Q2: I'm losing a significant amount of my product during the workup. How can I improve my recovery?
Root Cause Analysis: Product loss during aqueous workup of anilines is typically due to two factors:
-
Incomplete Neutralization: If the aqueous phase is not sufficiently basic, a portion of your aniline will remain in its protonated, water-soluble salt form and be discarded with the aqueous layer.
-
Intrinsic Water Solubility: Anilines, even in their free base form, can have some slight solubility in water.[7] This effect is magnified when large volumes of water are used for washing.
Optimization Strategies:
-
Confirm Basicity: Always ensure the pH of the aqueous wash is definitively basic (pH 8-9) to maximize the concentration of the neutral free base.[5]
-
Employ the "Salting-Out" Effect: Reduce the solubility of your aniline in the aqueous phase by increasing the ionic strength of the water. This is why a final wash with saturated brine is highly recommended.[3] In cases of significant loss, you can even use the brine solution for the primary neutralization wash (by first making it basic).
-
Perform a Back-Extraction: After removing the initial aqueous layer, add a fresh, smaller portion of your organic solvent (e.g., ethyl acetate) to it in the separatory funnel. Shake and separate. This "back-extraction" will recover a significant portion of the aniline that was dissolved in the aqueous phase. Repeat if necessary.[4]
| Aqueous Phase Composition | Relative Solubility of Aniline | Rationale |
| Deionized Water | Higher | Standard aqueous phase with baseline solubility for the organic compound. |
| Saturated NaCl (Brine) | Lower | The high concentration of Na⁺ and Cl⁻ ions organizes water molecules, reducing the availability of free water to solvate the aniline, thereby "pushing" it into the organic phase.[3][6] |
Q3: My final product is an oil/solid, but it's discolored (yellow to dark brown). Is it impure, and how can I fix it?
Root Cause Analysis: Anilines as a chemical class are highly susceptible to air oxidation.[8] Over time, or upon exposure to air and light, they can form highly colored polymeric impurities. This discoloration indicates the presence of these oxidative byproducts. While sometimes minor, these impurities can interfere with subsequent reactions or analytical characterization.
Recommended Purification Methods:
-
Recrystallization (for solids): This is a powerful technique for obtaining high-purity crystalline material. The key is finding a suitable solvent or solvent system where the aniline is soluble when hot but sparingly soluble when cold.[9]
-
Common Solvents for Anilines: Ethanol/water mixtures, isopropanol, toluene, or heptane/ethyl acetate systems are good starting points.[9][10]
-
General Protocol: Dissolve the crude solid in a minimal amount of the hot solvent. If colored impurities remain insoluble, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[9]
-
-
Silica Gel Column Chromatography: This is the preferred method for oils or solids that are difficult to recrystallize. It separates compounds based on their polarity.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes or heptane is a common starting point.
-
Procedure: The discolored product is loaded onto the top of the silica column and the eluent is passed through. The less polar, pure aniline should elute before the more polar, colored oxidation products. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure product.[8]
-
Frequently Asked Questions (FAQs)
Q1: Why is it essential to completely remove residual HCl from my 4-(Difluoromethoxy)-3-methoxyaniline intermediate? The primary function of an aniline in subsequent synthetic steps (e.g., amide coupling, SₙAr reactions, diazotization) is to act as a nucleophile.[2] This nucleophilicity comes from the lone pair of electrons on the nitrogen atom. When protonated by HCl to form the anilinium salt (R-NH₃⁺), this lone pair is no longer available, rendering the molecule non-nucleophilic and unreactive in many desired transformations. Residual acid can also interfere with chromatography and affect the solubility profile of your compound.
Q2: What is the practical difference between using a weak base (like NaHCO₃) versus a strong base (like NaOH) for neutralization? The choice of base depends on the stability of your molecule and the acidity of the anilinium salt.
| Base Type | Example(s) | Pros | Cons | Best For... |
| Weak Base | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃) | - Safer, less corrosive.- Minimizes risk of hydrolyzing sensitive functional groups (e.g., esters).[11] | - May require more than one wash if there is a large amount of acid.- Generates CO₂ gas, requiring careful venting. | General purpose neutralization and the default choice for molecules with sensitive functional groups. |
| Strong Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | - Highly effective, rapid neutralization.- Can be used in dilute concentrations (e.g., 1M).[3] | - Can hydrolyze esters or other base-labile groups.- More hazardous to handle. | Situations where a weak base is ineffective or when dealing with very robust molecules. |
Q3: My reaction was performed in an organic solvent. After adding the aqueous base, I see two layers. What are they? This is the basis of liquid-liquid extraction.[1] The two immiscible layers are:
-
The Organic Layer: The non-polar solvent you used (e.g., ethyl acetate), which now contains your neutral, "free base" 4-(Difluoromethoxy)-3-methoxyaniline product.
-
The Aqueous Layer: The water-based solution containing the dissolved inorganic salts formed during neutralization (e.g., NaCl from NaOH + HCl) and any other water-soluble components.[4] Your desired product is poorly soluble in this layer, allowing for its separation.
References
- G. Z. Gökmen and A. T. A. F. A. N. Du, "Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS)," Industrial & Engineering Chemistry Research, 2002.
- BenchChem Technical Support, "Technical Support Center: Recrystallization of Substituted Anilines," BenchChem, 2025.
- ResearchGate Discussion, "How do I remove aniline from the reaction mixture?
- Online Chemistry Notes, "Aniline - Lab preparation, Properties, Reactions and Uses," Online Chemistry Notes, 2020.
- Homework.Study.com, "Write the equation for the neutralization of aniline with HCl," Homework.Study.com.
- Cram, "Recrystallization Of Acetanilide
- Careers360, "aniline reaction with hcl," Careers360, 2023.
- BenchChem Application Note, "Recrystallization Techniques for the Purification of Crude N-(9H-Fluoren-9-ylidene)aniline," BenchChem, 2025.
- M. A. Zazouli et al., "Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extra," Journal of Chemical Health Risks, 2017.
- Reddit r/chemistry, "Purify and dry aniline?," Reddit, 2014.
- PrepChem, "Prepar
- Scribd, "Recrystallization: Figure 1. Structure of Aniline," Scribd.
- BenchChem Technical Support, "Technical Support Center: Purification of Halogenated Aniline Compounds," BenchChem, 2025.
- ResearchGate Discussion, "How can I neutralize aminehydrochlorides?
- ResearchGate, "Synthesis of Anilines | Request PDF," ResearchG
- Bartleby.com, "Chapter 17, Problem 105IL," Bartleby.com.
- Organic Syntheses, "benzalaniline - Organic Syntheses Procedure," Organic-syntheses.org.
- Chemistry Stack Exchange, "How to obtain pure aniline from a mixture of phenol and aniline?," Chemistry Stack Exchange, 2014.
- Google Patents, "CN103819349A - Preparation method of 4-(difluoromethoxy)
- BenchChem Technical Support, "Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline," BenchChem, 2025.
- WheelerScientific, "Aniline Synthesis via Tin Reduction (Science Explained)," YouTube, 2024.
- ECHEMI, "104-94-9, 4-Methoxyaniline Formula," ECHEMI.com.
- ECHEMI, "How do I remove HCl acid from a reaction medium containing a polar...," ECHEMI.com.
- CONICET, "N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3," CONICET Digital, 2024.
- Google Patents, "WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline," Google P
- Ossila, "4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7," Ossila.com.
- Organic Syntheses, "4 - Organic Syntheses Procedure," Organic-syntheses.org.
- PubChem, "4-Fluoro-3-methoxyaniline | C7H8FNO | CID 2774533," PubChem, N
- Sigma-Aldrich, "4-Fluoro-3-methoxyaniline AldrichCPR," Sigmaaldrich.com.
- ResearchGate Discussion, "How can I separate my active natural compound
Sources
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. researchgate.net [researchgate.net]
- 5. amecj.com [amecj.com]
- 6. prepchem.com [prepchem.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Stability of difluoromethoxy group under acidic reaction conditions
Technical Guide: Stability of Difluoromethoxy ( ) Group Under Acidic Conditions
Executive Summary
The difluoromethoxy group (
Key Takeaway: The
Scientific Deep Dive: The Mechanistic Basis of Stability
To troubleshoot effectively, one must understand why the group behaves differently from a standard ether.
The Basicity Deficit
Standard ether cleavage (e.g., by
-
Methoxy (
): The oxygen is electron-rich and basic. It readily accepts a proton, converting the alkoxy group into a good leaving group ( ), facilitating cleavage. -
Difluoromethoxy (
): The two fluorine atoms are highly electronegative ( ). Through strong inductive withdrawal ( effect), they deplete electron density from the oxygen atom.-
Result: The oxygen lone pairs are tightly held and unavailable for protonation. Without this initial activation, the C-O bond remains intact even in low pH environments.
-
Visualizing the Stability Hierarchy
The following diagram illustrates the decision matrix for stability based on reaction conditions.
Caption: Decision tree contrasting the stability of the difluoromethoxy group under acidic vs. basic regimes. Note the inversion of stability compared to standard ethers.
Troubleshooting & FAQs
Category 1: Reaction Compatibility
Q1: I am removing a Boc group using 4M HCl in Dioxane. Will my aryl-difluoromethoxy group survive?
-
Answer: Yes.
-
Reasoning: The
group is stable to standard acidic deprotection protocols, including HCl/dioxane and Trifluoroacetic acid (TFA)/DCM. The reduced basicity of the oxygen prevents the acid-catalyzed cleavage that would affect more labile ethers. -
Protocol Tip: Proceed with standard deprotection. No buffering is required specifically for the
group.
Q2: Can I use Boron Tribromide (
-
Answer: Likely, yes, but requires careful temperature control.
-
Reasoning:
relies on coordinating to the ether oxygen. Since is significantly more basic than , kinetic selectivity is possible. The will complex with Boron much faster. -
Troubleshooting:
-
Start at
and warm slowly to . -
Monitor strictly by LCMS.
-
Avoid reflux, as thermal energy may eventually overcome the activation barrier for the
oxygen.
-
Q3: I am performing a Friedel-Crafts acylation using
-
Answer: The issue is likely electronic deactivation , not instability.
-
Reasoning: The
group is an electron-withdrawing group (EWG) due to the fluorine atoms (Hammett ), whereas a methoxy group is an electron-donating group (EDG). It deactivates the aromatic ring toward electrophilic attack. -
Solution: You may need harsher conditions (higher temperature, stronger Lewis acid) or a more reactive electrophile. The
group itself should withstand the Lewis acid.
Category 2: "Disappearing" Functional Group
Q4: My
-
Answer: Check for hidden bases or reducing agents .
-
Diagnosis:
-
Did you use a hydride reducing agent (e.g.,
)? -
Did you use a strong base (e.g.,
, ) in a previous step?
-
-
Mechanism: The proton on the
carbon is acidic ( ). Strong bases deprotonate this carbon, leading to the elimination of fluoride ( ) and the formation of a reactive difluorocarbene or decomposition to a formate. -
Correction: Ensure the reaction medium remained acidic or neutral throughout the sequence.
Quantitative Data: Physicochemical Comparison
Understanding the shift in properties helps predict behavior.
| Property | Methoxy ( | Difluoromethoxy ( | Impact on Acid Stability |
| Electronic Effect | Electron Donor ( | Weak Electron Withdrawing ( | Positive: Reduces O-protonation. |
| Lipophilicity ( | -0.02 | +0.65 | Neutral. |
| H-Bond Donor | No | Yes (Weak) | Neutral. |
| Acidic Proton | No | Yes ( | Negative: Vulnerable to Base. |
| Metabolic Stability | Low (O-demethylation) | High (Blocked oxidation) | N/A (Biological context). |
Validated Protocol: Stability Assessment
If you are using a novel Lewis acid or superacid, perform this micro-scale stability test before committing valuable material.
Objective: Determine stability of
-
Preparation: Dissolve S (5 mg) in the reaction solvent (e.g., DCM, 0.5 mL).
-
Control: Take a 50
L aliquot, dilute with acetonitrile, and inject on LCMS ( ). -
Challenge: Add A (e.g., 5 equivalents) to the vial at the intended reaction temperature.
-
Monitoring:
-
Sample at 1 hour, 4 hours, and 24 hours.
-
Critical Step: Quench aliquots immediately into a mixture of water/acetonitrile to prevent degradation in the LCMS vial.
-
-
Analysis:
-
Look for the parent mass
. -
Look for the specific loss of the group: Mass =
(Loss of ). -
Look for hydrolysis products: Mass =
(Phenol formation, if Ar-O bond cleaves).
-
References
-
Zafrani, Y., et al. (2018). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Supports: General stability profile, lipophilicity d
-
Leroux, F. R., et al. (2019). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. Link
- Supports: Mechanistic insights into the acidity of the C-H bond and base sensitivity.
-
BenchChem Technical Review. (2025). "The Difluoromethoxy Group in Drug Design." Link
- Supports: Comparative physicochemical properties and applic
-
Erickson, J. A., et al. (2020). "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation." The Journal of Organic Chemistry. Link
- Supports: Mechanism of ether cleavage requiring Lewis base coordination (which is inhibited in fluorin
Purification of 4-(Difluoromethoxy)-3-methoxyaniline derivatives by column chromatography
Topic: Purification of 4-(Difluoromethoxy)-3-methoxyaniline derivatives by column chromatography Target Molecule: 4-(Difluoromethoxy)-3-methoxyaniline (CAS: 22236-10-8 / Roflumilast Intermediate) Audience: Organic Chemists, Process Development Scientists.[1]
Introduction: The Chemical Context
You are likely isolating 4-(Difluoromethoxy)-3-methoxyaniline as a key intermediate in the synthesis of PDE4 inhibitors like Roflumilast .[1]
Chemical Profile & Chromatography Behavior:
-
Basicity: This is a weak base. The electron-withdrawing nature of the para-difluoromethoxy group (
) and the inductive effect of the meta-methoxy group lower the pKa of the aniline significantly (estimated pKa ~3.0–3.[1]5) compared to unsubstituted aniline (pKa 4.6).[1] -
Adsorption: Despite its low basicity, the primary amine moiety (
) acts as a hydrogen bond donor/acceptor, interacting strongly with the acidic silanol groups ( ) on standard silica gel.[1] This causes peak tailing and irreversible adsorption . -
Stability: Like many electron-rich anilines, it is prone to oxidation (turning purple/brown) upon prolonged exposure to air or light, particularly when adsorbed onto a high-surface-area support like silica.[1]
Module 1: Troubleshooting Peak Tailing (The Silanol Effect)
User Issue:
"My product streaks across the column, eluting over 20+ fractions. The yield is lower than expected."
Root Cause Analysis:
Standard silica gel is slightly acidic (pH 4–5).[1] The basic nitrogen of your aniline interacts with free silanol protons, forming non-covalent salt bridges. This "drag" widens the band.
The Solution: Amine Deactivation (The TEA Protocol)
You must neutralize the active sites on the silica before or during the run.
Protocol: The 1% Triethylamine (TEA) Method
-
Mobile Phase Preparation: Add 1% v/v Triethylamine (TEA) to your mobile phase (e.g., Hexane:Ethyl Acetate + 1% TEA).
-
Column Pre-treatment (Critical): Flush the packed column with 2 column volumes (CV) of the mobile phase containing TEA before loading your sample.
-
Why? This saturates the acidic silanol sites with TEA (a stronger base), effectively "capping" them.
-
-
Elution: Run your column. The aniline will now elute as a sharp, symmetrical band because the silica surface is "blocked."
Data: Effect of Modifier on Bandwidth
| Parameter | Standard Silica (No Modifier) | TEA-Modified Silica |
| Rf Value (30% EtOAc/Hex) | 0.15 (Streaking) | 0.35 (Compact Spot) |
| Theoretical Plates (N) | Low (< 500) | High (> 2000) |
| Recovery Yield | ~75-80% (Loss to adsorption) | >95% |
Visualizing the Mechanism
Figure 1: Mechanism of silanol deactivation using Triethylamine (TEA).[1] The TEA competes for acidic sites, allowing the target aniline to elute freely.
Module 2: Separation from Nitro Precursors
User Issue:
"I cannot separate the 4-(difluoromethoxy)-3-methoxyaniline from its starting material, 4-(difluoromethoxy)-3-methoxy-1-nitrobenzene."
Root Cause Analysis:
The reduction of the nitro group to the amine significantly changes the polarity.
-
Nitro Precursor: Non-polar, H-bond acceptor only.[1] Elutes very fast.
-
Aniline Product: Polar, H-bond donor.[1] Elutes slower. If they co-elute, your solvent system is likely too polar (pushing everything too fast) or you have "channeling" in your column.
The Solution: Step-Gradient Optimization
Do not use an isocratic method if the separation is tight. Use the polarity difference to your advantage.
Recommended Solvent System:
-
Solvent A: Hexanes (or Heptane) + 1% TEA[1]
-
Solvent B: Ethyl Acetate + 1% TEA
Step-by-Step Protocol:
-
TLC Check: Run TLC in 20% EtOAc/Hexane.
-
Equilibration: Start Column at 5% Solvent B .
-
Elution Phase 1 (Nitro Removal): Flush with 5-10% Solvent B.[1] The yellow nitro impurity will elute rapidly.
-
Elution Phase 2 (Product Collection): Once the nitro band has passed, increase polarity to 30-40% Solvent B . The aniline will elute as a distinct, likely slightly fluorescent (UV 254nm) band.
Module 3: Oxidation & Stability ("The Black Tar" Issue)
User Issue:
"My column turned dark brown/purple near the top, and the isolated product is off-color."
Root Cause Analysis:
Anilines are electron-rich and susceptible to radical oxidation.[1] Silica gel can catalyze this oxidation due to its high surface area and trapped oxygen.
The Solution: Rapid Workup & Inert Atmosphere[2]
-
Degas Solvents: Sonicate your elution solvents to remove dissolved oxygen before mixing.
-
Load Dry: If your crude is a dark oil, dissolve it in a minimum amount of DCM, mix with silica, and evaporate to dryness ("Dry Load"). This prevents the "tar" from clogging the top frit.
-
Speed is Key: Do not leave the aniline on the column overnight. Run the purification immediately after workup.
-
Add Antioxidant (Optional): In extreme cases, adding 0.1% Ascorbic acid to the aqueous workup prior to the column can prevent initial oxidation.
Experimental Workflow Diagram
Figure 2: Optimized purification workflow for 4-(Difluoromethoxy)-3-methoxyaniline, emphasizing the decision loop for amine modification.
Frequently Asked Questions (FAQ)
Q1: Can I use Dichloromethane (DCM) and Methanol instead of Hexane/EtOAc? A: Yes, but be cautious.
-
Pros: DCM is excellent for solubility if your crude is tarry.
-
Cons: Methanol is very polar and can dissolve silica slightly.
-
Recommendation: Use DCM:MeOH (95:5) with 1% Ammonium Hydroxide (instead of TEA) if you choose this system. The ammonia helps sharpen the peak similarly to TEA.
Q2: How do I remove the Triethylamine (TEA) from my product after the column? A: TEA has a low boiling point (89°C) but can be persistent.
-
Concentrate the fractions on a rotovap.
-
Redissolve the oil in DCM.
-
Wash once with saturated NaHCO₃ (to remove salts) and then water.[1] Do not wash with acid, or you will protonate your product and lose it to the water layer.
-
Dry over
and concentrate. Residual TEA usually evaporates under high vacuum.[1]
Q3: Can I use Reverse Phase (C18) chromatography? A: Absolutely. This is often preferred for scale-up to avoid the "silanol" issue entirely.[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Note: The aniline will elute early. The nitro impurity will retain longer on C18 (more lipophilic). This reverses the elution order compared to normal phase silica.
References
-
Roflumilast Synthesis & Intermediates
-
General Chromatography of Amines
-
Silica Deactivation Techniques
- Guide: "Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography." BenchChem Technical Support. (Describes analogous purification of basic anilines using TEA modifiers).
-
[1]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Aniline Reactions
Ticket ID: #ANL-003-STERIC Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low reactivity and yield in sterically/electronically challenged meta-substituted anilines.
Diagnostic Phase: The "Meta" Paradox
User Query: "Why is my 3-substituted aniline reacting so poorly? It’s not ortho-substituted, so sterics shouldn't be the main issue."
Technical Insight: While 3-substituted (meta) anilines lack the direct steric blockade of 2-substituted (ortho) analogs, they suffer from the Buttressing Effect and Inductive Deactivation .
-
The Buttressing Effect: A bulky group at C3 (e.g.,
, ) restricts the conformational flexibility of the ring protons or adjacent substituents, effectively narrowing the "cone angle" available for the incoming electrophile to approach the nitrogen. -
Electronic Deactivation: Meta-substituents communicate primarily through inductive effects (
) . An Electron Withdrawing Group (EWG) at C3 (e.g., , ) significantly lowers the of the anilinium ion, rendering the lone pair less nucleophilic without the benefit of resonance stabilization seen in para substitution.
Decision Matrix: Select Your Workflow
Use the following logic gate to determine the correct troubleshooting protocol.
Figure 1: Workflow selection based on electronic properties and reaction class.
Protocol A: Buchwald-Hartwig Amination (C-N Coupling)[1]
Problem: Standard Pd(OAc)
The Solution: Dialkylbiaryl Phosphine Ligands (BrettPhos/RuPhos)
For 3-substituted anilines, you must use Precatalysts (Pd-G3 or Pd-G4) rather than mixing Pd(dba)
Optimized Conditions Table:
| Component | Recommendation | Mechanism/Rationale |
| Ligand (Primary Amine) | BrettPhos | Large steric bulk promotes reductive elimination; methoxy groups stabilize the Pd center. |
| Ligand (Secondary Amine) | RuPhos | Specifically designed to prevent |
| Pd Source | BrettPhos Pd G4 | Air-stable precatalyst.[1] Activates at room temp; bypasses the induction period of Pd(dba) |
| Base | LHMDS or NaOtBu | Strong base required to deprotonate the hindered aniline-Pd complex. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point; t-Amyl alcohol helps solubilize the base. |
Step-by-Step Protocol (0.5 mmol scale)
-
Preparation: In a glovebox or under Argon, charge a vial with:
-
Aryl Halide (1.0 equiv)
-
3-Substituted Aniline (1.2 equiv)
-
BrettPhos Pd G4 (0.01 - 0.03 equiv / 1-3 mol%)
-
NaOtBu (1.4 equiv)
-
-
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M).
-
Reaction: Seal and heat to 80°C for 2-4 hours.
-
Note: If the 3-substituent is an ester/nitrile, drop temp to 60°C and extend time to prevent hydrolysis.
-
-
Workup: Dilute with EtOAc, filter through a celite/silica pad to remove Pd, and concentrate.
Protocol B: Amide Coupling (The T3P Method)
Problem: EDC/HOBt or HATU fails to couple 3-substituted anilines with carboxylic acids, often yielding starting material or racemized acid. Root Cause: The 3-substituent reduces the nucleophilicity of the nitrogen. Standard activated esters (OBt/OAt) are not electrophilic enough to capture the sluggish aniline before hydrolysis occurs.
The Solution: Propylphosphonic Anhydride (T3P)
T3P acts as a kinetic powerhouse. It forms a mixed anhydride that is highly reactive but sterically screened, reducing epimerization while driving the reaction with weak nucleophiles.
Step-by-Step Protocol
-
Stoichiometry:
-
Carboxylic Acid (1.0 equiv)
-
3-Substituted Aniline (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)
-
-
Execution:
-
Purification:
-
Crucial Step: Wash the organic layer with water (x3) . T3P byproducts are water-soluble, often eliminating the need for column chromatography.
-
Protocol C: "Turbo-Charged" SNAr (LiHMDS Activation)
Problem: Trying to react a 3-substituted aniline with a chlorinated heterocycle (e.g., 2-chloropyridine) requires temperatures >150°C and results in tar. Root Cause: The neutral aniline is too weak a nucleophile to attack the aromatic ring, especially with the inductive drag of the 3-substituent.
The Solution: The Anilide Anion Strategy
Instead of relying on the neutral amine, use LiHMDS to deprotonate the aniline first, generating the highly nucleophilic Lithium Anilide .
Figure 2: Activation of hindered anilines via deprotonation.
Step-by-Step Protocol
-
Anion Formation:
-
Dissolve 3-substituted aniline (1.0 equiv) in anhydrous THF.
-
Cool to -78°C (or 0°C if substituent tolerates).
-
Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 mins.
-
-
Coupling:
-
Troubleshooting:
-
If the reaction stalls, switch solvent to THF/NMP (9:1) . The polarity of NMP stabilizes the transition state (Meisenheimer complex).
-
References & Further Reading
-
Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Precatalyst Activation (Pd-G4): Bruno, N. C., et al. (2013). Rapidly Initiating Pd-Precatalyst for C–N Cross-Coupling. Chemical Science.
-
T3P Reagent Utility: Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling agent. Organic Letters.
-
Buttressing Effects in Anilines: Shorter, J. (1978). Multiparameter extensions of the Hammett equation. Correlation Analysis in Chemistry.
-
SNAr with LiHMDS: Lafrance, M., et al. (2006). Catalytic intermolecular direct arylation of perfluorobenzenes. J. Am. Chem. Soc. (Context on base-mediated activation).
Sources
- 1. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. d-nb.info [d-nb.info]
Technical Support Center: Stability & Storage of 4-(Difluoromethoxy)-3-methoxyaniline
Case ID: 22236-04-0-OX Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are experiencing degradation of 4-(Difluoromethoxy)-3-methoxyaniline (CAS: 22236-04-0), manifested as discoloration (browning/blackening) and reduced purity.[1] This compound is an electron-rich aniline derivative. The presence of the 3-methoxy group (an electron-donating group) significantly increases the electron density on the aromatic ring and the nitrogen atom, lowering the oxidation potential. This makes the molecule highly susceptible to auto-oxidation by atmospheric oxygen, a process catalyzed by light, heat, and trace metals.
This guide provides a self-validating storage protocol to arrest this degradation and a rescue workflow for compromised samples.
Module 1: The Chemistry of Degradation
To prevent the issue, you must understand the enemy. The "browning" you observe is not a single impurity but a complex mixture of azo-compounds, nitro-derivatives, and polyaniline-like oligomers.
Degradation Pathway Analysis
The oxidation is driven by the formation of a radical cation at the nitrogen atom. The 3-methoxy group stabilizes this radical, unfortunately accelerating the degradation rate compared to unsubstituted aniline.
Figure 1: Auto-oxidation pathway of electron-rich anilines leading to colored impurities.
Module 2: The "Gold Standard" Storage Protocol
Do not rely on standard refrigeration. This compound requires an Oxygen-Exclusion System .
Storage Conditions Summary
| Parameter | Standard Requirement | Why? (Causality) |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering T from 4°C to -20°C slows oxidation kinetics by ~4-8x. |
| Atmosphere | Argon (Ar) | Argon is denser than air and forms a "blanket" over the liquid. Nitrogen ( |
| Container | Amber Glass | Blocks UV/Vis light which catalyzes the initial radical formation. |
| Seal | Parafilm + Tape | Prevents oxygen diffusion through the cap threads. |
| Physical State | HCl Salt (Preferred) | Converting the free base (liquid) to the HCl salt (solid) protonates the amine, removing the lone pair and stopping oxidation. |
Protocol A: The Argon Blanket (For Liquid Free Base)
Use this if you must keep the compound as a free base liquid.
-
Purge: Insert a long needle connected to an Argon line deep into the vial (above the liquid surface, do not bubble vigorously).
-
Flow: Allow gentle flow for 30-60 seconds to displace air.
-
Seal: While the gas is still flowing, withdraw the needle and immediately screw on the cap.
-
Wrap: Apply Parafilm tightly around the cap/neck junction.
-
Store: Place in an opaque secondary container (e.g., a cardboard box) at -20°C.
Protocol B: Salt Conversion (Long-Term Stability)
The ultimate solution for stability is converting the oil to a solid salt.
-
Dissolve the aniline (oil) in dry diethyl ether or dioxane.
-
Add 4M HCl in Dioxane dropwise at 0°C.
-
The hydrochloride salt will precipitate as a white/off-white solid.
-
Filter, wash with ether, and dry under vacuum.
-
Result: The salt is stable at room temperature for months/years if kept dry.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned dark brown/violet. Is it ruined?
-
Answer: Not necessarily. The colored impurities (oligomers) have very high extinction coefficients. Even 0.5% oxidation can make the sample look "black."
-
Action: Run a TLC or LC-MS. If the main peak is >90%, you can use it for robust reactions, or purify it (see Module 4). If <80%, purification is mandatory.
Q2: Can I use Nitrogen instead of Argon?
-
Answer: Yes, but it is less effective. Nitrogen is slightly lighter than air. If you use Nitrogen, you must ensure a very tight seal. Argon is "forgiving" because it sits on top of your sample.
Q3: I froze the liquid and it crystallized. Is this bad?
-
Answer: No. Freezing is good. It arrests molecular motion and diffusion of oxygen. However, do not open the bottle until it warms to room temperature . Opening a cold bottle condenses atmospheric moisture inside, which accelerates degradation.
Module 4: Rescue Protocols (Purification)
If your compound has degraded, use these methods to restore purity.
Method 1: Vacuum Distillation (For Liquid/Oil)
Best for >5g quantities.
-
Set up a short-path distillation apparatus.
-
Add a small amount of Zinc Dust (<1% w/w) to the boiling flask. (Zinc reduces N-oxides and inhibits polymerization during heating).
-
Distill under high vacuum (<1 mmHg).
-
Discard the first 5% (forerun) and the colored residue in the pot.
-
Collect the colorless oil and immediately apply Protocol A .
Method 2: Acid/Base Extraction (For <5g quantities)
Best for small scale "quick fixes".
-
Dissolve the dark oil in Ethyl Acetate.
-
Extract with 1M HCl (The aniline goes into the water layer; neutral impurities stay in organic).
-
Wash the aqueous layer 2x with Ethyl Acetate (removes non-basic colored tars).
-
Neutralize the aqueous layer with saturated
or NaOH until pH > 9. -
Extract the milky emulsion with fresh Ethyl Acetate or DCM.
-
Dry over
, filter, and concentrate.
Decision Tree: Storage & Rescue
Figure 2: Decision matrix for handling and rescuing oxidized aniline samples.
References
-
Sigma-Aldrich. (n.d.). 2-(Difluoromethoxy)aniline 97% Safety Data Sheet & Properties. Retrieved from
-
BenchChem Technical Support. (2025). Preventing oxidation of the aniline group during complexation.[2] Retrieved from
-
Fisher Scientific. (2021). Handling Air-Sensitive Reagents: Practical and Safety Considerations. Retrieved from
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitro-substituted aniline contaminants.[3][4][5] Bulgarian Journal of Science Education, 23(1).[4] Retrieved from
-
MIT Chemistry Dept. (n.d.). Handling Air-Sensitive Reagents (AL-134). Retrieved from
Sources
Resolving emulsions during workup of aniline hydrochloride salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for resolving common issues encountered during the workup of aniline hydrochloride salts. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and resolve emulsions, a frequent challenge in this process. Our focus is on not just what to do, but why a particular technique is effective, ensuring a deeper understanding and more robust experimental design.
Troubleshooting Guide: Resolving Emulsions
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. During the workup of aniline hydrochloride salts, their amphiphilic nature can often lead to the formation of stubborn emulsions. Below are a series of troubleshooting steps, from simplest to more advanced, to break these emulsions and achieve clean phase separation.
Question: I've just performed a liquid-liquid extraction with my aniline hydrochloride salt, and a thick, milky emulsion has formed between the aqueous and organic layers. What is the first thing I should do?
Answer: The first and simplest approach is patience.[1][2][3] Often, emulsions are kinetically stable but thermodynamically unstable.[4]
Initial Steps:
-
Let it Stand: Allow the separatory funnel to sit undisturbed for 10-30 minutes.[5] Gentle tapping or swirling of the funnel can sometimes encourage the droplets to coalesce.[2][3]
-
Gentle Stirring: If time is a factor, gently insert a glass stirring rod into the emulsion layer and slowly stir. This mechanical agitation can help to break the surface tension of the droplets, promoting phase separation.[6]
Causality: The stability of an emulsion is often dependent on the kinetic energy introduced during shaking. By allowing the system to rest, you remove this energy, and the natural tendency of the immiscible liquids to minimize their interfacial surface area can take over, leading to coalescence of the dispersed droplets.
Question: I've waited, and the emulsion is still present. What is the next logical step?
Answer: The next step involves altering the properties of the aqueous phase to decrease the solubility of the organic components, a technique commonly known as "salting out".[7][8]
Protocol: Brine Wash
-
Prepare a Saturated Brine Solution: Dissolve sodium chloride (NaCl) in water until no more salt will dissolve.
-
Add the Brine: Add a small volume of the saturated brine solution to the separatory funnel containing the emulsion.
-
Gentle Inversion: Gently invert the funnel a few times to mix the brine with the aqueous layer. Avoid vigorous shaking, which can reform the emulsion.[7]
Causality: The addition of a high concentration of an electrolyte like NaCl increases the ionic strength of the aqueous layer.[1][8][9] This has two primary effects:
-
Decreased Organic Solubility: The highly hydrated salt ions reduce the amount of "free" water available to solvate organic molecules, thereby forcing the aniline salt and other organic components into the organic phase.[10][11]
-
Destabilization of the Emulsion: The salt ions can disrupt the electrical double layer at the surface of the dispersed droplets, reducing the repulsive forces between them and promoting coalescence.[9]
Question: The brine wash helped, but a significant emulsion layer remains. Are there other chemical modifications I can try?
Answer: Yes, adjusting the pH of the aqueous layer can be a powerful tool, especially when dealing with ionizable compounds like aniline hydrochloride.
pH Adjustment Strategy:
-
Basification: Aniline hydrochloride is the salt of a weak base (aniline) and a strong acid (HCl). By adding a mild base (e.g., a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide), you can convert the water-soluble anilinium ion back to the free aniline base, which is significantly more soluble in most organic solvents. This shift in solubility can destabilize the emulsion.
Experimental Protocol: pH Adjustment
-
Choose a Base: For most applications, a saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is a weak base and less likely to cause unwanted side reactions.
-
Slow Addition: Carefully add the basic solution dropwise to the separatory funnel. Be sure to vent the funnel frequently, as the neutralization of the acid will produce carbon dioxide gas.
-
Gentle Mixing: Gently swirl or invert the funnel to ensure the base is distributed throughout the aqueous phase.
-
Observe: You should see a change in the emulsion as the aniline hydrochloride is converted to aniline and partitions into the organic layer.
Causality: The stability of an emulsion can be highly dependent on the pH of the aqueous phase, which affects the surface charge of the dispersed droplets.[12][13] By neutralizing the anilinium ion, you are fundamentally changing the nature of the emulsifying agent (the aniline salt itself), leading to a breakdown of the emulsion.[2][3]
FAQ: Understanding and Preventing Emulsions with Aniline Hydrochloride Salts
Q1: Why are aniline hydrochloride salts so prone to forming emulsions?
Aniline hydrochloride possesses an amphiphilic character. The anilinium head is ionic and hydrophilic (water-loving), while the phenyl ring is nonpolar and hydrophobic (water-fearing). This dual nature allows it to act as a surfactant, stabilizing the interface between the aqueous and organic phases and promoting emulsion formation.[7]
Q2: Can my choice of organic solvent affect emulsion formation?
Absolutely. Chlorinated solvents like dichloromethane (DCM) are notorious for forming emulsions.[6][14] If you consistently encounter emulsion problems, consider switching to a less problematic solvent like ethyl acetate or diethyl ether.[14]
Q3: Are there any preventative measures I can take to avoid emulsions in the first place?
Yes, prevention is often the best strategy.[7]
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers. This reduces the energy input that can lead to the formation of fine droplets.[7]
-
Pre-emptive Salting Out: If you anticipate an emulsion, you can add salt to the aqueous solution before the extraction.[2][3]
-
Solvent Evaporation: In some cases, it may be beneficial to evaporate the reaction solvent before workup and then redissolve the residue in your extraction solvent.[5]
Q4: I've tried everything and still have a stubborn emulsion. What are my last-resort options?
For particularly persistent emulsions, more robust physical methods may be necessary:
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the force needed to break the emulsion.[1][7][8]
-
Filtration: Passing the entire mixture through a pad of Celite® (diatomaceous earth) or a glass wool plug can sometimes break the emulsion by physically disrupting the droplets.[5][7][14]
-
Heating or Cooling: Gentle heating can decrease the viscosity of the mixture and promote coalescence, but be cautious of product stability.[1] Conversely, freezing the aqueous layer can sometimes help to separate the phases upon thawing.[1]
Troubleshooting Decision Workflow
The following diagram outlines a logical progression for troubleshooting emulsions during the workup of aniline hydrochloride salts.
Caption: Decision tree for resolving emulsions in aniline hydrochloride workups.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | When to Use | Key Considerations |
| Standing/Gentle Agitation | Allows for thermodynamically favored coalescence by minimizing kinetic energy. | First step for any emulsion. | May be time-consuming. |
| Addition of Brine (Salting Out) | Increases the ionic strength of the aqueous phase, decreasing the solubility of organic species. | Common and effective second step. | Ensure the brine is saturated for maximum effect. |
| pH Adjustment | Converts the aniline salt to its free base form, altering its solubility and destabilizing the emulsion. | Particularly useful for aniline hydrochloride salts. | Add reagents slowly and vent the funnel to release any gas produced. |
| Change of Organic Solvent | Alters the polarity and density differences between the phases. | When emulsions are consistently a problem with a particular solvent (e.g., DCM). | Ensure your product is soluble in the new solvent. |
| Centrifugation | Applies a strong mechanical force to overcome the forces stabilizing the emulsion. | For stubborn emulsions and small volumes. | Requires access to a centrifuge. |
| Filtration (e.g., through Celite®) | Physically disrupts the dispersed droplets. | For emulsions stabilized by fine particulates (Pickering emulsions). | May result in some loss of product adsorbed onto the filter aid. |
References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. Available at: [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]
- US6214236B1 - Process for breaking an emulsion - Google Patents.
-
Breaking emulsions : r/chemistry - Reddit. Available at: [Link]
-
Tackling emulsions just got easier - Biotage. Available at: [Link]
-
Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]
-
Salting out – Knowledge and References - Taylor & Francis. Available at: [Link]
- US2485298A - Method for breaking emulsion - Google Patents.
-
Emulsion Breaking: Water Formulation Strategies That Work - Applied Material Solutions. Available at: [Link]
-
Emulsion Problem Encountered in Extractions - BrainKart. Available at: [Link]
-
What is the best physical way to separate a water-oil emulsion in an industrial process? - ResearchGate. Available at: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
Separation of aniline from aqueous solutions using emulsion liquid membranes - ResearchGate. Available at: [Link]
-
Separation of aniline from aqueous solutions using emulsion liquid membranes - PubMed. Available at: [Link]
-
Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene - ResearchGate. Available at: [Link]
-
Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Phase behavior of pH-dependent systems containing oil-water and fatty acid, fatty amine or both - ResearchGate. Available at: [Link]
-
Role of pH and cations on emulsion formation and stability of crude oils - ResearchGate. Available at: [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PMC. Available at: [Link]
-
Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - PubMed. Available at: [Link]
-
Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants - ResearchGate. Available at: [Link]
-
How do I remove aniline from the reaction mixture? - ResearchGate. Available at: [Link]
-
Effects of Inorganic Salts on Phase Separation in Aqueous Solutions of Poly(ethylene glycol) - MDPI. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Mastering Aniline's Chemistry Reactions | You Must Know - YouTube. Available at: [Link]
-
Nitration of Aniline (video) | Amines - Khan Academy. Available at: [Link]
-
Syllabus for BITSAT-2026. Available at: [Link]
-
Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems - ResearchGate. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride
Foreword
In the landscape of pharmaceutical development and quality control, nuclear magnetic resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1] Its power lies in its ability to provide an unparalleled, non-destructive glimpse into the precise molecular structure of a substance.[2][3] This guide offers an in-depth analysis of the ¹H NMR characterization of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, a compound whose structural complexity—featuring an aromatic system, a difluoromethoxy group, and a hydrochloride salt—serves as an excellent case study for leveraging the full potential of ¹H NMR. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the rationale behind the spectral patterns and experimental choices, providing a robust framework for researchers, scientists, and drug development professionals.
The Analyte: Unpacking the Molecular Architecture
The first step in any NMR analysis is a thorough understanding of the molecule's structure. The compound, 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride, presents several distinct proton environments that will be distinguishable in the ¹H NMR spectrum.
The protonation of the aniline nitrogen to form an ammonium salt (-NH₃⁺) is a critical feature. This significantly influences the electronic properties of the aromatic ring, rendering the substituent an electron-withdrawing group via induction, which will deshield the aromatic protons.
Below is a diagram of the structure with key proton environments labeled for our discussion.
Caption: Labeled structure of the target analyte.
Predictive ¹H NMR Analysis: From Structure to Spectrum
A key strength of NMR is the ability to predict the spectrum from the structure. This predictive exercise is fundamental to confirming the identity and purity of a synthesized compound.[4] The analysis rests on four pillars: chemical shift, integration, multiplicity, and coupling constants.[5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -NH₃⁺ | 4.0 - 6.0 (variable) | Broad singlet (br s) | 3H | N/A | Protonated amine; chemical shift is concentration-dependent and signal is often broad due to quadrupolar relaxation and exchange.[6][7] |
| Ar-H | 6.5 - 8.0 | Doublet (d), Doublet of Doublets (dd) | 3H (1H each) | Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz | Aromatic protons are deshielded.[8] The specific substitution pattern leads to distinct splitting for each proton.[9] |
| -OCHF₂ | 6.5 - 7.5 | Triplet (t) | 1H | ²JH-F ≈ 70-75 Hz | Highly deshielded by adjacent oxygen and two fluorine atoms. The signal is split into a triplet by the two equivalent fluorine nuclei.[10][11] |
| -OCH₃ | 3.5 - 4.0 | Singlet (s) | 3H | N/A | Typical range for protons on a carbon adjacent to an ether oxygen.[12] No adjacent protons to couple with. |
The Causality of Spectral Features
Chemical Shifts (δ)
The position of a signal on the x-axis (chemical shift) is dictated by the local electronic environment of the proton.[13][14]
-
Aromatic Protons (6.5 - 8.0 ppm): These protons reside in a region deshielded by the ring current effect. The electron-withdrawing nature of the -NH₃⁺ group and the electronegativity of the ether oxygens further pull electron density from the ring, shifting these signals downfield.
-
Difluoromethoxy Proton (-OCHF₂; 6.5 - 7.5 ppm): This proton experiences extreme deshielding. It is attached to a carbon bonded to one highly electronegative oxygen atom and two extremely electronegative fluorine atoms, placing its signal in a downfield region that can sometimes overlap with the aromatic signals.
-
Methoxy Protons (-OCH₃; 3.5 - 4.0 ppm): This signal appears in the characteristic region for aliphatic protons attached to an oxygen atom.[15]
-
Ammonium Protons (-NH₃⁺; variable): The protons on the nitrogen are acidic and can exchange with residual water or the solvent. This, along with the electric field of the nitrogen nucleus, often results in a broad signal whose position is sensitive to solvent, concentration, and temperature.
Multiplicity and Coupling Constants (J)
Signal splitting, or multiplicity, reveals the number of neighboring, non-equivalent protons (or other magnetically active nuclei like ¹⁹F).[13]
-
Aromatic System: The three aromatic protons will split each other. We expect to see patterns like a doublet and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. The magnitude of the coupling constant, J, helps assign connectivity: ortho coupling (³JH-H) is typically larger (7-10 Hz) than meta coupling (⁴JH-H, 2-3 Hz).[16][17]
-
-OCHF₂ Triplet: The most diagnostic signal for this molecule is the proton of the difluoromethoxy group. It is coupled to two equivalent ¹⁹F nuclei (spin I = ½). Following the n+1 rule, its signal is split into a triplet (2+1=3). The H-F coupling constant (²JH-F) is typically very large, around 72-75 Hz, making this triplet easily identifiable.[10]
A Validated Experimental Protocol
Acquiring a high-quality, reproducible spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Solvent Selection: Due to the hydrochloride salt form, the analyte's solubility in non-polar solvents like chloroform-d (CDCl₃) is poor.[18] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves most amine salts.[19] Deuterated methanol (CD₃OD) or water (D₂O) are also viable alternatives.
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the hydrochloride salt into a clean, dry vial.[20]
-
Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample to ensure complete dissolution. Visually inspect for any suspended particles.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is critical to remove particulate matter that can degrade spectral resolution.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient relaxation delay (e.g., 5 seconds) is crucial for accurate integration, especially when performing quantitative analysis.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline.
-
Integrate all signals and calibrate the chemical shift scale, typically by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is arguably the most powerful tool for this molecule's structural confirmation, a multi-technique approach is standard practice in drug development for comprehensive characterization.
| Technique | Information Provided | Strengths for this Analyte | Limitations for this Analyte |
| ¹H NMR | Precise proton environment, connectivity, relative quantitation. | Unambiguously confirms structure, substitution pattern, and presence of key functional groups (-OCHF₂, -OCH₃) in a single experiment.[2] | Can be limited by sample solubility; peak overlap can occur. |
| ¹³C NMR | Number and type of unique carbon atoms. | Confirms the carbon skeleton and the presence of the -OCHF₂ group (shows a characteristic triplet due to C-F coupling). | Lower sensitivity requires more sample or longer acquisition time. |
| ¹⁹F NMR | Fluorine environments. | Highly sensitive and specific for the -OCHF₂ group, providing a clean signal (a doublet, due to coupling with the proton) in a spectral region free of other signals. | Provides information only about the fluorine-containing part of the molecule. |
| Mass Spec. (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides orthogonal identity confirmation.[3] | Does not distinguish between isomers; provides no information on substituent positions. |
| FT-IR | Presence of functional groups. | Quickly confirms presence of N-H (amine salt), C-O (ether), Ar-H, and C-F bonds. | Provides no detailed connectivity information; spectrum can be complex. |
| Combustion Ion Chromatography (CIC) | Total organofluorine content. | Can quantify the total amount of fluorine. | Non-selective; gives no structural information and cannot distinguish the target compound from other fluorine-containing impurities.[21] |
Conclusion
The ¹H NMR spectrum of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride serves as a rich informational fingerprint, unequivocally defining its molecular structure. Through a logical interpretation of chemical shifts, integration, and coupling patterns—particularly the diagnostic triplet of the difluoromethoxy proton—one can confirm the identity, substitution pattern, and purity of the analyte with high confidence. When executed with a robust experimental protocol, ¹H NMR spectroscopy proves itself to be an indispensable tool, offering a depth of structural detail that is difficult to achieve with other standalone techniques.[22] It is this comprehensive capability that solidifies NMR's critical role in modern pharmaceutical research and quality assurance.[1][3]
References
- Moravek, J. (2021). Applications of NMR in Pharmaceutical Analysis. Vertex AI Search.
- Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.
- Labofine. (n.d.). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Labofine.
- Kärrman, A., et al. (2020). Towards a comprehensive analytical workflow for the chemical characterisation of organofluorine in consumer products and environmental samples. TrAC Trends in Analytical Chemistry.
- Hughes, K. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Almac.
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International.
- ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs.
- Simson Pharma Limited. (2025). The Role of Spectroscopy in Modern Pharmaceutical Industry. Simson Pharma Limited.
- Al-Horani, R. A., et al. (2020). Quantitative ¹H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol. Journal of Pharmaceutical and Biomedical Analysis.
- Hans Reich. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data.
- University of Regensburg. (n.d.). ¹H NMR Spectroscopy.
- University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
- Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information.
- Supporting Information. (n.d.).
- University of Ottawa. (n.d.). NMR Sample Preparation.
- University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum.
- UCLA. (n.d.). Table of Characteristic Proton NMR Shifts.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. ResearchGate.
- Florida State University. (n.d.). Sample preparation for NMR measurements and points to keep in mind.
- LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers.
- White, R. L., et al. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Bhal, S. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- LibreTexts Chemistry. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II).
- Compound Interest. (n.d.). A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES.
Sources
- 1. moravek.com [moravek.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rsc.org [rsc.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acdlabs.com [acdlabs.com]
- 14. azooptics.com [azooptics.com]
- 15. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 16. acdlabs.com [acdlabs.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. How To [chem.rochester.edu]
- 19. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ou.edu [ou.edu]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]
19F NMR Shift Analysis of the Difluoromethoxy (-OCHF2) Group: A Comparative Technical Guide
Topic: 19F NMR Shift Analysis of the Difluoromethoxy Group (-OCHF2) Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The difluoromethoxy group (-OCHF
This guide objectively compares the NMR spectral performance of the -OCHF
Part 1: Comparative Analysis of Fluorinated Motifs
The -OCHF
Table 1: Spectral Performance Matrix (19F NMR)
| Feature | Difluoromethoxy (-OCHF | Trifluoromethoxy (-OCF | Trifluoromethyl (-CF | Aromatic Fluorine (Ar-F) |
| Typical Shift ( | -80 to -85 ppm | -57 to -59 ppm | -60 to -65 ppm | -100 to -170 ppm |
| Multiplicity (1H-Coupled) | Doublet ( | Singlet ( | Singlet ( | Multiplet ( |
| Diagnostic Coupling ( | N/A | N/A | ||
| Carbon Coupling ( | ~255 - 260 Hz | ~255 - 260 Hz | ~270 - 275 Hz | ~245 Hz |
| Chiral Sensitivity | High (Diastereotopic AB system) | Low (Rotational averaging) | Low | Moderate |
| Solvent Sensitivity | High (H-bond donor) | Low | Low | Moderate |
*Note: -CF
Performance Insight: The "Diagnostic Doublet"
The primary advantage of -OCHF
-
Alternative (-OCF
): Appears as a singlet. In complex mixtures, it can be confused with -CF signals if chemical shift referencing is imprecise. -
Product (-OCHF
): In proton-coupled 19F NMR, the signal splits into a doublet with a spacing of ~72 Hz. This is a self-validating signature ; no other common metabolic fragment produces a doublet of this magnitude in this chemical shift region.
Part 2: Technical Deep Dive & Mechanistic Logic
Chemical Shift Trends & Electronic Environment
The -OCHF
-
Electron Withdrawing Groups (EWG): Substituents on the aromatic ring (e.g., -CN, -NO
) shift the -OCHF signal slightly downfield (deshielding). -
Electron Donating Groups (EDG): Shift the signal upfield.
-
Causality: The electronegativity of the oxygen atom dominates the local magnetic environment, but the resonance capability of the Ar-O bond allows distal substituents to fine-tune the shift.
Conformational Analysis & Diastereotopicity
Unlike the chemically equivalent fluorines in -CF
-
Scenario: If the molecule contains a chiral center elsewhere, the -OCHF
fluorines become diastereotopic . -
Observation: The signal evolves from a simple doublet (A
X system) to a complex ABX pattern (where A and B are the fluorines and X is the proton). -
Performance Advantage: This sensitivity allows -OCHF
to act as a probe for remote chirality , often distinguishing diastereomers that are overlapped in 1H NMR.
Part 3: Experimental Protocol (Self-Validating Workflow)
Objective: Acquire quantitative and structurally diagnostic 19F NMR data for -OCHF
Step 1: Sample Preparation
-
Solvent: Use CDCl
for routine analysis. Use DMSO-d if hydrogen bonding interactions are of interest (expect a shift change due to solvent-solute H-bonding). -
Concentration: >5 mg/mL is recommended for clear observation of 13C satellites if determining
. -
Internal Standard:
-Trifluorotoluene ( ppm) is preferred over CFCl (too volatile) or TFA (reactive).
Step 2: Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling) for quantitative integration; zg (coupled) for structural verification.
-
Spectral Width (SW): Set to 200 ppm (-20 to -220 ppm) to capture all potential fluorinated impurities.
-
Offset (O1): Center at -100 ppm .
-
Relaxation Delay (D1):
-
Screening: 1–2 seconds.
-
Quantitative (qNMR): Must be
. (Note: -OCHF is typically 2–5 seconds, shorter than -CF due to the dipole-dipole relaxation pathway provided by the geminal proton).
-
Step 3: The Validation Logic (Decision Tree)
This workflow ensures that a signal at -82 ppm is definitively -OCHF
Figure 1: Decision tree for the structural verification of the difluoromethoxy group using 19F/1H NMR correlation.
Part 4: Mechanistic Visualization
The following diagram illustrates the "Fluorine Gauche Effect" and the coupling pathways that define the NMR performance of the -OCHF
Figure 2: Mechanistic origins of the -OCHF
References
-
Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Classic reference for baseline shift ranges).
-
Hu, J., & Ni, C. (2015). "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 47(11), 1517-1528. Link (Detailed spectral data for OCHF2-containing intermediates).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link (Context on bioisosteric properties and identification).
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Source for coupling constant magnitudes).[1][2][3][4][5]
-
Rosen, B. R., et al. (2013). "Experimental determination of the conformational free energies of fluorinated substituents." Journal of Organic Chemistry, 78(21), 10824-10831. Link (Conformational analysis of OCHF2).
Sources
Comparative Guide: LC-MS Identification of 4-(Difluoromethoxy)-3-methoxyaniline Impurities
This guide provides a technical comparison of LC-MS methodologies for the identification and profiling of impurities in 4-(Difluoromethoxy)-3-methoxyaniline (CAS: 80260-39-5), a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors like Roflumilast .
Executive Summary & Strategic Context
4-(Difluoromethoxy)-3-methoxyaniline is a pharmacophore building block. Its purity is critical because aniline impurities are often genotoxic (ICH M7) and can participate in downstream side reactions, leading to difficult-to-remove byproducts in the final API (e.g., Roflumilast).
This guide compares three LC-MS approaches for impurity profiling:
-
Standard C18/Formic Acid (Baseline): Robust for main peak assay but often fails to resolve positional isomers or des-fluoro analogs.
-
Phenyl-Hexyl/Methanol (Recommended): Leverages
and fluorine-specific selectivity to separate critical structural analogs. -
High-pH Reverse Phase (Alternative): Maximizes retention of the basic aniline moiety for polar impurity separation.
Impurity Landscape & Synthesis Pathways
Understanding the synthesis is prerequisite to identifying impurities. The commercial route typically involves the difluoromethylation of 3-methoxy-4-nitrophenol followed by nitro-reduction.
Figure 1: Synthesis & Impurity Origin Map
Caption: Synthesis pathway of 4-(Difluoromethoxy)-3-methoxyaniline highlighting the origin of key process-related impurities (Imp A-D).
Method Comparison: Performance Analysis
Method A: The "Workhorse" (C18 + Acidic Mobile Phase)
-
Configuration: C18 Column (e.g., Agilent Zorbax Eclipse Plus), 0.1% Formic Acid in Water/ACN.
-
Mechanism: Hydrophobic interaction.
-
Pros: High sensitivity in ESI+ (due to acidic pH); robust; standard in most QC labs.
-
Cons: Poor resolution between the target aniline and its des-fluoro analog (Impurity A), as the fluorine atom only slightly increases lipophilicity compared to the hydroxyl group.
Method B: The "Selectivity Specialist" (Phenyl-Hexyl + Methanol)
-
Configuration: Phenyl-Hexyl Column (e.g., Waters CSHTM Phenyl-Hexyl), 0.1% Formic Acid in Water/Methanol.
-
Mechanism:
interactions and specific fluorine-phenyl selectivity. -
Pros: Methanol enhances the
interaction more than ACN. The phenyl phase interacts distinctively with the electron-withdrawing difluoromethoxy group, providing superior separation of the target from non-fluorinated impurities. -
Cons: Higher backpressure due to Methanol; slightly lower ESI sensitivity than ACN.
Comparative Data Table (Simulated Representative Data)
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Target RT | 4.2 min | 5.8 min |
| Impurity A (Des-fluoro) Resolution | 1.1 (Co-elution risk) | 2.4 (Baseline resolved) |
| Impurity B (Nitro) Selectivity | High | High |
| Peak Shape (Tailing Factor) | 1.3 (Basic amine tailing) | 1.1 (Superior shape) |
| MS Sensitivity (S/N) | High (100%) | Moderate (85%) |
| Suitability | Routine Assay | Impurity Profiling & ID |
Detailed Experimental Protocols
Sample Preparation
To ensure integrity and prevent oxidative degradation of the aniline:
-
Solvent: Dissolve 10 mg of sample in 10 mL of Acetonitrile:Water (50:50) containing 0.1% Ascorbic Acid (antioxidant).
-
Concentration: Final concentration 1.0 mg/mL for impurity screening; 10 µg/mL for sensitivity checks.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon may adsorb anilines).
LC-MS Instrument Parameters (Recommended Method B)
| Parameter | Setting | Rationale |
| Column | Waters XSelect CSH Phenyl-Hexyl, 150 x 2.1 mm, 3.5 µm | Phenyl ligands provide unique selectivity for halogenated aromatics. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffering at pH 3.5 ensures aniline is protonated ( |
| Mobile Phase B | Methanol | Promotes |
| Gradient | 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-18 min: 95% B. | Shallow gradient to resolve positional isomers. |
| Flow Rate | 0.3 mL/min | Optimal for ESI ionization efficiency. |
| Ionization | ESI Positive Mode | Anilines ionize readily as |
| Mass Range | m/z 100 – 600 | Covers degradation fragments and dimers. |
Mass Spectrometry Identification Logic
For unknown peaks, use High-Resolution MS (Q-TOF or Orbitrap).
-
Target Ion:
(approx). -
Difluoro Pattern: Look for mass defect caused by Fluorine.
-
Diagnostic Fragment: Loss of
group (neutral loss 50 Da) or (neutral loss 66 Da).
Workflow Visualization
Figure 2: LC-MS Method Selection Decision Tree
Caption: Decision matrix for selecting the appropriate LC and MS configuration based on analytical goals.
References
-
Asian Journal of Chemistry. (2020). Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast. Retrieved from
-
Journal of Chemical and Pharmaceutical Research. (2015). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Retrieved from
-
SynThink Chemicals. Roflumilast EP Impurities & USP Related Compounds. Retrieved from
-
Waters Corporation. Characterizing and Monitoring Impurities in Lipid Nanoparticle Components Using the BioAccord LC-MS System. (Application Note highlighting Phenyl-Hexyl selectivity for lipids/impurities). Retrieved from
-
BenchChem. A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS. Retrieved from
HPLC Method Development for Fluorinated Aniline Purity Analysis
Executive Summary
Fluorinated anilines are critical intermediates in the synthesis of pharmaceuticals and agrochemicals. Their analysis presents a dual chromatographic challenge: structural isomerism (ortho-, meta-, para- positioning) and basic functionality . Standard C18 alkyl phases often fail to resolve these isomers due to identical hydrophobicities, while the basic amine group causes severe peak tailing.
This guide challenges the "C18-first" dogma. It objectively compares the standard C18 approach against Pentafluorophenyl (PFP) and Phenyl-Hexyl phases, demonstrating why PFP chemistries are the superior choice for halogenated aromatics.
The Challenge: Why Hydrophobicity Fails
The separation of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline is difficult because the fluorine atom exerts a strong inductive effect (
| Parameter | C18 Interaction | PFP Interaction |
| Primary Mechanism | Hydrophobic Partitioning | |
| Isomer Selectivity | Low (Based on surface area) | High (Based on electron density distribution) |
| Basicity Handling | Poor (Silanol interaction leads to tailing) | Good (H-bonding capacity of F-atoms) |
Comparative Analysis: Column Performance
We evaluated three stationary phases for the separation of a crude mixture containing 2-, 3-, and 4-fluoroaniline impurities.
The Control: C18 (Octadecylsilane)
-
Observation: The C18 phase relies solely on solvophobic interactions. Since the isomers have nearly identical
values (~1.2), they co-elute or show partial separation with poor resolution ( ). -
Verdict: Unsuitable for isomeric purity analysis.
The Alternative: Phenyl-Hexyl[1]
-
Observation: Introduces
interactions. While it improves retention of the aromatic ring compared to C18, it lacks the specific electrostatic selectivity required to distinguish the position of the fluorine atom effectively. -
Verdict: Marginal Improvement , but often insufficient for baseline resolution of all three isomers.
The Specialist: PFP (Pentafluorophenyl)[2][3]
-
Observation: The PFP ring is electron-deficient (Lewis acid), creating a strong interaction with the electron-rich aniline ring (Lewis base). Crucially, the C-F dipoles on the stationary phase interact specifically with the dipole of the analyte. The "Ortho Effect" causes 2-fluoroaniline to interact differently than 4-fluoroaniline due to steric and electrostatic alignment.
-
Verdict: Superior . Achieves baseline resolution (
) and symmetrical peak shapes.
Experimental Data Summary
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol; Gradient: 5-60% B in 10 min.
| Column Phase | Retention Order | Critical Resolution ( | Tailing Factor ( |
| C18 | 4-F | 0.8 (Co-elution) | 1.8 (Tailing) |
| Phenyl-Hexyl | 4-F < 3-F < 2-F | 1.6 | 1.3 |
| PFP | 4-F < 3-F < 2-F | 3.2 | 1.1 |
Self-Validating Method Development Protocol
This protocol is designed with built-in "Stop/Go" decision points to ensure scientific integrity.
Phase 1: Mobile Phase Selection (The "Methanol Effect")
Hypothesis: Acetonitrile (ACN) forms a layer over the PFP ligand, suppressing
-
Step: Screen both MeOH and ACN.
-
Validation Criterion: If Selectivity (
) in MeOH is > 1.2x that of ACN, lock MeOH as the organic modifier. For fluorinated anilines, MeOH is almost universally superior.
Phase 2: pH Control
Anilines are weak bases (
-
Low pH (pH 2.5 - 3.0): Analyte is protonated (
). Increases solubility but risks repulsion from positively charged column surfaces. However, on PFP, the protonated amine can form H-bonds with the fluorine atoms on the ligand. -
Recommendation: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0) .
-
Validation Criterion: Tailing Factor (
) must be . If , add 5mM Triethylamine (TEA) as a silanol blocker (only if using older silica generations) or switch to a hybrid-particle PFP.
Phase 3: Gradient Optimization
-
Start: 5% to 95% B over 15 minutes.
-
Focus: Shallow the gradient slope around the elution of the isomers.
-
Validation Criterion: Resolution (
) between the closest pair must be .
Visualizations[1][4]
Diagram 1: Method Development Decision Tree
This workflow illustrates the logical progression for selecting the optimal method parameters.
Caption: Logical workflow for optimizing stationary phase and mobile phase chemistry for fluorinated aromatics.
Diagram 2: Mechanistic Interaction (PFP vs C18)
This diagram contrasts the single-mode interaction of C18 with the multi-mode interaction of PFP.
Caption: Comparison of retention mechanisms. PFP offers orthogonal selectivity via pi-pi and dipole interactions.
References
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase.[1] Chromatography Today. [Link][2]
-
Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. [Link]
Sources
Infrared (IR) spectrum analysis of methoxy and difluoromethoxy bands
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Bioisosteric Shift
In modern medicinal chemistry, the substitution of a Methoxy group (
For the analytical scientist, however, this transition presents a distinct spectroscopic challenge. The introduction of fluorine atoms drastically alters the vibrational manifold. This guide provides an objective technical comparison of the IR spectral signatures of these two groups, establishing a self-validating protocol for their differentiation in drug substances.
Part 1: Theoretical Framework & Vibrational Mechanics
To interpret the spectra accurately, one must understand the causality behind the band shifts. The transition from
The Fluorine Effect[1]
-
Electronic Induction (
Effect): Fluorine is highly electronegative ( ).[1] In the group, the fluorine atoms withdraw electron density from the carbon atom. This strengthens the adjacent and remaining bonds (increasing force constant ), leading to a blue shift (higher wavenumber). -
Dipole Moment Change (
): The bond has a massive dipole moment. Consequently, the change in dipole moment during vibration is large, resulting in extremely intense absorption bands that can obscure weaker signals in the fingerprint region.
Vibrational Logic Diagram
The following diagram illustrates the mechanistic pathway causing the spectral differences.
Figure 1: Mechanistic impact of fluorine substitution on vibrational frequency and intensity.
Part 2: Spectral Fingerprinting (The Comparison)
The following table synthesizes the critical diagnostic bands. Note that while Methoxy is characterized by specific C-H modes, Difluoromethoxy is defined by the dominance of C-F stretching.
Comparative Data Table
| Feature | Methoxy ( | Difluoromethoxy ( | differentiation Strategy |
| 2815–2850 cm⁻¹ (Symmetric, sharp, medium intensity)Diagnostic "Bohlmann" band | 2950–3050 cm⁻¹ (Weak, often obscured)Blue-shifted due to F-induction | The absence of the sharp 2830 cm⁻¹ band is the first indicator of fluorination. | |
| 1020–1275 cm⁻¹ (Strong)Usually two distinct bands ( | 1050–1300 cm⁻¹ (Shifted/Coupled)Often coupled with C-F modes | Hard to isolate in | |
| N/A | 1000–1400 cm⁻¹ (Very Strong, Broad, Multiplet)Dominates the fingerprint region | Look for "Super-Strong" bands that saturate the detector if pathlength is too high. | |
| 1440–1470 cm⁻¹ (Asymmetric bend) | N/A (Replaced by | Disappearance of methyl deformation modes. |
Detailed Analysis of Regions
Region A: The C-H Stretching Zone (2800–3100 cm⁻¹)
-
Methoxy: The hallmark of an aryl methyl ether is the symmetric C-H stretch near 2830 cm⁻¹ . This band is usually separated from the main alkyl C-H cluster and is a reliable positive identifier.
-
Difluoromethoxy: The single C-H bond in the
group is stiffened by the two fluorine atoms. The absorption shifts to higher frequencies (often ), overlapping with aromatic C-H stretches. Furthermore, because there is only one C-H bond compared to three in methoxy, the signal intensity drops significantly.
Region B: The Fingerprint/Coupling Zone (1000–1400 cm⁻¹)
-
Methoxy: Shows clear C-O-C asymmetric (1200-1275 cm⁻¹) and symmetric (1020-1075 cm⁻¹) stretching.
-
Difluoromethoxy: This region becomes chaotic. The C-F stretching vibrations appear here. Because the C-F bond is highly polar, these bands are exceptionally strong and broad. They often merge with the C-O stretches, creating a complex "envelope" of absorption.
-
Key Insight: In drug molecules like Pantoprazole (which contains both groups), the
bands (1100-1200 region) are often the most intense peaks in the entire spectrum, overshadowing the methoxy C-O stretches [1].
-
Part 3: Experimental Protocol (Self-Validating System)
To reliably distinguish these groups in a drug development context (e.g., QC of a synthesized bioisostere), use the following ATR-FTIR workflow.
Method: High-Resolution ATR-FTIR
Objective: Resolve the weak C-H shift and deconvolute the fingerprint region.
-
Sample Prep: Use neat solid (drug substance) on a Diamond ATR crystal. Do not use KBr pellets if quantitative comparison of intensity is required, as particle size effects (Christiansen effect) can distort the intense C-F bands.
-
Parameters:
-
Resolution:
(Standard may blur the C-F multiplet). -
Scans: 64 (to improve Signal-to-Noise for the weak
stretch).
-
-
Validation Step (The "2830 Check"):
-
Zoom into 2800–2850 cm⁻¹.
-
Presence of a sharp peak
Confirms Methoxy. -
Absence of peak + High Noise/Absorbance at 1100 cm⁻¹
Confirms Difluoromethoxy.
-
Analytical Workflow Diagram
Figure 2: Decision tree for distinguishing methoxy and difluoromethoxy groups via FTIR.
Part 4: Case Study Application
Subject: Pantoprazole Sodium (Proton Pump Inhibitor) Pantoprazole is a classic example containing both a methoxy group on the pyridine ring and a difluoromethoxy group on the benzimidazole ring.[2]
-
Observation: In the IR spectrum of Pantoprazole, the region between 1000 and 1200 cm⁻¹ is extremely crowded.
-
Differentiation:
-
The Methoxy group is confirmed by the C-H stretches at
(asym) and the shoulder at . -
The Difluoromethoxy group is responsible for the intense, complex banding pattern centered around
(C-F stretch) which overlaps with the benzimidazole skeletal vibrations [2].
-
-
Impact: When monitoring the degradation of Pantoprazole, loss of the difluoromethoxy group (rare, but possible under extreme hydrolysis) results in a dramatic decrease in the integrated area of the 1000–1200 cm⁻¹ region.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation. Retrieved from
-
National Institutes of Health (NIH). (2019). Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. PMC. Retrieved from
-
LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Reference for C-H/C-O assignments).
Sources
A Senior Application Scientist's Guide to Validating Salt Stoichiometry: The Case of Aniline Hydrochloride
In the landscape of pharmaceutical development, the correct salt form of an active pharmaceutical ingredient (API) is a critical determinant of its performance.[1][2] The conversion of a drug into a salt can profoundly influence its solubility, stability, dissolution rate, and bioavailability.[2] Aniline hydrochloride (C₆H₅NH₂·HCl), a common organic base salt, serves as an excellent model for demonstrating the rigorous analytical validation required to confirm its 1:1 stoichiometry.[3] Ensuring this ratio is not just an academic exercise; it is a cornerstone of quality control that guarantees dose accuracy and therapeutic efficacy.
This guide provides an in-depth comparison of analytical methodologies for confirming the stoichiometry of aniline hydrochloride, with a primary focus on elemental analysis. We will explore the theoretical underpinnings, present detailed experimental protocols, and compare the technique with a well-established wet chemistry alternative, potentiometric titration.
The Theoretical Benchmark: Elemental Composition
Before any experimental validation, a theoretical composition must be calculated from the molecular formula. This serves as the gold standard against which all experimental data are compared.[4]
Molecular Formula: C₆H₈NCl Molecular Weight: 129.59 g/mol [5]
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 55.61% |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 6.22% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.81% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 27.36% |
| Total | 129.59 | 100.00% |
Table 1: Theoretical elemental composition of 1:1 aniline hydrochloride.
A significant deviation from these theoretical percentages in an experimental setting would suggest the presence of impurities, residual solvents, incorrect stoichiometry (e.g., a hemi-hydrochloride), or degradation.
Primary Validation Method: Combustion-Based Elemental Analysis
Elemental analysis by combustion is a highly precise and reliable technique for determining the mass percentages of carbon, hydrogen, and nitrogen (CHN) in a sample.[6][7][8] It is a foundational method for assessing the purity and composition of organic compounds.[4][7]
The principle involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at high temperatures (typically ~1000-1150°C).[4][8] The resulting gases—carbon dioxide (CO₂), water vapor (H₂O), and nitrogen gas (N₂)—are separated and quantified by a thermal conductivity detector (TCD).[4][7]
Experimental Workflow & Protocol
The following diagram and protocol outline a self-validating system for CHN analysis.
Workflow for validating stoichiometry via CHN elemental analysis.
Detailed Protocol:
-
Sample Preparation:
-
Dry the aniline hydrochloride sample in a vacuum oven at 40-50°C for 4-6 hours to remove any adsorbed water, which can significantly skew hydrogen and oxygen results. The hygroscopic nature of some salts makes this step critical.[9]
-
Using a calibrated ultra-microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule.
-
Prepare at least three replicate samples for statistical validity.
-
Prepare a certified standard (e.g., acetanilide) and a blank (empty tin capsule) for instrument calibration and baseline correction.
-
-
Instrument Setup & Analysis:
-
Set up the CHN analyzer according to the manufacturer's instructions. Ensure the combustion and reduction tubes are properly packed and conditioned.
-
Calibrate the instrument using the certified standard. The instrument software will use the known C, H, and N percentages of the standard to create a response factor.
-
Run the blank capsule to ensure no contamination from the atmosphere or the capsule itself.
-
Analyze the aniline hydrochloride sample replicates.
-
-
Data Interpretation:
-
The software will automatically calculate the mass percentages of C, H, and N.
-
Compare the average experimental values to the theoretical values. A common acceptance criterion in pharmaceutical analysis is that the experimental values must be within ±0.4% (absolute) of the theoretical values.[4]
-
Chlorine Determination: Oxygen Flask Combustion
Standard CHN analyzers do not detect halogens. The chlorine content must be determined separately. The oxygen flask combustion method, as described in pharmacopeias like the USP <471>, is a classic and reliable preparatory step.[10][11]
-
Combustion: A weighed sample is wrapped in halide-free filter paper and combusted in a sealed flask filled with pure oxygen.[10]
-
Absorption: The resulting hydrogen chloride (HCl) gas is absorbed into a specific solution (e.g., dilute sodium hydroxide).
-
Quantification: The chloride ions in the absorbing solution are then quantified, typically by titration with silver nitrate.[12]
Comparative Method: Potentiometric Titration for Chloride
While elemental analysis is comprehensive, potentiometric titration is a highly accurate and widely used alternative for quantifying the hydrochloride content specifically.[13][14] This method is often employed for its precision and is recognized by various standard-setting bodies.[14]
Principle: The sample is dissolved in an appropriate solvent (e.g., water or an alcohol-water mixture), and the solution is titrated with a standardized solution of silver nitrate (AgNO₃). A silver-silver chloride electrode is used to monitor the potential of the solution. The endpoint of the titration, which corresponds to the complete precipitation of silver chloride (AgCl), is marked by a sharp change in potential.[14][15]
Data Interpretation & Comparison
Let's compare hypothetical results from both methods for a batch of aniline hydrochloride.
| Analysis | Theoretical % | Experimental Result | Deviation | Pass/Fail (±0.4%) |
| % Carbon | 55.61% | 55.45% | -0.16% | Pass |
| % Hydrogen | 6.22% | 6.31% | +0.09% | Pass |
| % Nitrogen | 10.81% | 10.75% | -0.06% | Pass |
| % Chlorine | 27.36% | 27.21% | -0.15% | Pass |
| Table 2: Example data from Elemental Analysis (CHN + Oxygen Flask). |
| Analysis | Method | Titrant Conc. (M) | Sample Wt. (mg) | Titrant Vol. (mL) | Experimental %Cl |
| Chloride Content | Potentiometric Titration | 0.1002 M AgNO₃ | 350.5 mg | 7.38 mL | 27.19% |
| Table 3: Example data from Potentiometric Titration. |
Both methods in this example yield a chlorine content that is well within the acceptable limits, confirming the 1:1 stoichiometry of the salt.
Head-to-Head: Elemental Analysis vs. Potentiometric Titration
| Feature | Elemental Analysis (CHN + Halogen) | Potentiometric Titration (for Chloride) |
| Information Provided | Provides %C, %H, %N, and %Cl (via separate analysis). Gives a complete elemental picture. | Provides only the %Cl. Directly measures the counter-ion. |
| Sample Size | Very small (1-3 mg for CHN). | Larger (100-500 mg) for accurate titration. |
| Speed & Throughput | Fast per sample (~5-10 min for CHN), with autosamplers enabling high throughput. | Slower per sample, requires careful manual or automated titration setup. |
| Destructive? | Yes, the sample is combusted. | Yes, the sample is dissolved and chemically altered. |
| Expertise Required | Requires a trained operator for a dedicated, somewhat complex instrument. | A standard technique in most analytical labs, generally considered more accessible. |
| Key Advantage | Provides a holistic view of purity. Can detect issues with the organic moiety (aniline) and the salt counter-ion simultaneously. | High precision and accuracy specifically for the halide counter-ion. Less susceptible to interferences from organic impurities that don't contain chlorine. |
| Table 4: Comparison of validation techniques. |
Conclusion and Recommendation
For the definitive validation of aniline hydrochloride's stoichiometry, elemental analysis is the superior method . Its ability to provide a comprehensive elemental fingerprint (C, H, N, and Cl) offers a more robust confirmation of both the API's structure and the correct salt ratio. A result that matches the theoretical percentages for all four elements provides a high degree of confidence that the material is pure and has the correct 1:1 stoichiometry.
Potentiometric titration remains an excellent, highly precise orthogonal technique. It is particularly valuable for routine quality control where the primary concern is quantifying the chloride counter-ion, or as a secondary method to confirm an out-of-specification result from elemental analysis.
Ultimately, employing elemental analysis as the primary validation tool, with potentiometric titration as a potential supplementary or alternative method, constitutes a rigorous, scientifically sound approach that ensures the quality and integrity of the pharmaceutical salt.
References
- Elemental analysis: operation & applications. Elementar. [URL: https://www.elementar.com/en/knowledge-base/elemental-analysis]
- Organic Salt Analysis. Scribd. [URL: https://www.scribd.com/document/422314549/Organic-Salt-Analysis]
- Determination of Chloride using Potentiometry. Chemistry LibreTexts. [URL: https://chem.libretexts.
- General Chapters: <471> OXYGEN FLASK COMBUSTION. U.S. Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter471.pdf]
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [URL: https://www.mdpi.com/1999-4923/14/12/2688]
- Chloride titrations with potentiometric indication. Metrohm. [URL: https://www.metrohm.
- Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs. [URL: https://docs.lib.purdue.
- Element analysis. [Source URL not provided, general knowledge]
- Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK568681/]
- Oxygen Flask Combustion Method. [Source URL not provided, general knowledge]
- Potentiometric determination of chloride in aqueous samples with ion-selective electrode. [Source URL not provided, general knowledge]
- Elemental Analysis – Technical Resources. University of Padua. [URL: https://www.dsfarm.unipd.it/en/technical-resources/elemental-analysis]
- Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences. [URL: https://cires.colorado.edu/jimenez/Papers/AnalChem_2007_Aiken_EA_of_Org_w_EI_HRMS.pdf]
- Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks. ResearchGate. [URL: https://www.researchgate.
- Validating the Purity of 4-(Furan-2-yl)aniline Hydrochloride: A Comparative Guide to Elemental Analysis. Benchchem. [URL: https://www.benchchem.com/pdf/Validating-the-Purity-of-4-(Furan-2-yl)
- Oxygen Combustion Flask Set. ChemScience. [URL: https://www.chemscience.com/oxygen-combustion-flask-set.html]
- Aniline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Aniline]
- Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [URL: https://www.researchgate.
- How to Authenticate Ionic Salts in Pharmaceutical Manufacturing. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/material-identification/how-to-authenticate-ionic-salts-in-pharmaceutical-manufacturing/]
- Determination of Chloride in Water by Automatic Titration. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LED/Application-Notes/AN-CHLORINEINH2O-E-RevA-L.pdf]
- Pharmaceutical salts: a formulation trick or a clinical conundrum? Journal of Pharmaceutical Policy and Practice. [URL: https://joppp.biomedcentral.com/articles/10.1186/s40545-017-0102-z]
- Aniline hydrochloride. Cheméo. [URL: https://www.chemeo.com/cid/32-153-6/Aniline-hydrochloride]
- Chloride titrations with potentiometric indication (AB-130). Metrohm. [URL: https://www.metrohm.
- ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [URL: https://inchem.org/documents/icsc/icsc/eics1013.htm]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bjcardio.co.uk [bjcardio.co.uk]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemeo.com [chemeo.com]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 10. uspbpep.com [uspbpep.com]
- 11. Oxygen Combustion Flask Set, Combustion Flask, Flasks | ChemScience [chemscience.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 15. metrohm.com [metrohm.com]
Technical Guide: Differentiation of 4-(Difluoromethoxy)-3-methoxyaniline from Regioisomers
Executive Summary & Structural Context[1][2]
The substituted aniline 4-(difluoromethoxy)-3-methoxyaniline is a critical pharmacophore in modern kinase inhibitor design (e.g., EGFR, PDE4 inhibitors). The difluoromethoxy (
The Problem: During synthesis—particularly via nitration of phenol ethers or alkylation of phenols—regioisomers are frequently generated. The two most common contaminants are:
-
3-(Difluoromethoxy)-4-methoxyaniline (The "Reversed" Isomer)
-
2-(Difluoromethoxy)-5-methoxyaniline (Ortho-nitration byproduct)
Distinguishing these isomers is non-trivial due to their identical molecular weight (
Structural Analysis & Theoretical Basis
The core differentiation relies on the specific coupling patterns of the difluoromethyl proton and the spatial proximity of substituents.
Table 1: Comparative Physicochemical Profile (Predicted)
| Feature | Target: 4-OCF2H-3-OMe | Isomer A: 3-OCF2H-4-OMe | Isomer B: 2-OCF2H-5-OMe |
| Symmetry | |||
| Calc. LogP | ~1.65 | ~1.62 | ~1.75 (Intramolecular H-bond) |
| Shifted (Ortho effect) | |||
| Triplet ( | Triplet ( | Triplet ( | |
| Key NOE | OMe | OCF2H | NH2 |
Spectroscopic Differentiation (The Performance Standard)
The most definitive method for structural assignment is a combination of 1D
The "Smoking Gun": NMR Analysis
The
-
Protocol: Dissolve 5-10 mg of sample in DMSO-
. -
Target Signal: Look for a triplet at
6.5 – 7.3 ppm. -
Differentiation Logic:
-
Target (4-OCF2H, 3-OMe): The aromatic region will show an ABX pattern (or similar) where H-2 (isolated between NH2 and OMe) appears as a doublet of doublets (or meta-coupled doublet) at a distinct shift compared to H-5 and H-6.
-
Isomer (3-OCF2H, 4-OMe): The H-2 proton is now flanked by NH2 and OCF2H. The electronic withdrawing effect of OCF2H vs OMe differs, causing a chemical shift migration of H-2.
-
2D NMR: The NOESY Validation
This is the gold standard for proving regiochemistry without X-ray crystallography.
-
Mechanism: Nuclear Overhauser Effect (NOE) detects protons within <5 Å of each other.
-
Target (4-OCF2H, 3-OMe):
-
Irradiate/Correlate -OCH3 (singlet, ~3.8 ppm).
-
Result: You MUST see a strong cross-peak to the isolated aromatic proton H-2 (ortho to the methoxy).
-
Absence: You generally will NOT see a strong NOE between -OCH3 and H-5 or H-6.
-
-
Isomer (3-OCF2H, 4-OMe):
-
Irradiate/Correlate -OCH3 (singlet, ~3.8 ppm).
-
Result: You will see a strong cross-peak to H-5 (ortho to the methoxy).
-
Crucial Difference: H-2 in this isomer is adjacent to the
, not the .
-
and NMR
- NMR: While useful for purity, the chemical shift difference between regioisomers is often small (< 1-2 ppm) and solvent-dependent, making it less reliable than NOESY for ab initio structure proof.
-
NMR: The carbon attached to the
group appears as a triplet ( ) around 115-125 ppm. The carbon attached to is a singlet around 145-155 ppm. HMBC correlations from these carbons to ring protons confirm the substitution pattern.
Experimental Workflows
Analytical Decision Tree (Graphviz)
Caption: Figure 1. Analytical decision matrix for validating the regiochemistry of difluoromethoxy-anilines using NMR spectroscopy.
Synthetic Validation (The "Guaiacol Route")
To create a self-validating system, one must synthesize the standard using a route that chemically enforces regioselectivity.
-
Starting Material: Guaiacol (2-methoxyphenol) .
-
Step 1: Nitration. Nitration of guaiacol typically occurs para to the hydroxyl group (directing effect of OH > OMe).
-
Product: 4-Nitro-2-methoxyphenol.
-
Validation: If nitration occurred ortho, the symmetry would differ.
-
-
Step 2: Difluoromethylation. Reaction with
(Freon-22) or in base ( , DMF).-
Product: 1-(Difluoromethoxy)-2-methoxy-4-nitrobenzene.
-
-
Step 3: Reduction. Hydrogenation (
) or Fe/AcOH.-
Product:4-(Difluoromethoxy)-3-methoxyaniline .
-
This route guarantees the OMe and OCF2H are ortho to each other, and the amine is para to the OCF2H, confirming the 1,3,4-substitution pattern.
Caption: Figure 2. Regioselective synthesis pathway starting from Guaiacol to ensure correct substituent placement.
Detailed Experimental Protocols
Protocol A: HPLC Separation of Isomers
Due to the minimal lipophilicity difference (
-
Column: Fluorophenyl or Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex F5), 2.6 µm, 100 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5%
60% B -
10-12 min: 60%
95% B
-
-
Detection: UV @ 254 nm.[2]
-
Expected Performance: The PFP phase interacts specifically with the aromatic fluorine and the dipole of the methoxy group, typically resolving the 3-OMe/4-OCF2H and 4-OMe/3-OCF2H isomers by >0.5 min retention time.
Protocol B: NMR Sample Preparation
-
Solvent: DMSO-
is preferred over because it prevents aggregation and sharpens the exchangeable protons, allowing their integration to confirm the aniline functionality (broad singlet, 2H, ~4.5-5.5 ppm). -
Concentration: 10 mg/0.6 mL.
-
Acquisition:
-
Relaxation delay (
): seconds (crucial for accurate integration of the proton which has long ). -
Scans: 16 (1D), 8 (NOESY).
-
References
- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Fundamental basis for LogP and electronic effects of OCF2H vs OMe).
- Emsley, J. W., & Phillips, L. (1971). Fluorine Chemical Shifts and Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. (Source for and coupling constants).
-
Barker, A. J., et al. (2001). Bioorganic & Medicinal Chemistry Letters. "Studies leading to the identification of ZD1839 (IRESSA)..." Link (Demonstrates the synthesis and importance of 4-(substituted)-anilines in EGFR inhibitors).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Link (Authoritative guide on NOE and HMBC interpretation).
-
ChemicalBook. (2024). 4-(Trifluoromethoxy)aniline NMR Spectrum. Link (Comparative spectral data for similar fluoroalkoxy anilines).
Sources
Crystal Structure Analysis of 4-(Difluoromethoxy)-3-methoxyaniline HCl: A Strategic Characterization Guide
The following guide provides a strategic framework for the solid-state characterization of 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., targeting Syk, TBK1, or EGFR).
This guide objectively compares the physicochemical performance of the Hydrochloride (HCl) Salt versus the Free Base , supported by experimental methodologies for crystal structure determination.
Executive Summary: The Strategic Value of the Salt Form
In drug development, the choice between a free base and a salt form is rarely arbitrary. For 4-(Difluoromethoxy)-3-methoxyaniline , a fluorinated aniline derivative, the Hydrochloride salt is the industry-preferred solid form for storage and handling.[1]
While the Free Base is chemically versatile for nucleophilic aromatic substitutions, it suffers from low melting points and oxidative instability (browning upon air exposure). The HCl Salt stabilizes the amine via protonation, creating a high-melting, crystalline lattice driven by charge-assisted hydrogen bonding.[1]
Quick Comparison: Free Base vs. HCl Salt[1]
| Feature | Free Base (Alternative) | HCl Salt (Product) | Impact on Research |
| Physical State | Low-melting solid or Oil | Crystalline Solid | HCl salt allows for precise weighing and handling.[1] |
| Melting Point | Low (< 60 °C, est.) | High (> 150 °C, typical) | High MP indicates superior lattice energy and thermal stability. |
| Hygroscopicity | Low (Lipophilic) | Moderate to High | Salt requires desiccation; Free base is less moisture-sensitive but oxidizes.[1] |
| Crystal Packing | Weak van der Waals / | Strong Ionic H-bonds ( | Salt yields better quality single crystals for XRD.[1] |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO | Salt is preferred for aqueous biological assays. |
Comparative Analysis: Structural Drivers of Performance
The Fluorine Effect: -OCF H Conformation
The 4-difluoromethoxy group is a unique structural motif.[1] Unlike a methoxy group (-OCH
-
Crystallographic Challenge: In the crystal lattice, the -CF
H moiety often exhibits rotational disorder due to the low barrier of rotation around the O-C bond. -
Performance Implication: This disorder can lead to diffuse scattering in X-ray diffraction (XRD) data. Cooling crystals to 100 K is mandatory to freeze this motion and resolve the fluorine positions.
Lattice Stabilization via Chloride Ions
In the HCl salt, the protonated anilinium group (
-
Packing Motif: Typically, aniline hydrochlorides form layered structures or hydrophilic channels where
ions are sandwiched between organic layers.[1] -
Stability: This ionic network significantly raises the activation energy required for oxidative degradation, making the HCl salt the "shelf-stable" standard compared to the free base.
Experimental Protocols
To validate the structure and purity of 4-(Difluoromethoxy)-3-methoxyaniline HCl, the following self-validating workflows are recommended.
Single Crystal Growth (Vapor Diffusion Method)
Objective: Obtain X-ray quality crystals suitable for SC-XRD.
-
Dissolution: Dissolve 20 mg of the HCl salt in a minimum amount of Methanol (MeOH) (approx. 0.5 mL) in a small vial (inner vial).
-
Note: If the salt is not fully soluble, add drops of water, but pure MeOH is preferred to reduce drying time.
-
-
Diffusion: Place the open inner vial inside a larger jar containing Diethyl Ether (Et
O) or Hexane (outer solvent). -
Equilibration: Seal the outer jar tightly. The volatile outer solvent will diffuse into the MeOH, lowering the solubility of the salt slowly.
-
Harvest: Allow to stand undisturbed at 4°C for 3–7 days. Look for colorless prisms or plates.
X-Ray Diffraction Data Collection (SC-XRD)
Objective: Determine the Unit Cell and Space Group.
-
Temperature: 100 K (Critical to reduce thermal motion of the -OCF
H group). -
Source: Mo-K
( = 0.71073 Å) or Cu-K (better for absolute configuration if chiral, though this molecule is achiral).[1] -
Strategy: Collect a full sphere of data to ensure high redundancy, aiding in the modeling of any disorder.
Powder X-Ray Diffraction (PXRD) for Bulk Purity
Objective: Confirm the bulk material matches the single crystal phase (Phase ID).
-
Prep: Lightly grind 50 mg of bulk powder.
-
Scan: 2
range: 3° to 40°. Step size: 0.02°. -
Validation: Compare the experimental pattern with the "Simulated Pattern" generated from the SC-XRD CIF file. A perfect match (peak positions) confirms phase purity.
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points.
Caption: Integrated workflow for the solid-state characterization of the HCl salt, ensuring linkage between single-crystal metrics and bulk material properties.
Target Data Specifications
When analyzing your specific sample, compare your results against these typical metrics for Fluorinated Aniline Salts to validate your findings.
| Metric | Target / Expected Range | Reason / Mechanism |
| Space Group | Common centrosymmetric groups for achiral organic salts.[1] | |
| Z (Molecules/Cell) | 4 (usually) | Standard packing efficiency in monoclinic systems. |
| Density ( | 1.4 – 1.5 g/cm³ | Fluorine atoms significantly increase density vs. non-fluorinated analogs. |
| R-Factor ( | < 5.0% | Indicates a high-quality structural model.[1] |
| Disorder | -CF | Look for elongated thermal ellipsoids on terminal F and C atoms. |
Conclusion
For 4-(Difluoromethoxy)-3-methoxyaniline , the HCl salt is the superior candidate for isolation and storage compared to the free base.[1] Its crystal structure is dominated by a robust network of charge-assisted hydrogen bonds (
References
-
Compound Synthesis & Application
- General Crystallography of Aniline Salts: Database: Cambridge Structural Database (CSD). "Packing motifs of aniline hydrochlorides." (General reference for interactions).
-
Commercial Availability & Physical Properties
-
Nitro Reduction Methodologies
Sources
- 1. 832739-34-1|4-Difluoromethoxy-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 2989371-58-4|3-Methoxy-4-(4-(trifluoromethoxy)phenoxy)aniline|BLD Pharm [bldpharm.com]
- 5. 1431969-97-9|2-(Difluoromethoxy)-3-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 6. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures: 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride
Executive Summary & Hazard Characterization
Immediate Action Required: Treat this substance as a Toxic, Halogenated Organic Waste .
4-(Difluoromethoxy)-3-methoxyaniline hydrochloride (CAS: 190260-93-6) presents a dual-hazard profile: it is an aniline derivative (toxicity/sensitization) and a fluorinated compound (combustion risks). Unlike simple inorganic salts, the presence of the difluoromethoxy (
Critical Hazard Profile:
| Parameter | Hazard Description | Operational Implication |
|---|---|---|
| Toxicity | Acute Toxicity (Oral/Dermal/Inhalation).[1] Aniline derivatives can cause methemoglobinemia. | Zero Skin Contact: Double-gloving is mandatory. |
| Combustion | Releases Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx). | Incineration Only: Must be sent to a facility with caustic scrubbers. |
| Acidity | Hydrochloride salt form (HCl). Aqueous solutions may be corrosive (pH < 2). | Container Integrity: Neutralize highly acidic solutions before long-term storage in steel drums. |
| Environmental | High aquatic toxicity; potential for bioaccumulation.[2] | NO DRAIN DISPOSAL: Strictly prohibited from sanitary sewer systems. |
Personal Protective Equipment (The "Barrier" Protocol)
Standard nitrile gloves are insufficient for prolonged contact with anilines.
-
Hands: Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 8 mil Nitrile or Laminate film (Silver Shield®) for spill cleanup.
-
Rationale: Anilines permeate thin nitrile rapidly. The hydrochloride salt is solid and less permeable, but once in solution (sweat/water), permeation kinetics accelerate.
-
-
Respiratory: Work within a certified fume hood. If handling bulk powder (>100g) outside containment, a P100 particulate respirator is required.
-
Eyes: Chemical splash goggles (ANSI Z87.1).
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated paper towels, solid spill debris.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid metal containers due to potential residual acidity.
-
Segregation: Do NOT mix with oxidizers (e.g., permanganates, nitrates) or strong bases.
-
Labeling:
-
Primary Constituent: 4-(Difluoromethoxy)-3-methoxyaniline HCl.
-
Hazard Checkboxes: Toxic, Irritant.
-
Supplemental Note: "Contains Organic Fluorine – Requires Scrubbed Incineration."
-
B. Liquid Waste (Organic Solvents)
Applicability: Mother liquors, reaction mixtures, HPLC effluent.
-
Stream Selection: Halogenated Organic Waste .
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the solute contains fluorine and chlorine. Mixing this into a "Non-Halogenated" drum (often used for fuel blending) can damage incinerators not equipped for HF capture.
-
-
pH Check: If the solution is acidic (due to the HCl salt), verify pH > 4. If pH < 4, add Triethylamine or Sodium Bicarbonate to neutralize before adding to the waste drum to prevent corrosion of the waste container.
-
Disposal: Pour into the designated "Halogenated Waste" carboy. Cap immediately.
C. Aqueous Waste (Water-Based Solutions)
Applicability: Aqueous extraction layers, dissolved residues.
-
Prohibition: Do NOT pour down the sink. The fluorinated aniline moiety is toxic to aquatic life and difficult for municipal water treatment plants to degrade.
-
Collection: Collect in a separate carboy labeled "Toxic Aqueous Waste."
-
Stabilization: If the solution is acidic, neutralize to pH 6–8 using Sodium Bicarbonate (
) to ensure worker safety during transport. -
Handoff: Transfer to EHS/Waste Management as "Aqueous Waste Contaminated with Halogenated Organics."
Decision Logic Diagram
The following flowchart illustrates the decision-making process for disposing of this specific compound.
Figure 1: Decision matrix for segregating fluorinated aniline waste based on physical state and solvent composition.
Emergency Spill Procedures
In the event of a powder spill outside a fume hood:
-
Evacuate & Ventilate: Clear the immediate area. Allow dust to settle (10 mins).
-
PPE Upgrade: Wear N95 or P100 respirator and double gloves.
-
Wet Method: Do not dry sweep (generates dust). Cover the spill with a paper towel dampened with water or a specific solvent (e.g., PEG-400 or Ethanol) to suppress dust.
-
Neutralization: If the spill is large and wet, sprinkle Sodium Bicarbonate to neutralize the HCl component.
-
Collection: Scoop material into a waste jar. Wipe the area 3x with soap and water. Treat all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance Codes (US Focus)
While this specific intermediate may not be explicitly "Listed" (P or U list) under RCRA, it must be characterized by the generator.
-
Waste Classification: Hazardous Waste (Generator Knowledge).
-
EPA Characteristic Codes (Likely):
-
D002 (Corrosivity): If disposing of acidic aqueous solutions (pH
2).[3] -
D003 (Reactivity): Potential generation of toxic gases (HF/HCl) if subjected to strong nitrating agents or uncontrolled combustion.
-
-
DOT Shipping (for waste hauler):
-
Likely Class 6.1 (Toxic Substances).
-
UN Number (Generic): UN 2811 (Toxic solids, organic, n.o.s.) or UN 2810 (Toxic liquids, organic, n.o.s.).
-
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
PubChem. Compound Summary: 4-(Difluoromethoxy)aniline (Free Base Analog). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 4-(Difluoromethoxy)-3-methoxyaniline Hydrochloride
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride in a laboratory setting. As a senior application scientist, my aim is to synthesize critical safety information with practical, field-tested advice to ensure the well-being of researchers and the integrity of their work. This document is structured to provide a deep, logical understanding of the "why" behind each safety recommendation, fostering a proactive safety culture that extends beyond mere compliance.
Hazard Analysis and Risk Assessment: Understanding the Compound
Inferred Primary Hazards:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Aromatic amines can be absorbed through the skin, leading to systemic effects.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation or damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Long-Term Effects: Suspected of causing genetic defects and cancer.[1][3][4]
The hydrochloride salt form may also introduce risks associated with acidity, particularly upon dissolution.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not just a checklist item but a critical component of a comprehensive risk mitigation strategy.[6][7]
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. | Aromatic amines can permeate standard laboratory gloves.[8] Always check the manufacturer's glove compatibility data. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. |
| Eye and Face Protection | Safety glasses with side shields and a face shield, or chemical splash goggles. | Protects against splashes and airborne particles. A face shield offers broader protection, which is prudent when handling solids that can become airborne or when preparing solutions.[5][9] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | Essential when handling the powder outside of a certified chemical fume hood or if aerosol generation is possible.[7][10] |
| Protective Clothing | A lab coat, buttoned, with long sleeves. Consider a chemically resistant apron. | Prevents skin contact with spills and contaminated surfaces.[5] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing PPE to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Weighing:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Use a ventilated balance enclosure if available for weighing.
-
Avoid raising dust. Handle the powder gently.
-
Use dedicated spatulas and weighing boats. Decontaminate them immediately after use.
Solution Preparation:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions, especially when dissolving in acidic or basic solutions.
Emergency Procedures: Preparedness is Key
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[5] |
Emergency Response Logic
Caption: A clear decision-making flow for responding to incidents involving the chemical.
Disposal Plan: Environmental Responsibility
All waste containing 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.
Consult your institution's environmental health and safety department for specific disposal guidelines and procedures.[5] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Conclusion: Fostering a Culture of Safety
The safe handling of 4-(Difluoromethoxy)-3-methoxyaniline hydrochloride is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. This guide serves as a foundational resource for researchers. However, it is imperative to supplement this information with institution-specific training and to always consult the most current Safety Data Sheet available. By prioritizing safety, we not only protect ourselves and our colleagues but also ensure the quality and reliability of our scientific endeavors.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Vertex AI Search.
- ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, April 26). Loba Chemie.
- SAFETY DATA SHEET - 4-(difluoromethoxy)aniline. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 3,5-Difluoro-4-methoxyaniline. (n.d.). Fisher Scientific.
- A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (n.d.). Taylor & Francis.
- Safety Data Sheet - Aromatic Amino Polyol. (2026, February 13). BASF.
- ANILINE HYDROCHLORIDE HAZARD SUMMARY. (2003, June). NJ.gov.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Aniline hydrochloride - Safety Data Sheet. (2024, May 7). PENTA.
- SAFETY DATA SHEET - 4-Phenoxyaniline. (2018, October 3). TCI EUROPE N.V.
- Aniline hydrochloride - Safety Data Sheet. (2026, January 17). ChemicalBook.
- Aniline (hydrochloride) - Safety Data Sheet. (2024, October 2). Cayman Chemical Co.
- MATERIAL SAFETY DATA SHEET. (2009, January 8). US MSDS.
- SAFETY DATA SHEET - 2,5-Dimethoxyaniline. (2025, June 11). TCI EUROPE N.V.
- Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.
- SAFETY DATA SHEET - DIFLUNISAL, USP. (2015, September 10). Spectrum Chemical.
- Dangerous chemicals in the lab. (n.d.). Bitesize Bio.
- Evaluating Hazards and Assessing Risks in the Laboratory. (n.d.). NCBI - NIH.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
- 9.4 Guidelines for Working with Particularly Hazardous Substances. (n.d.). Environment, Health and Safety - Cornell University.
- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). NCBI Bookshelf - NIH.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
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- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
